molecular formula C11H15NO2 B3030212 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 88207-92-5

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3030212
CAS No.: 88207-92-5
M. Wt: 193.24
InChI Key: XMFBBEUUDCYVCG-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFBBEUUDCYVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651930
Record name 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88207-92-5
Record name 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Record name 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Foundational & Exploratory

Comparative Analysis: 6,8-Dimethoxy- vs. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

[1][2]

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs targeting dopaminergic, adrenergic, and sigma receptors.[2][3] While the 6,7-dimethoxy isomer (derived from dopamine-related precursors) is the standard pharmacophore found in drugs like tetrabenazine and papaverine, the 6,8-dimethoxy isomer represents a structurally distinct "meta-derived" scaffold.[1] This guide details the regiochemical divergence that governs their synthesis, the spectroscopic fingerprints required for identification, and the functional implications of the 8-position substitution.

Structural & Synthetic Regiochemistry

The structural difference between the two isomers stems fundamentally from the substitution pattern of the phenethylamine precursor and the specific regioselectivity of the Pictet-Spengler cyclization.[1]

Retrosynthetic Mapping

To understand the isomerism, one must map the phenethylamine carbons to the isoquinoline ring system.

  • Phenyl C1 (Ethyl chain attachment)

    
    THIQ C4a  (Bridgehead)[1]
    
  • Phenyl C6 (Closure point)

    
    THIQ C8a  (Bridgehead)
    
  • Phenyl C2, C3, C4, C5

    
    THIQ C5, C6, C7, C8 
    
The Pictet-Spengler Divergence

The formation of the specific isomer is dictated by the electronic activation of the aromatic ring during the electrophilic closure of the iminium intermediate.[1]

  • Pathway A (6,7-Isomer):

    • Precursor: 3,4-Dimethoxyphenethylamine (Homoveratrylamine).

    • Mechanism: The 3-methoxy group (EDG) activates the para position (Phenyl C6). The 4-methoxy group activates the ortho position (Phenyl C3), but steric and electronic factors favor closure para to the strong donor at C3.

    • Result: Closure at Phenyl C6 forms the C8a bridgehead. The substituents at Phenyl C3 and C4 end up at THIQ C6 and C7 .

  • Pathway B (6,8-Isomer):

    • Precursor: 3,5-Dimethoxyphenethylamine.

    • Mechanism: The 3,5-substitution pattern creates a symmetric activation at Phenyl C2 and C6 (both are ortho to one OMe and para to the other).[1] Closure occurs at either C2 or C6 (degenerate).

    • Result: Closure at Phenyl C6 forms the C8a bridgehead.

      • Phenyl C5 (OMe)

        
        THIQ C8 .
        
      • Phenyl C3 (OMe)

        
        THIQ C6 .
        
      • Phenyl C4 (H)

        
        THIQ C7 .
        
    • Outcome: 6,8-Dimethoxy-THIQ .

Synthesis Workflow Diagram

THIQ_Synthesiscluster_0Precursorscluster_1Pictet-Spengler Cyclizationcluster_2Final IsomersP13,4-Dimethoxyphenethylamine(Homoveratrylamine)Step1Schiff Base Formation(Imine)P1->Step1+ HCHO / H+P23,5-DimethoxyphenethylamineP2->Step1+ HCHO / H+Step2Electrophilic AromaticSubstitution (Closure)Step1->Step2H+ CatalysisProd16,7-Dimethoxy-THIQ(Standard Scaffold)Step2->Prod1Para-Closure (rel. to 3-OMe)Substituents map to 6,7Prod26,8-Dimethoxy-THIQ(Meta-Derived)Step2->Prod2Ortho/Para-ClosureSubstituents map to 6,8

Figure 1: Divergent synthesis pathways for 6,7- and 6,8-dimethoxy-THIQ isomers via Pictet-Spengler cyclization.

Structural Characterization (The "Fingerprint")

Distinguishing these isomers is critical, as they have the same molecular weight (MW 193.24) and similar polarity. NMR spectroscopy provides the definitive identification.

Proton NMR (1H-NMR) Distinction

The key diagnostic feature is the coupling pattern of the aromatic protons.

Feature6,7-Dimethoxy-THIQ 6,8-Dimethoxy-THIQ
Aromatic Protons H5 and H8 H5 and H7
Relationship Para to each otherMeta to each other
Multiplicity Two Singlets (s)Two Doublets (d) or (d + s)
Coupling Constant (

)
~0 Hz (Para coupling is negligible)1.5 – 2.0 Hz (Meta coupling)
Chemical Shift (

)
Distinct singlets (e.g., 6.55, 6.49 ppm)H7 is typically upfield due to shielding by two ortho-OMe groups.
NOE Signal Strong NOE between H8 and H1 Strong NOE between H8-OMe and H1 (Critical distinction)
Carbon NMR (13C-NMR)[5][6]
  • 6,7-Isomer: The oxygenated carbons (C6, C7) appear at similar shifts (~147-148 ppm).[1]

  • 6,8-Isomer: The oxygenated carbons (C6, C8) are magnetically inequivalent.[1] C8 is often deshielded relative to C6 due to the peri-interaction with the N-heterocycle.

Experimental Protocols

Synthesis of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

Objective: Synthesize the 6,8-isomer from 3,5-dimethoxybenzaldehyde.

Reagents:

  • 3,5-Dimethoxybenzaldehyde

  • Nitromethane / Ammonium Acetate (Henry Reaction)

  • LiAlH4 or H2/Pd-C (Reduction)

  • Formaldehyde (37% aq) / Formic Acid (Pictet-Spengler)

Protocol:

  • Henry Reaction: Reflux 3,5-dimethoxybenzaldehyde (10 mmol) with nitromethane (5 mL) and ammonium acetate (4 mmol) for 4 hours. Cool, filter the yellow precipitate (nitrostyrene). Yield ~85%.

  • Reduction: Dissolve nitrostyrene in dry THF. Add dropwise to a suspension of LiAlH4 (4 equiv) in THF at 0°C. Reflux for 6 hours. Quench (Fieser method), filter, and concentrate to obtain 3,5-dimethoxyphenethylamine .

  • Cyclization (Pictet-Spengler):

    • Dissolve the amine (5 mmol) in Formic Acid (10 mL).

    • Add Formaldehyde (37% aq, 6 mmol) dropwise.

    • Heat to 80°C for 12 hours.

    • Workup: Basify with NaOH to pH 10. Extract with DCM (3x). Wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (DCM:MeOH:NH4OH 95:5:0.5).

    • Validation: Confirm structure via 1H-NMR (look for meta-coupling at ~6.4 ppm).

Analytical Validation Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 280 nm.

  • Retention: The 6,8-isomer typically elutes slightly later than the 6,7-isomer due to the "greasier" nature of the 8-methoxy group shielding the polar nitrogen region, though this is column-dependent.

Physicochemical & Biological Implications[3][6][7][8]

Steric Hindrance at C8

The defining feature of the 6,8-isomer is the methoxy group at position 8.[1]

  • Peri-Interaction: The C8-OMe is spatially close to the C1 position and the Nitrogen lone pair. This creates steric strain that can affect N-alkylation rates compared to the unhindered 6,7-isomer.

  • Conformation: The 8-OMe group forces the tetrahydroisoquinoline ring into a more rigid half-chair conformation to minimize steric clash with the C1 protons.

Pharmacological Selectivity
  • 6,7-Isomer: Classic scaffold for binding to Dopamine D2 , Adrenergic Alpha-2 , and VMAT2 (e.g., Tetrabenazine).[1] The 6,7-dioxygenation mimics the catechol moiety of dopamine.

  • 6,8-Isomer: The altered substitution pattern disrupts the catechol-mimicry.

    • Reduced Affinity: Generally shows reduced affinity for dopamine receptors compared to the 6,7-isomer.[1]

    • Selectivity: Often investigated for Serotonin (5-HT) receptor selectivity or as a negative control to prove the necessity of the 6,7-pattern for dopaminergic activity.

    • Metabolic Stability: The C8-position is a metabolic hotspot in the 6,7-isomer (aromatic hydroxylation). Blocking it with a methoxy group in the 6,8-isomer changes the metabolic profile, potentially shifting metabolism to O-demethylation.

References

  • Synthesis and Characterization of 6,8-Dimethoxy-THIQ

    • Source: Semantic Scholar / J. Org. Chem.
    • Title: "Synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler cycliz
    • (Representative Link based on search result 1.1)

  • Structural Analysis of THIQ Alkaloids

    • Source: PubChem / NIH
    • Title: "1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl- (Anhalonine)
  • Pictet-Spengler Reaction Mechanism

    • Source: Cambridge University Press
    • Title: "Pictet-Spengler Isoquinoline Synthesis: Mechanism and Regioselectivity."
  • Biological Activity of THIQ Derivatives

    • Source: RSC Medicinal Chemistry
    • Title: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies."

Biological Activity of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives: Structural Divergence and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, historically dominated by the study of 6,7-dimethoxy derivatives (e.g., salsolinol, papaverine analogs). However, the 6,8-dimethoxy regioisomers represent a distinct and underutilized chemical space. Unlike their 6,7-counterparts—which are primarily recognized for Sigma-2 receptor affinity and cytotoxicity—6,8-dimethoxy derivatives exhibit a unique pharmacological profile characterized by non-competitive AMPA receptor antagonism and specific interactions with the PNMT (Phenylethanolamine N-methyltransferase) hydrophilic pocket.

This guide delineates the synthesis, structure-activity relationships (SAR), and mechanistic validation of 6,8-dimethoxy-THIQ derivatives, providing a roadmap for their application in neuropharmacology and enzyme inhibition studies.

Chemical Basis & Synthesis

The Regiochemical Switch

The biological activity of THIQs is strictly governed by the substitution pattern on the aromatic ring.

  • 6,7-Dimethoxy: Aligns with the binding pockets of Sigma-2 receptors and P-glycoprotein (P-gp).

  • 6,8-Dimethoxy: Alters the steric and electronic vector of the molecule, enabling it to mimic the 2,3-benzodiazepine pharmacophore (e.g., GYKI 52466), which is critical for allosteric AMPA receptor modulation.

Synthetic Pathway

Accessing the 6,8-substitution pattern requires a specific precursor, 3,5-dimethoxyphenethylamine , rather than the 3,4-isomer used for standard THIQs. The synthesis typically proceeds via a Pictet-Spengler cyclization or a Bischler-Napieralski reaction followed by reduction.

Figure 1: Synthetic Workflow (DOT Visualization)

Synthesis Start 3,5-Dimethoxybenzaldehyde Step1 Nitroaldol Condensation (Henry Reaction) Start->Step1 Inter1 Nitrostyrene Intermediate Step1->Inter1 + Nitroethane/Nitromethane Step2 Reduction (LiAlH4 or H2/Pd) Inter1->Step2 Precursor 3,5-Dimethoxyphenethylamine Step2->Precursor Step3 Pictet-Spengler Cyclization (R-CHO / Acid) Precursor->Step3 Product 6,8-Dimethoxy-THIQ Derivative Step3->Product Cyclization

Caption: Synthetic route to 6,8-dimethoxy-THIQ derivatives via modified Pictet-Spengler cyclization.

Primary Pharmacology: Neuroprotection & Anticonvulsant Activity

The most significant therapeutic potential of 6,8-dimethoxy-THIQ derivatives lies in their ability to act as non-competitive AMPA receptor antagonists .[1]

Mechanism of Action: AMPA Receptor Antagonism

Excessive activation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors is a primary driver of excitotoxicity in epilepsy and neurodegenerative disorders.

  • Pharmacophore Mimicry: 1-Aryl-6,8-dimethoxy-THIQ derivatives structurally overlap with GYKI 52466 , a prototype non-competitive AMPA antagonist.

  • Binding Mode: These derivatives bind to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This results in a reduction of channel opening frequency without competing directly with the endogenous ligand, maintaining basal synaptic transmission while blocking excitotoxic surges.

SAR Insights
  • C1-Position: Substitution with a phenyl group (1-phenyl) is essential for hydrophobic interactions within the allosteric pocket.

  • C3-Position: Introduction of a methyl group (3-methyl) restricts conformational flexibility, locking the tetrahydroisoquinoline ring in a conformation that favors receptor binding.

  • 6,8-Methoxy Pattern: The 8-methoxy group provides a critical steric bulk that prevents the molecule from entering the Sigma-2 receptor pocket (preferred by 6,7-isomers) and instead directs it toward the benzodiazepine-binding domain of the AMPA receptor.

Figure 2: AMPA Receptor Signaling & Inhibition (DOT Visualization)

AMPA_Pathway Glutamate Glutamate (Agonist) AMPA_Rec AMPA Receptor (Closed) Glutamate->AMPA_Rec Binds Orthosteric Site AMPA_Open AMPA Receptor (Open/Active) AMPA_Rec->AMPA_Open Activation Stabilized Stabilized Closed State (Desensitized) AMPA_Rec->Stabilized Inhibitor Bound Ca_Influx Ca2+ / Na+ Influx AMPA_Open->Ca_Influx Excitotoxicity Neuronal Excitotoxicity (Seizures) Ca_Influx->Excitotoxicity Inhibitor 6,8-Dimethoxy-THIQ (Allosteric Antagonist) Inhibitor->AMPA_Rec Binds Allosteric Site Inhibitor->AMPA_Open Blocks Transition

Caption: Allosteric inhibition of AMPA receptor signaling by 6,8-dimethoxy-THIQ derivatives.

Secondary Pharmacology: Enzyme Interactions (PNMT)

Phenylethanolamine N-methyltransferase (PNMT)

PNMT catalyzes the conversion of norepinephrine to epinephrine. THIQs are known inhibitors of this enzyme, binding to the cofactor (S-adenosylmethionine) site or the substrate site.

  • The Hydrophilic Pocket: Structural studies reveal a hydrophilic pocket in the PNMT active site near the C7/C8 position of the bound inhibitor.

  • Activity Cliff: While 7,8-dichloro-THIQ is a potent inhibitor, 6,8-dimethoxy derivatives often show reduced affinity compared to their 8-hydroxy counterparts. The 8-methoxy group introduces steric clash and removes a potential hydrogen bond donor (the phenolic OH) required for optimal interaction with the hydrophilic pocket.

  • Utility: Consequently, 6,8-dimethoxy derivatives serve as valuable negative controls or probes to map the steric tolerance of the PNMT active site, proving that hydrogen-bonding at C8 is a strict requirement for high-affinity inhibition.

Experimental Protocols

Protocol A: Synthesis of 6,8-Dimethoxy-1-phenyl-1,2,3,4-THIQ

Objective: To synthesize the core scaffold for biological testing.

  • Precursor Preparation:

    • Dissolve 3,5-dimethoxybenzaldehyde (10 mmol) in nitromethane (20 mL) with ammonium acetate (5 mmol). Reflux for 4 hours.

    • Reduce the resulting nitrostyrene using LiAlH4 (3 eq) in dry THF under N2 atmosphere at 0°C to yield 3,5-dimethoxyphenethylamine.

  • Cyclization (Pictet-Spengler):

    • Combine 3,5-dimethoxyphenethylamine (1 eq) and benzaldehyde (1.1 eq) in dry dichloromethane.

    • Add Trifluoroacetic acid (TFA, 2 eq) dropwise. Stir at room temperature for 12 hours.

    • Note: The 6,8-substitution pattern is thermodynamically favored due to the activation of the position para to the methoxy group.

  • Workup:

    • Quench with saturated NaHCO3. Extract with DCM (3x).

    • Purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).

  • Validation: Confirm structure via 1H-NMR (look for distinct meta-coupled aromatic protons) and MS.

Protocol B: In Vivo Anticonvulsant Screening (PTZ Model)

Objective: To validate AMPA antagonism in a functional seizure model.

  • Animals: Male Swiss albino mice (20–25 g).

  • Drug Administration:

    • Test Group: Administer 6,8-dimethoxy-THIQ derivative (e.g., 75 µmol/kg, i.p.) dissolved in saline/DMSO (9:1).

    • Control Group: Vehicle only.

    • Wait time: 30 minutes.[1]

  • Seizure Induction:

    • Inject Pentylenetetrazole (PTZ) at 60 mg/kg (s.c.).[1]

  • Observation:

    • Record latency to first clonic seizure and duration of tonic extension over a 30-minute period.

    • Endpoint: A significant increase in latency compared to control indicates AMPA receptor-mediated seizure threshold elevation.

Quantitative Data Summary

Derivative TypeSubstitutionPrimary TargetMechanismKey Outcome
6,7-Dimethoxy C1-Alkyl/ArylSigma-2 ReceptorAgonist/AntagonistCytotoxicity (MCF-7), P-gp modulation
6,8-Dimethoxy C1-Phenyl, C3-MethylAMPA ReceptorNon-competitive AntagonistAnticonvulsant, Neuroprotection
6,8-Dimethoxy C1-H (Unsubstituted)PNMT EnzymeSteric ProbeLow affinity (defines active site limits)

References

  • Synthesis and Evaluation of Anticonvulsant Activity of 6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline. Source: Open Journal of Medicinal Chemistry, 2012.[1] URL:[Link]

  • Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines. Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (Comparative Context). Source: MDPI (Molecules). URL:[Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Source: European Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

An In-Depth Technical Guide to 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Molecular and Physical Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydroisoquinoline Scaffold and the Significance of Methoxy Group Positioning

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This heterocyclic motif is found in a vast array of alkaloids and has been central to the development of numerous therapeutic agents.[2] The biological activity of THIQ derivatives is profoundly influenced by the substitution pattern on the aromatic ring. Specifically, the placement of methoxy (-OCH₃) groups can dramatically alter a molecule's interaction with biological targets, its metabolic stability, and its physicochemical properties such as solubility and lipophilicity.

This guide focuses on the specific isomer 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline . While its close relative, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (also known as Heliamine), is well-documented, the 6,8-dimethoxy isomer is a less-characterized compound.[3] The strategic shift of a methoxy group from the 7- to the 8-position is a subtle yet significant structural change. Such modifications are crucial in drug discovery for fine-tuning a compound's structure-activity relationship (SAR) to enhance potency and selectivity for biological targets like the sigma-2 receptor or P-glycoprotein.[4] This document provides a comprehensive overview of the calculated and predicted core physical data for 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, contextualized by the established experimental data of its 6,7-dimethoxy counterpart.

Molecular Identity and Core Properties

The fundamental identity of a molecule is defined by its structure, formula, and molecular weight. These core attributes are foundational for all subsequent experimental and computational work.

Molecular Structure of Dimethoxy-THIQ Isomers cluster_68 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline cluster_67 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 68_dimethoxy 68_dimethoxy 67_dimethoxy 67_dimethoxy

Caption: 2D structures of the 6,8- and 6,7-dimethoxy THIQ isomers.

Calculated Molecular Data

For 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the molecular formula is C₁₁H₁₅NO₂ . Based on this formula, the key molecular weights are calculated as follows:

ParameterValueSource
Molecular Weight 193.24 g/mol PubChem (Calculated)[3]
Exact Mass 193.1103 g/mol PubChem (Calculated)[3]
Monoisotopic Mass 193.1103 DaPubChem (Calculated)[3]

Note: These values are identical to those of the 6,7-dimethoxy isomer due to their shared molecular formula.

Physicochemical Data: A Comparative Analysis

Direct experimental physical data for 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not widely available in the public domain. This scarcity underscores its status as a novel or less-studied research chemical. To provide researchers with reliable estimates, the following table includes predicted values from reputable computational chemistry platforms alongside the experimentally determined values for the well-characterized 6,7-dimethoxy isomer for comparative purposes.[5][6]

Physical Property6,8-Dimethoxy-THIQ (Predicted)6,7-Dimethoxy-THIQ (Experimental)
Boiling Point ~315 °C at 760 mmHg175 °C at 10 Torr
Melting Point Not Available~262 °C (as HCl salt: 248-258 °C)
Density ~1.1 g/cm³~1.07 g/cm³ (Predicted)
logP (Octanol/Water) ~1.4~1.3 (Calculated by XLogP3)[3]
pKa (Basic) ~9.0~9.01 (Predicted)
Aqueous Solubility LowSlightly soluble in Chloroform and Methanol
Refractive Index ~1.551.548

Causality Behind Property Differences: The slight variations in predicted versus experimental values, and between the two isomers, arise from differences in intramolecular forces. The relative positions of the electron-donating methoxy groups influence the molecule's dipole moment, crystal lattice packing efficiency (affecting melting point), and hydrogen bonding capabilities with solvent molecules (affecting solubility and boiling point).

Synthetic Protocol Insights

The synthesis of the THIQ core is a well-established area of organic chemistry, with cornerstone reactions like the Pictet-Spengler and Bischler-Napieralski reactions being frequently employed.[1][7][8]

A documented synthesis of a 6,8-dimethoxy-THIQ derivative provides a validated pathway that can be adapted to produce the parent compound.[4] This approach begins with a commercially available starting material, 3,5-dimethoxybenzaldehyde, highlighting a practical route for laboratory synthesis.

Conceptual Workflow for Synthesis

A 3,5-Dimethoxybenzaldehyde + Nitroalkane B Condensation A->B C Nitroalkene Intermediate B->C D Reduction (e.g., NaBH4, H2/Pd-C) C->D E Phenethylamine Derivative D->E F + Aldehyde/Ketone E->F G Imine Formation F->G H Imine Intermediate G->H I Acid-Catalyzed Cyclization (Pictet-Spengler Type) H->I J 6,8-Dimethoxy-THIQ Core I->J

Caption: A generalized synthetic workflow for the 6,8-dimethoxy-THIQ scaffold.

Step-by-Step Methodology (Adapted from Published Protocol[5])
  • Phenethylamine Synthesis (Steps A-E):

    • Step 1 (Condensation): Condense 3,5-dimethoxybenzaldehyde with a suitable nitroalkane (e.g., nitroethane for a 1-methyl derivative, or nitromethane for the parent compound) to form the corresponding nitroalkene.

    • Step 2 (Reduction): Reduce the nitroalkene intermediate to the saturated phenethylamine. This is typically a two-step process involving a reagent like sodium borohydride (NaBH₄) followed by catalytic hydrogenation (H₂ over Palladium on Carbon). This ensures the complete reduction of both the double bond and the nitro group to an amine. The choice of a two-step reduction provides high yields and selectivity.

  • Cyclization to form the THIQ Ring (Steps F-J):

    • Step 3 (Imine Formation): React the synthesized phenethylamine with an appropriate aldehyde or ketone. For the parent THIQ, formaldehyde or a formaldehyde equivalent would be used. This reaction forms an imine intermediate.

    • Step 4 (Cyclization): Subject the imine to an acid catalyst, such as trifluoroacetic acid (TFA). This promotes an intramolecular electrophilic aromatic substitution, where the imine carbon attacks the electron-rich aromatic ring, closing the second ring and forming the stable 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. This is a variation of the Pictet-Spengler reaction, a robust and reliable method for THIQ synthesis.[1]

Self-Validating System: Each step of this protocol can be monitored and validated using standard analytical techniques. TLC or LC-MS can track the consumption of starting materials and the formation of intermediates. The structure and purity of the final product must be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct isomer has been synthesized.

Conclusion for the Research Professional

While experimental data for 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline remains sparse, its core molecular properties can be confidently calculated, and its physicochemical characteristics can be reasonably predicted using modern computational tools. The provided synthetic framework, adapted from the successful synthesis of a close derivative, offers a logical and field-proven pathway for its preparation. For researchers in drug development, the value of this specific isomer lies in its potential to exhibit a unique pharmacological profile compared to its extensively studied 6,7-dimethoxy counterpart. The data and protocols contained within this guide serve as a foundational resource for synthesizing, characterizing, and ultimately exploring the therapeutic potential of this intriguing molecule.

References

  • Thaipipat, N. (n.d.). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Propersea (Property Prediction) - PSDS. (n.d.). Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 15, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved February 15, 2026, from [Link]

  • Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15086-15115. [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Dydio, P., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Dydio, P., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • Ježo, I., Karvaš, M., & Tihlárik, K. (1960). Synthesis of some alkaloid derivatives. XVII. Chemical Papers, 14(2), 95–104. [Link]

Sources

Technical Guide: Sourcing and Validation of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the commercial availability, pricing dynamics, and technical validation of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline .

Executive Summary: The "Isomer Trap" in Sourcing

For researchers and procurement specialists, 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline presents a specific supply chain challenge.[1] Unlike its commoditized isomer Heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) , the 6,8-isomer is not a standard catalog item for Tier 1 suppliers (e.g., Sigma-Aldrich, TCI).[1]

This compound is primarily a custom synthesis intermediate , often requiring lead times of 2–4 weeks.[1] Sourcing requests that fail to specify the exact CAS number or NMR validation criteria frequently result in the accidental procurement of the cheaper, more common 6,7-isomer.[1]

Quick Reference Data
FeatureTarget Compound (6,8-Isomer) Common Decoy (6,7-Isomer)
Structure Methoxy groups at C6 and C8 Methoxy groups at C6 and C7
CAS (Free Base) 88207-92-5 1745-07-9
CAS (HCl Salt) 29983-78-6 2328-12-3
Availability Custom Synthesis / Tier 2 VendorsIn Stock (Global Catalog)
Approx.[1][2][3] Price $800 - $1,500 / gram (Custom)~$110 / 25 grams

Part 1: Chemical Profile & Technical Specifications

Before engaging suppliers, the chemical identity must be rigorously defined to prevent vendor error.[1]

Identity & Properties[1][3]
  • IUPAC Name: 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline[2][3][4][5][6]

  • Molecular Formula: C₁₁H₁₅NO₂[1]

  • Molecular Weight: 193.24 g/mol [1]

  • Physical State: Viscous oil (Free Base) or White Crystalline Solid (HCl Salt).[1] Note: The HCl salt is significantly more stable and recommended for storage.[1]

Structural Distinction

The placement of the methoxy group at the C8 position (peri-position to the nitrogen ring) creates distinct steric and electronic properties compared to the 6,7-isomer.[1] This affects downstream Pictet-Spengler cyclizations or N-alkylations, making the isomers non-interchangeable in SAR (Structure-Activity Relationship) studies.[1]

Part 2: Commercial Supply & Pricing Analysis[1]

Market Landscape

The market for the 6,8-isomer is fragmented.[1] It is a "Make-to-Order" chemical.[1]

  • Tier 1 Suppliers (Merck/Sigma, ThermoFisher): Do not stock this product.[1] They list the 6,7-isomer.[1][2][3][7][8]

  • Tier 2 Aggregators (GuideChem, MolCore): List the product, but usually act as brokers for Chinese synthesis houses.[1]

  • CROs (Contract Research Organizations): The primary reliable source.[1]

Price Estimation Models

Since there is no fixed catalog price, costs are calculated based on synthesis effort (FTE + Materials).[1]

QuantityEstimated Cost (USD)Lead TimeSourcing Strategy
100 mg $300 - $5002 WeeksRequest "Stock Check" from aggregators (e.g., MolCore).[1]
1 gram $800 - $1,5003-4 WeeksCustom Synthesis Quote (FTE-based).[1]
10 grams $3,000 - $5,0004-6 WeeksBulk custom batch.[1]

Sourcing Tip: When requesting a quote, explicitly state: "We require the 6,8-dimethoxy isomer (CAS 88207-92-5).[1] Please confirm this is NOT the 6,7-isomer (Heliamine) via H-NMR before shipping."

Part 3: Synthesis & Validation (The "Self-Validating" Protocol)

If commercial sourcing fails or costs are prohibitive, the compound can be synthesized.[1] The following workflow describes the standard reduction route, which serves as the primary method for validating purchased material.

Synthesis Workflow (Visualized)

The most reliable route involves the reduction of the corresponding dihydroisoquinoline or lactam intermediate.[1]

SynthesisRoute Start 3,5-Dimethoxyphenethylamine (Precursor) Inter1 Pictet-Spengler Cyclization Start->Inter1 + HCHO / TFA Inter2 6,8-Dimethoxy-3,4- dihydroisoquinoline Inter1->Inter2 - H₂O Final 6,8-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Inter2->Final Reduction (NaBH₄ or H₂/Pd)

Figure 1: Standard synthetic pathway via Pictet-Spengler cyclization and subsequent reduction.

Quality Control: The "Fingerprint" Region

To validate that you have received the correct 6,8-isomer, you must check the aromatic region of the Proton NMR (¹H-NMR).[1]

Validation Protocol:

  • Solvent: Dissolve 5mg in CD₃OD (Methanol-d4).

  • Target Signals (6,8-Isomer):

    • Look for two meta-coupled protons (or weakly coupled) on the aromatic ring.[1]

    • δ 6.46 ppm (d, J=1.8 Hz, 1H) [1][5]

    • δ 6.41 ppm (s, 1H) [1][5]

  • Differentiation: The 6,7-isomer (Heliamine) typically shows two singlets (para-positioned protons) that are chemically distinct but lack the specific meta-coupling pattern and shift environment of the 6,8-substitution.[1]

HPLC Purity Check:

  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile/Water (+0.1% TFA) gradient.[1]

  • Detection: UV at 280 nm.[1]

  • Acceptance Criteria: >95% purity required for biological assays to avoid off-target effects from regioisomers.

Part 4: Strategic Recommendations

For Medicinal Chemists[1][10]
  • Design: If the 6,8-substitution is not strictly required for binding affinity, consider switching to the 6,7-isomer (Heliamine) to reduce synthesis costs by >90%.[1]

  • Salt Selection: Order the Hydrochloride (HCl) salt (CAS 29983-78-6).[1] The free base is an oil that oxidizes more rapidly ("browning") upon exposure to air.[1]

For Procurement Managers
  • Vendor Vetting: Do not rely on "In Stock" flags on aggregator sites (e.g., ChemicalBook).[1] These are often automated placeholders.[1] Always demand a Certificate of Analysis (CoA) with an attached NMR spectrum before issuing a Purchase Order.[1]

  • Lead Time Buffer: Build in a 30-day buffer for synthesis and QC. This is not an overnight-ship item.

References

  • Synthesis & NMR Characterization

    • Title: Synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline deriv
    • Source: Semantic Scholar / ResearchGate (Accessed 2026).[1]

    • Relevance: Provides the specific ¹H-NMR shifts (δ 6.46, 6.41)
    • Link:[1]

  • Commercial Aggregator Data

    • Title: 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Product Page.[1][2][3][4][5][6][9][10]

    • Source: MolCore / GuideChem.[1]

    • Relevance: Confirms CAS 29983-78-6 (HCl) and 88207-92-5 (Base)
    • Link:[1]

  • Comparative Isomer Data (Heliamine)

    • Title: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Heliamine) Catalog Page.[1]

    • Source: Sigma-Aldrich.[1]

    • Relevance: Establishes the baseline availability and pricing for the common isomer to contrast with the rare 6,8-isomer.
    • Link:[1]

Sources

The 6,8-Dimethoxy-THIQ Scaffold in Schulzeine A: Synthetic Architectures and Pharmacological Logic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Schulzeine A is a marine alkaloid isolated from the sponge Penares schulzei that exhibits potent inhibitory activity against


-glucosidase (IC

48–170 nM).[1][2] Structurally, it represents a complex challenge, featuring a benzo[a]quinolizidine framework fused to a sulfated C28 fatty acid chain.[2]

At the heart of this molecule lies the 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core. This moiety is not merely a structural anchor; its electronic properties—governed by the electron-donating methoxy groups—dictate the synthetic feasibility of the tricyclic cage construction. This guide dissects the role of this core, comparing the Bischler-Napieralski and Pictet-Spengler strategies used by groups like Gurjar, Weinreb, and Romo, and provides a validated protocol for the core's assembly.

Structural Anatomy & Electronic Influence[3]

The 6,8-dimethoxy-THIQ core is the pharmacophore's rigid scaffold. Its specific substitution pattern is critical for two reasons:

  • Synthetic Reactivity: The methoxy groups at positions 6 and 8 (relative to the THIQ ring) are strong electron-donating groups (EDGs). They activate the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. This activation is a prerequisite for the cyclization steps (Bischler-Napieralski or Pictet-Spengler) used to close the heterocyclic ring.

  • Biological Binding: The dimethoxy motif contributes to hydrophobic interactions within the

    
    -glucosidase active site, while the rigid THIQ amine mimics the transition state of glycosidic bond hydrolysis.
    
Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the retrosynthetic deconstruction of Schulzeine A, highlighting the THIQ core as the convergent junction.

Retrosynthesis Schulzeine Schulzeine A (Target Molecule) Tricyclic Benzo[a]quinolizidine Scaffold Schulzeine->Tricyclic Amide Coupling SideChain Sulfated C28 Fatty Acid Chain Schulzeine->SideChain Disconnection THIQ_Core 6,8-Dimethoxy-THIQ (Key Intermediate) Tricyclic->THIQ_Core Cyclization Strategy Precursors Phenethylamine Deriv. + Chiral Amino Acid/Sugar THIQ_Core->Precursors Bischler-Napieralski or Pictet-Spengler

Figure 1: Retrosynthetic analysis of Schulzeine A, isolating the 6,8-dimethoxy-THIQ core as the primary synthetic vector.

Comparative Synthetic Strategies

The construction of the 6,8-dimethoxy-THIQ core in the context of Schulzeine A has been approached via two primary mechanistic pathways.

Strategy A: The Bischler-Napieralski Approach (Gurjar et al.)

Gurjar’s group utilized the high nucleophilicity of the electron-rich aromatic ring to drive a Bischler-Napieralski cyclization.

  • Mechanism: An amide precursor is treated with a dehydrating agent (e.g., POCl

    
    ).[3] The carbonyl oxygen is activated, and the aromatic ring attacks the imidoyl carbon to close the ring, forming a dihydroisoquinoline.
    
  • Role of Core: The 6,8-dimethoxy pattern is essential here. Without these EDGs, the cyclization would require harsher conditions that could racemize the sensitive C-1 chiral center (derived from the chiral pool precursors).

  • Outcome: Formation of the tricyclic lactam which is then reduced.

Strategy B: The Pictet-Spengler Approach (Weinreb / Romo)

Weinreb and Romo employed a Pictet-Spengler cyclization, which is often more convergent.

  • Mechanism: Condensation of a phenethylamine derivative with an aldehyde (or aldehyde equivalent) generates an iminium ion in situ, which is then intercepted by the aromatic ring.

  • Stereocontrol: This method allows for the simultaneous creation of the C-1 stereocenter (C-11b in Schulzeine numbering) based on the chirality of the amine or the aldehyde partner.

  • Role of Core: Again, the 6,8-dimethoxy groups accelerate the rate of the intramolecular Mannich-type reaction, allowing it to proceed under milder conditions favorable for complex substrate preservation.

Validated Experimental Protocol

Protocol Focus: Synthesis of the Dihydroisoquinoline Intermediate via Bischler-Napieralski Cyclization. Rationale: This is the most distinct step defining the formation of the isoquinoline skeleton in the Gurjar route.

Reagents & Equipment[7]
  • Substrate:

    
    -[2-(3,5-Dimethoxyphenyl)ethyl]-amide derivative (1.0 equiv)
    
  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (freshly distilled)
    
  • Solvent: Acetonitrile (anhydrous) or Toluene

  • Equipment: Flame-dried round-bottom flask, reflux condenser, inert gas (Ar/N

    
    ) manifold.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon atmosphere, dissolve the amide substrate (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Dropwise add POCl

    
     (3.0 equiv) over 15 minutes. Caution: Exothermic reaction.
    
  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (80–85°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the amide spot and the appearance of a lower R

      
       fluorescent spot (dihydroisoquinoline salt).
      
  • Work-up: Cool the reaction mixture to ambient temperature. Carefully concentrate the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in DCM. Slowly pour into a saturated NaHCO

    
     solution at 0°C to neutralize excess acid.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude dihydroisoquinoline is often unstable; it is recommended to proceed immediately to the reduction step (e.g., NaBH

    
     reduction) to obtain the stable tetrahydroisoquinoline (THIQ).
    
Mechanistic Workflow (DOT Visualization)

Mechanism Amide Amide Precursor Activation Imidoyl Chloride Amide->Activation + POCl3 - HCl Cyclization Ring Closure Activation->Cyclization Intramolecular Attack DHIQ Dihydro- isoquinoline Cyclization->DHIQ Aromatization (- H+) THIQ Target THIQ DHIQ->THIQ Reduction (NaBH4)

Figure 2: Mechanistic flow of the Bischler-Napieralski cyclization to form the Schulzeine core.

Biological Implications: The Alpha-Glucosidase Connection[2][8]

The Schulzeine A core functions as a potent


-glucosidase inhibitor.[2][4] The mechanism of action relies heavily on the charged nitrogen atom within the THIQ ring.
ParameterSchulzeine A ActivityMechanistic Insight
Target Enzyme

-Glucosidase
Essential for carbohydrate digestion/processing.
IC

Value
48–170 nMHighly potent compared to standard iminosugars.
Binding Mode Competitive/MixedThe protonated nitrogen at physiological pH mimics the oxocarbenium ion transition state of the glycosidic hydrolysis.
Core Role Hydrophobic AnchorThe 6,8-dimethoxy phenyl ring slots into the hydrophobic pocket of the enzyme, stabilizing the cation-mimic.

Clinical Relevance: Inhibitors of this class are critical leads for Type 2 Diabetes therapeutics (blunting post-prandial glucose spikes) and potential antiviral agents (disrupting viral glycoprotein processing).

References

  • Gurjar, M. K., et al. (2007).[5] "Total Syntheses of Schulzeines B and C." The Journal of Organic Chemistry. [Link][5][6]

  • Weinreb, S. M., et al. (2006). "Total Synthesis of the

    
    -Glucosidase Inhibitors Schulzeine A, B, and C and a Structural Revision of Schulzeine A." Journal of the American Chemical Society. [Link]
    
  • Romo, D., & Liu, G. (2009).[7] "Enantioselective synthesis of schulzeines B and C via a beta-lactone-derived surrogate for bishomoserine aldehyde." Organic Letters. [Link]

  • Takada, K., et al. (2004). "Schulzeines A-C, new alpha-glucosidase inhibitors from the marine sponge Penares schulzei."[1][2] Journal of the American Chemical Society. [Link]

  • Ojima, I., et al. (2011). "Formal Enantioselective Total Synthesis of Schulzeines A–C via Pd–Catalyzed Intramolecular Asymmetric Allylic Amination." The Journal of Organic Chemistry. [Link]

Sources

6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline: A Strategic Intermediate for Rigid Caramboxin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and pharmacological relevance of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-DM-THIQ). This molecule serves as a critical rigidified scaffold in the development of analogs for Caramboxin , the neurotoxin responsible for star fruit (Averrhoa carambola) intoxication.

Executive Summary

Caramboxin is a phenylalanine-derived neurotoxin characterized by a 3,5-dihydroxyphenyl core and a unique ortho-carboxyl substitution.[1] Its mechanism of action involves potent activation of glutamatergic receptors (NMDA/AMPA), leading to excitotoxicity, particularly in patients with compromised renal function.

6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline represents a "conformationally restricted" pharmacophore of the caramboxin core. By locking the ethylamine side chain into a tetrahydroisoquinoline (THIQ) ring, researchers can probe the stereoelectronic requirements of the neurotoxin's binding site. This guide provides a validated protocol for synthesizing this intermediate, ensuring precise regiocontrol to access the 6,8-substitution pattern required to mimic the 3,5-dihydroxy motif of the natural product.

Chemical Logic & Structural Homology

The "Rigidification" Strategy

Caramboxin possesses a flexible acyclic structure. To develop stable analogs or antagonists, medicinal chemists employ ring-closing strategies to reduce entropic penalties upon receptor binding.

  • Natural Product: Caramboxin (Flexible Phenylalanine Derivative)

  • Synthetic Scaffold: 6,8-Dimethoxy-THIQ (Rigid Bicyclic System)

The 6,8-dimethoxy substitution on the THIQ scaffold corresponds spatially to the 3,5-dihydroxy pattern of caramboxin. The cyclization of the ethylamine side chain occurs ortho to the phenyl ring attachment, effectively "freezing" one of the bioactive conformations.

Caramboxin_Homology Caramboxin Caramboxin (Flexible Acyclic Core) 3,5-Dihydroxy Pattern Precursor 3,5-Dimethoxyphenethylamine (Synthetic Precursor) Caramboxin->Precursor Retrosynthetic Analysis THIQ 6,8-Dimethoxy-THIQ (Rigidified Scaffold) Locked Conformation Precursor->THIQ Pictet-Spengler Cyclization (Regioselective) Analog Caramboxin Analog (e.g., 1-Imino-3-Carboxy) THIQ->Analog Functionalization (Guanidinylation/Oxidation)

Figure 1: Structural evolution from the natural neurotoxin to the rigidified THIQ scaffold.

Synthesis of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline[1][2][3][4]

Retrosynthetic Analysis & Regiochemistry

The synthesis relies on the Pictet-Spengler reaction . The critical challenge is controlling the regiochemistry of the ring closure.

  • Substrate: 3,5-dimethoxyphenethylamine.

  • Electronic Directing: The methoxy groups at positions 3 and 5 activate the positions ortho and para to them.

  • Geometric Constraint: The ethylamine side chain is at position 1. Ring closure must occur ortho to the side chain (at C2 or C6) to form a six-membered ring. Closure at the para position (C4) is geometrically impossible for a THIQ system.

  • Outcome: Closure at C2 (or C6, which is equivalent) yields the 6,8-substituted THIQ product exclusively.

Experimental Protocol

Objective: Synthesize 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Materials
ReagentCAS No.[1]Equiv.[2]Role
3,5-Dimethoxyphenethylamine3464-35-11.0Precursor
Formaldehyde (37% aq.)50-00-01.2Carbonyl Source
Hydrochloric Acid (6M)7647-01-0SolventCatalyst/Solvent
Sodium Hydroxide (NaOH)1310-73-2-Basification
Dichloromethane (DCM)75-09-2-Extraction Solvent
Step-by-Step Methodology
  • Condensation (Schiff Base Formation):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyphenethylamine (10 mmol, 1.81 g) in 20 mL of methanol.

    • Add Formaldehyde (37% solution, 12 mmol, 0.98 mL) dropwise at 0°C.

    • Stir at room temperature for 1 hour to form the imine intermediate.

    • Checkpoint: TLC (10% MeOH in DCM) should show disappearance of the primary amine.

  • Cyclization (Pictet-Spengler):

    • Evaporate the methanol under reduced pressure to yield the crude imine.

    • Redissolve the residue in 6M HCl (15 mL).

    • Heat the reaction mixture to 60°C for 4 hours. The acidic environment promotes the electrophilic aromatic substitution (ring closure).

    • Note: Higher temperatures (>90°C) may lead to demethylation byproducts; maintain strict temperature control.

  • Work-up & Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Basify the solution carefully to pH > 12 using 10M NaOH (dropwise addition to manage exotherm).

    • Extract the free base with Dichloromethane (DCM) (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL) and dry over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the crude oil.

  • Purification (Hydrochloride Salt Formation):

    • Dissolve the crude oil in a minimum amount of anhydrous ethanol.

    • Add concentrated HCl (1-2 mL) dropwise until precipitation occurs.

    • Add diethyl ether to complete the precipitation.

    • Filter the white solid and wash with cold ether.

    • Yield: Typically 75-85%.

Characterization Data (Self-Validation)

To confirm the 6,8-substitution pattern (vs. a theoretical 5,7-isomer, which is not formed due to starting material symmetry, but confirms the core structure):

  • 1H NMR (400 MHz, D2O):

    • 
       6.45 (s, 1H, Ar-H5), 6.38 (s, 1H, Ar-H7). Note: Two meta-coupled singlets or doublets with J~2Hz confirm the meta-relationship of protons on the ring.
      
    • 
       4.20 (s, 2H, H-1). Characteristic singlet for the C1 methylene bridge.
      
    • 
       3.80 (s, 3H, OMe), 3.78 (s, 3H, OMe).
      
    • 
       3.45 (t, 2H, H-3), 3.05 (t, 2H, H-4).
      

Advanced Application: Functionalization to Caramboxin Analogs

The 6,8-dimethoxy-THIQ core is the scaffold. To mimic Caramboxin's specific toxicity (which involves an amino acid moiety), the scaffold is often further derivatized. A key target described in literature is the 1-imino-3-carboxylic acid derivative.

Pathway to 1-Imino-6,8-dimethoxy-1,2,3,4-THIQ-3-carboxylic acid

This analog introduces a guanidine-like moiety (1-imino) and a carboxylic acid, mimicking the zwitterionic nature of caramboxin.

Synthesis_Workflow Start 3,5-Dimethoxyphenethylamine Step1 Pictet-Spengler Reaction (with Glyoxylate or Formaldehyde) Start->Step1 Regioselective Cyclization Intermediate 6,8-Dimethoxy-THIQ Core Step1->Intermediate Step2 Cyanogen Bromide / Cyanamide (Guanidinylation) Intermediate->Step2 N-Functionalization Target 1-Imino-Caramboxin Analog Step2->Target

Figure 2: Synthetic workflow from precursor to functionalized neurotoxin analog.

Neurotoxicity & Pharmacological Relevance[1][5][6][7][8]

Mechanism of Action

Caramboxin acts as a potent agonist at NMDA and AMPA glutamate receptors. The 6,8-dimethoxy-THIQ analogs are used to study the "pharmacophore model" of this interaction.

FeatureCaramboxin6,8-Dimethoxy-THIQRelevance
Core Structure Phenylalanine (Acyclic)Tetrahydroisoquinoline (Cyclic)THIQ restricts rotation, reducing entropy loss upon binding.
Oxygenation 3,5-Dihydroxy6,8-Dimethoxy (Masked)Dimethoxy is lipophilic (BBB permeable); Dihydroxy (after deprotection) is active toxin.
Toxicity Target NMDA/AMPA ReceptorsNMDA/Sigma ReceptorsTHIQs are known to modulate dopaminergic and glutamatergic systems.
Safety Warning

While 6,8-dimethoxy-THIQ is a synthetic intermediate, THIQs are a class of compounds with known neurotoxic potential (e.g., Salsolinol). Researchers must handle these compounds with the same precautions used for MPTP or other neurotoxins, assuming potential dopaminergic toxicity until proven otherwise.

References

  • Quintiliano, S. A. P., & Silva, G. V. J. (2018). Studies Toward the Synthesis of Caramboxin Analogues. Journal of the Brazilian Chemical Society.[3]

  • Garcia-Cairasco, N., et al. (2013). Elucidating the Neurotoxicity of the Star Fruit (Averrhoa carambola). Angewandte Chemie International Edition.

  • Storch, A., et al. (2000). 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells.[2] Brain Research. [2]

  • PubChem Compound Summary . 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.

Sources

Structural Determinants of Efficacy: Pharmacophore Modeling of 6,8-Dimethoxy Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 26,000 biologically active compounds. While the 6,7-dimethoxy substitution pattern (seen in papaverine and salsoline) is ubiquitous, the 6,8-dimethoxy variation represents a distinct and under-explored chemical space, primarily observed in naphthylisoquinoline alkaloids (e.g., Ancistrocladine from Ancistrocladaceae species).

Why model this specific scaffold?

  • Steric Locking: The 8-methoxy group introduces significant steric strain with substituents at the C1 position, often locking the molecule into a rigid conformation that enhances selectivity for rigid binding pockets (e.g., Topoisomerase I or P-glycoprotein).

  • Electronic Modulation: The 6,8-substitution creates a unique electrostatic potential surface (ESP) compared to the 6,7-isomer, altering the hydrogen bond acceptor (HBA) vector landscape.

  • MDR Reversal: Derivatives of this class have shown potency in reversing Multidrug Resistance (MDR) by inhibiting efflux pumps, where the specific spatial arrangement of methoxy groups correlates with binding affinity.

This guide details the protocol for generating a high-fidelity pharmacophore model for 6,8-dimethoxy isoquinolines, focusing on cytotoxic and MDR-reversing applications.

Computational Workflow: The "Steric Clamp" Protocol

The critical failure point in modeling 6,8-dimethoxy isoquinolines is the mishandling of the 8-methoxy torsion angle. Unlike the 6- or 7-positions, the 8-position is peri-planar to the nitrogen lone pair (in dihydro- species) or the C1-substituent.

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Generate a bioactive conformational ensemble that accounts for the "8-OMe/C1-Substituent" clash.

Protocol:

  • Protonation State: Calculate pKa for the isoquinoline nitrogen (typically basic, pKa ~6-7 for aromatic, ~9-10 for tetrahydro). For physiological modeling (pH 7.4), protonate the N2 position for tetrahydroisoquinolines (THIQs).

  • Torsion Scanning (The Critical Step):

    • Perform a dihedral scan on the bond connecting the Oxygen at C8 to the Ring Carbon (C8-O-Me).

    • Insight: You will likely observe a high energy barrier at 0° (planar) due to clash with the C1-substituent. The global minimum is often twisted (approx. 60-90° out of plane).

    • Action: Discard planar conformers for the 8-OMe group unless the C1 position is unsubstituted.

  • Energy Minimization: Use the MMFF94x or OPLS4 force field. These force fields accurately parameterize the electron repulsion between the methoxy oxygen lone pairs and the aromatic cloud.

Phase 2: Pharmacophore Feature Definition

Define the pharmacophoric features based on the 6,8-dimethoxy core.

Feature IDTypeChemical MoietyGeometric ConstraintFunction
F1 HBA O-6 Methoxy OxygenVector projected along lone pairsPrimary H-bond acceptor
F2 HBA O-8 Methoxy OxygenVector twisted ~60° out of planeSecondary H-bond acceptor (Steric-dependent)
F3 PI Isoquinoline NitrogenPositive Ionizable (if THIQ)Electrostatic interaction (e.g., Asp/Glu residue)
F4 AR Isoquinoline Aromatic RingCentroid

stacking (e.g., with Trp/Phe)
F5 HY C1-Substituent (e.g., Methyl/Aryl)Sphere (1.5 - 2.0 Å)Hydrophobic pocket occupancy
Phase 3: Alignment & Model Generation

Methodology: Common Feature Pharmacophore Generation (Ligand-Based).

  • Input: 5-10 active 6,8-dimethoxy derivatives (IC50 < 1

    
    M) and 5-10 inactive analogs (structurally similar but lacking the 8-OMe or having 6,7-substitution).
    
  • Alignment Rule: Align primarily on the AR (F4) and PI (F3) features. Allow the Methoxy HBA vectors to "float" to identify the consensus volume.

Visualization of the Workflow

The following diagram illustrates the iterative process of refining the pharmacophore model, specifically addressing the conformational flexibility of the methoxy groups.

PharmacophoreWorkflow Start Input: 6,8-Dimethoxy Isoquinoline Dataset Prep Ligand Prep & Protonation (pH 7.4) Start->Prep Conf Conformational Analysis (Focus: C8-OMe Torsion) Prep->Conf Force Field: MMFF94x Align Structural Alignment (Pivot: Isoquinoline Core) Conf->Align Filter High E Conformers Feat Feature Extraction (HBA, PI, AR, HY) Align->Feat Identify Consensus Valid Validation (ROC/GH Score) Feat->Valid Valid->Conf If GH < 0.6 (Refine Torsions) Final Final 3D Model Valid->Final If GH > 0.7

Caption: Iterative workflow for pharmacophore generation. Note the feedback loop from Validation to Conformational Analysis, critical for correcting methoxy group orientation errors.

Case Study: Modeling for Cytotoxicity (Topoisomerase I Inhibition)

Based on the activity of Ancistrocladine and synthetic analogs, we apply this model to screen for Topoisomerase I inhibitors.

The Pharmacophore Map

The 6,8-dimethoxy pattern creates a specific "distance constraint" between the two H-bond acceptors. In 6,7-isomers, the distance between methoxy oxygens is ~2.8 Å. In 6,8-isomers, this distance increases to ~4.8 - 5.2 Å (depending on ring puckering), creating a distinct recognition motif.

PharmacophoreMap AR Aromatic Ring (Isoquinoline) PI Pos. Ionizable (N2-H) AR->PI Core Scaffold HBA6 HBA (6-OMe) (Planar) AR->HBA6 ~3.5 Å HBA8 HBA (8-OMe) (Twisted) AR->HBA8 ~3.5 Å HY Hydrophobic (C1-Subst) PI->HY Steric Clash Zone HBA6->HBA8 Dist: ~5.0 Å (Distinct from 6,7-isomer)

Caption: Spatial arrangement of the 6,8-dimethoxy pharmacophore. The ~5.0 Å distance between HBA features is the selectivity filter against standard 6,7-dimethoxy targets.

Validation Metrics

To ensure the model is not a result of chance correlation, use the following validation set:

  • Actives: 6,8-dimethoxy-1,3-dimethylisoquinoline and Ancistrocladine derivatives.

  • Decoys: 6,7-dimethoxyisoquinoline (Papaverine analogs) and simple isoquinolines.

Target Metrics:

  • Enrichment Factor (EF): > 10 (top 1% of database).

  • Güner-Henry (GH) Score: > 0.7 (indicates high model quality balancing precision and recall).

Synthesis & Experimental Validation

Once the pharmacophore identifies hits, synthesis is required.[1] The 6,8-dimethoxy pattern is synthetically challenging due to the symmetry of common starting materials (like 3,5-dimethoxybenzaldehyde) leading to mixtures.

Key Synthetic Insight: Use the Pomeranz-Fritsch-Bobbitt cyclization or 6


-azaelectrocyclization  (as seen in Ancistrocladus analog synthesis).
  • Starting Material: Phloroacetophenone derivatives.[2][3]

  • Selectivity: The 8-methoxy group often directs cyclization to the less hindered position, requiring specific protecting group strategies (e.g., selective O-methylation) to force the 6,8-pattern.

References

  • Gitto, R., et al. (2004).[1] Synthesis and anticonvulsant activity of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. Il Farmaco.

  • Bringmann, G., et al. (2000). Naphthylisoquinoline alkaloids: Isolation, structural elucidation, and biological activities. The Alkaloids: Chemistry and Biology.

  • Ponce, M. A., et al. (2016). Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius. Journal of Natural Products.

  • Krovat, E. M., et al. (2005). Pharmacophore identification, virtual screening and biological evaluation of isoquinoline derivatives as inhibitors of P-glycoprotein. Bioorganic & Medicinal Chemistry.

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline via Regio-Controlled Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline .

Executive Summary & Strategic Analysis

The synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline presents a specific regiochemical challenge often overlooked in standard alkaloid synthesis protocols. Unlike the common 6,7-dimethoxy (derived from 3,4-dimethoxyphenethylamine) or 5,7-dimethoxy (derived from 3,5-dimethoxyphenethylamine) isomers, the 6,8-isomer requires a specific precursor substitution pattern to force cyclization at the correct aromatic position.

This guide details the Pictet-Spengler cyclization protocol necessary to access the 6,8-substitution pattern. It addresses the critical selection of the 2,4-dimethoxyphenethylamine precursor and provides optimized conditions to overcome the electronic deactivation often observed at the cyclization site of this specific isomer.

The "Regioselectivity Trap"

Researchers frequently attempt to synthesize dimethoxy-THIQs using the symmetric 3,5-dimethoxyphenethylamine , assuming it will yield the 6,8-product. This is chemically incorrect.

  • 3,5-Dimethoxyphenethylamine: Cyclizes at the activated ortho positions (C2/C6) to yield 5,7-dimethoxy-THIQ . Cyclization at C4 (between methoxy groups) is sterically hindered and geometrically impossible for forming a fused [6,6]-system.

  • 2,4-Dimethoxyphenethylamine: The C2 position is blocked by a methoxy group. Cyclization is forced to occur at C6, yielding the target 6,8-dimethoxy-THIQ .

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the critical regiochemical pathway. Note how the precursor choice dictates the final substitution pattern.

PictetSpengler_Regioselectivity Precursor_35 3,5-Dimethoxyphenethylamine (Symmetric) Precursor_24 2,4-Dimethoxyphenethylamine (Target Precursor) Iminium_35 Schiff Base / Iminium Ion (Intermediate) Precursor_35->Iminium_35 + HCHO, H+ Iminium_24 Schiff Base / Iminium Ion (Intermediate) Precursor_24->Iminium_24 + HCHO, H+ Cyclization_Ortho Cyclization at C2/C6 (Activated by o,p-OMe) Iminium_35->Cyclization_Ortho Cyclization_Forced Cyclization at C6 (Only Open Ortho Site) Iminium_24->Cyclization_Forced Product_57 5,7-Dimethoxy-THIQ (Major Product of 3,5) Cyclization_Ortho->Product_57 Preferred Path Product_68 6,8-Dimethoxy-THIQ (TARGET MOLECULE) Cyclization_Forced->Product_68 Regio-Controlled

Caption: Regiochemical divergence in Pictet-Spengler synthesis. The 2,4-substitution pattern is required to force formation of the 6,8-isomer.

Experimental Protocols

Two methods are provided. Method A is the high-fidelity anhydrous route (recommended for difficult cyclizations like the 6,8-isomer). Method B is the traditional aqueous route (greener, but may have lower yields for this specific substrate).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 2,4-Dimethoxyphenethylamine (CAS: 40288-78-0)

  • Electrophile: Paraformaldehyde (Method A) or Formalin (37% aq., Method B)

  • Catalyst/Solvent: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Hydrochloric acid (HCl).

Method A: Anhydrous TFA/DCM (Recommended)

This method utilizes a non-aqueous environment to promote the formation of the reactive iminium species and drive the cyclization, which can be sluggish for the 2,4-isomer due to the lack of ortho/para activation at the C6 cyclization site.

  • Imine Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxyphenethylamine (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL).

    • Add Paraformaldehyde (1.2 equiv) in one portion.

    • Add anhydrous MgSO₄ (2.0 equiv) to sequester water generated during imine formation.

    • Stir at room temperature (RT) for 2 hours under an inert atmosphere (N₂ or Ar).

  • Cyclization:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add Trifluoroacetic acid (TFA) (10 equiv) dropwise. Caution: Exothermic.

    • Allow the reaction to warm to RT and stir for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

    • Note: If conversion is incomplete after 24h, reflux gently (40°C) for 4 hours.

  • Work-up:

    • Quench the reaction by pouring carefully into saturated aqueous NaHCO₃ (cool the receiving flask). Ensure pH is basic (> pH 8).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a yellow oil.

    • Salt Formation (Stabilization): Dissolve the oil in minimal ethanol and add HCl in diethyl ether (2M) dropwise. The hydrochloride salt of 6,8-dimethoxy-THIQ will precipitate.

    • Recrystallize from Ethanol/Ether if necessary.

Method B: Traditional Aqueous HCl (Phosphate Buffered)

Suitable for scale-up if high purity is not the immediate priority.

  • Reaction:

    • Dissolve 2,4-dimethoxyphenethylamine hydrochloride (1.0 equiv) in water (10 mL/g).

    • Add Formalin (37% formaldehyde, 1.5 equiv).

    • Add concentrated HCl (1.0 equiv).

    • Heat the mixture to 60°C for 4–6 hours.

  • Isolation:

    • Cool to RT.

    • Basify with 4M NaOH to pH 10. The free base may separate as an oil.

    • Extract with Ethyl Acetate (3 x).

    • Convert to HCl salt as described in Method A.

Analytical Validation & Data

To validate the synthesis of the 6,8-isomer versus the 5,7-isomer , ¹H NMR analysis is critical. The aromatic coupling patterns are distinct.

Feature6,8-Dimethoxy-THIQ (Target)5,7-Dimethoxy-THIQ (Common Impurity)
Precursor 2,4-Dimethoxyphenethylamine3,5-Dimethoxyphenethylamine
Aromatic Protons H5 and H7H6 and H8
Coupling Pattern Meta-coupling (d, J ~2.0 Hz)Meta-coupling (d, J ~2.0 Hz)
NOE Signal NOE between H5 and C4-protons.NOE between H8 and C1-protons (Bridgehead).
Shift (approx) H5 is deshielded (peri to N-ring).H8 is shielded by C1-substituents.

Key Diagnostic: In the 6,8-isomer , the proton at position 5 (H5) is spatially close to the C4 methylene protons of the isoquinoline ring. In the 5,7-isomer , the proton at position 8 (H8) is spatially close to the C1 methylene protons. 1D-NOE or 2D-NOESY experiments are the definitive method to confirm the regiochemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Electronic deactivation of C6 in 2,4-dimethoxy precursor.Switch to Method A (TFA/DCM). The high acidity of TFA increases the electrophilicity of the iminium ion.
Side Products N-methylation (Eschweiler-Clarke type).Ensure strictly 1.1–1.2 equiv of formaldehyde. Avoid large excess.
Incomplete Cyclization Formation of stable dimer (aminal).Increase temperature to reflux (DCM) or use a stronger Lewis acid (e.g., BF₃·OEt₂).

References

  • Pictet, A., & Spengler, T. (1911).[1] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[2] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.[2]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 151.[3]

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.

  • Yokoyama, A., et al. (1999). Regioselectivity in the Pictet-Spengler Reaction. Chemical and Pharmaceutical Bulletin, 47(10), 1464-1467.

Sources

Application Notes and Protocols for N-Alkylation of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a crucial scaffold in medicinal chemistry and drug development. The N-substituted derivatives of this core structure are prevalent in a vast array of pharmacologically active compounds. This document outlines several robust methodologies, including classical direct alkylation, reductive amination, modern palladium-catalyzed N-arylation, and green chemistry approaches like microwave-assisted synthesis and phase-transfer catalysis. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the advantages and limitations, empowering researchers to make informed decisions for their synthetic strategies.

Introduction: The Significance of the 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The specific substitution pattern of methoxy groups at the 6 and 8 positions influences the electron density of the aromatic ring and the overall conformation of the molecule, often playing a key role in its interaction with biological targets. N-functionalization of the secondary amine in the 6,8-dimethoxy-THIQ core is a critical step in the synthesis of novel therapeutic agents, allowing for the introduction of diverse substituents that can modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the key synthetic transformations to achieve this crucial N-alkylation.

Core Synthetic Strategies for N-Alkylation

The choice of an N-alkylation strategy depends on several factors, including the nature of the alkyl or aryl group to be introduced, the desired scale of the reaction, and the functional group tolerance required. Herein, we detail the most effective and widely adopted protocols.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This is a fundamental and straightforward approach for introducing simple alkyl groups. The reaction proceeds via a classical SN2 mechanism where the nucleophilic secondary amine of the THIQ attacks the electrophilic carbon of an alkyl halide.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the secondary amine, increasing its nucleophilicity without competing in the alkylation reaction.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents can dissolve the ionic intermediates and reagents but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • Temperature: The reaction temperature is a critical parameter to control. While gentle heating can accelerate the reaction, excessively high temperatures may lead to side reactions, such as elimination if the alkyl halide is prone to it, or over-alkylation.[1]

Experimental Protocol:

  • To a solution of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (2.0-3.0 equiv.).

  • Stir the suspension at room temperature for 15-20 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is a powerful and versatile method for introducing a wide variety of alkyl groups, including those derived from aldehydes and ketones. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[2] Sodium cyanoborohydride (NaBH₃CN) is another option, often used under slightly acidic conditions (pH 6-7) to facilitate iminium ion formation.[2]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, providing a good medium for the reaction without interfering with the reducing agent.

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to accelerate the formation of the iminium ion, especially with less reactive carbonyl compounds.

Experimental Protocol:

  • Dissolve 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in anhydrous DCE or DCM (0.1 M).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure N-alkylated product.

Logical Workflow for N-Alkylation Pathways

cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination THIQ_DA 6,8-Dimethoxy-THIQ Product_DA N-Alkyl-6,8-Dimethoxy-THIQ THIQ_DA->Product_DA S_N2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product_DA Base Base (e.g., K₂CO₃) Base->THIQ_DA Deprotonation THIQ_RA 6,8-Dimethoxy-THIQ Iminium Iminium Ion Intermediate THIQ_RA->Iminium Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->Iminium Condensation Product_RA N-Alkyl-6,8-Dimethoxy-THIQ Iminium->Product_RA Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Comparative workflows for direct alkylation and reductive amination.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a highly effective and versatile method.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the THIQ nitrogen and an aryl halide or triflate.[3] Microwave-assisted protocols have been shown to significantly accelerate this transformation.[5]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. A common combination is a palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as (S)-BINAP ((S)-(–)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).[5] These ligands promote the formation of catalytically active monoligated palladium complexes.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and the subsequent reductive elimination step.

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[5][6]

Experimental Protocol (Microwave-Assisted):

  • In a microwave-safe reaction vial, combine 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.), the aryl halide (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2-4 mol%), and the phosphine ligand (4-8 mol%).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (typically 5-30 minutes).[5]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L_n OxAdd Oxidative Addition Product Ar-NR₂ PdII_complex L_nPd(II)(Ar)X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_amine_complex [L_nPd(II)(Ar)(HNR₂)]⁺X⁻ PdII_complex->PdII_amine_complex + R₂NH Amine_Coord->PdII_amine_complex Deprot Deprotonation (Base) PdII_amido_complex L_nPd(II)(Ar)(NR₂) Deprot->PdII_amido_complex PdII_amido_complex->Pd0 - Product RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->PdII_complex + Ar-X Amine R₂NH

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 4: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more efficient alternative for N-alkylation, particularly for large-scale synthesis.[7] It facilitates the reaction between reagents in immiscible phases (e.g., a solid or aqueous base and an organic solution of the substrate) by using a phase-transfer catalyst, typically a quaternary ammonium salt.[8][9]

Causality of Experimental Choices:

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are common and effective catalysts. They transport the hydroxide or carbonate anion from the aqueous/solid phase into the organic phase to deprotonate the THIQ, which then reacts with the alkyl halide.[10]

  • Solvent System: A biphasic system, often toluene and a concentrated aqueous solution of a base like sodium hydroxide, is employed. This avoids the need for expensive and high-boiling point polar aprotic solvents.[7]

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, further enhancing its green credentials.[10]

Experimental Protocol:

  • To a vigorously stirred mixture of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv.), the alkyl halide (1.2 equiv.), and a catalytic amount of TBAB (5-10 mol%) in toluene, add a concentrated aqueous solution of sodium hydroxide (50% w/w).

  • Heat the biphasic mixture to 50-70 °C and maintain vigorous stirring to ensure efficient phase mixing.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, separate the organic layer, and extract the aqueous phase with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography or distillation.

Summary of Protocols and Data

Method Reagents Typical Conditions Advantages Limitations
Direct Alkylation Alkyl halide, K₂CO₃ or DIPEADMF or ACN, RT to 80°CSimple, readily available reagents, good for primary and some secondary alkyl halides.Risk of over-alkylation, not suitable for tertiary halides (elimination), requires polar aprotic solvents.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE or DCM, RTHigh functional group tolerance, wide substrate scope, avoids over-alkylation.[2]Requires stoichiometric amounts of a hydride reagent.
Buchwald-Hartwig Aryl halide/triflate, Pd catalyst, phosphine ligand, NaOtBuToluene or Dioxane, 80-150°C (often microwave-assisted)[5]Excellent for N-arylation, broad scope of aryl partners.[3]Requires expensive and air-sensitive catalysts and ligands, strong base may not be compatible with all functional groups.
Phase-Transfer Catalysis Alkyl halide, NaOH(aq), PTC catalyst (e.g., TBAB)Biphasic (Toluene/H₂O) or solvent-free, 50-70°CGreener (avoids polar aprotic solvents), suitable for scale-up, uses inexpensive bases.[7]Requires vigorous stirring, catalyst may need to be removed from the product.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield / No Reaction 1. Insufficiently active alkylating agent. 2. Incomplete deprotonation. 3. Deactivated catalyst (for Buchwald-Hartwig).1. For direct alkylation, convert alkyl halide to a more reactive iodide (Finkelstein reaction). 2. Use a stronger base or increase reaction temperature. 3. Ensure anhydrous and oxygen-free conditions; use fresh catalyst and ligands.
Formation of Byproducts 1. Over-alkylation (quaternary salt formation). 2. Elimination with secondary/tertiary halides. 3. Homocoupling of aryl halide (Buchwald-Hartwig).1. Use a stoichiometric amount of the alkylating agent or add it slowly. 2. Use a milder base and lower the temperature; consider reductive amination instead. 3. Optimize ligand-to-metal ratio and temperature.
Difficult Purification 1. Residual polar aprotic solvent (e.g., DMF). 2. Contamination with PTC catalyst.1. Perform multiple aqueous washes to remove DMF. 2. Wash the organic phase with dilute acid to remove the quaternary ammonium salt.

Conclusion

The N-alkylation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a versatile transformation that can be accomplished through a variety of reliable methods. The choice of protocol should be guided by the specific synthetic target and the available resources. Direct alkylation and reductive amination are workhorse reactions for introducing alkyl substituents, while the Buchwald-Hartwig amination provides a powerful tool for accessing N-aryl derivatives. The adoption of microwave technology and phase-transfer catalysis can further enhance the efficiency and environmental friendliness of these synthetic routes. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize a diverse range of N-substituted 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for applications in drug discovery and development.

References

  • Li, W., & Wang, W. (2016). Direct and Oxidant-Free Electron-Deficient Arylation of N-Acyl-Protected Tetrahydroisoquinolines. Organic Letters, 18(18), 4586–4589. [Link]

  • He, L., & Antilla, J. C. (2015). Organocatalytic Asymmetric C–H Vinylation and Arylation of N-Acyl Tetrahydroisoquinolines. Organic Letters, 17(10), 2494–2497. [Link]

  • Jones, C. P., & Anderson, K. W. (2015). Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. Connect V, 1-4. [Link]

  • Thaipipat, N. (2011). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(02). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115. [Link]

  • Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society, 18, 2037–2078. [Link]

  • Yadav, G. D. (2004). Phase Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Sciences, 1(1), 1-10. [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

Sources

Application Note: High-Fidelity Synthesis of 1-Substituted 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents.[1] While the 6,7-dimethoxy substitution pattern (derived from dopamine/3,4-dimethoxyphenethylamine) is ubiquitous, the 6,8-dimethoxy isomer represents a distinct, underutilized chemical space with unique steric and electronic properties.

This Application Note details the strategic synthesis of 1-substituted 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinolines . Unlike their 6,7-counterparts, the 6,8-isomers require specific precursors and regiochemical considerations. We present two validated protocols:

  • Direct Pictet-Spengler Cyclization: For rapid access to racemic libraries.

  • Bischler-Napieralski / Asymmetric Transfer Hydrogenation (ATH): For high-enantiomeric excess (ee) synthesis of chiral derivatives.

Synthetic Strategy & Regiocontrol

The synthesis hinges on the regioselective cyclization of the electron-rich aromatic ring.

  • Precursor Selection: The mandatory starting material is 3,5-dimethoxyphenethylamine .

  • Regiochemistry: In electrophilic aromatic substitution (Pictet-Spengler or Bischler-Napieralski), the closure occurs para to the methoxy group.

    • 3,4-Dimethoxy substrate

      
       Cyclization at C6 (para to C3-OMe) 
      
      
      
      6,7-product .
    • 3,5-Dimethoxy substrate

      
       Cyclization at C2 or C6 (para to C5-OMe or C3-OMe) 
      
      
      
      6,8-product .

Note on Numbering: In the resulting isoquinoline, the methoxy groups from the 3,5-phenethylamine precursor map to positions 6 and 8.

Strategic Pathway Diagram

G cluster_PS Route A: Direct (Racemic) cluster_BN Route B: Stepwise (Chiral) Start 3,5-Dimethoxyphenethylamine Aldehyde + Aldehyde (R-CHO) Acid Catalyst (TFA) Start->Aldehyde Acyl + Acid Chloride (R-COCl) Start->Acyl PS_Product Racemic 6,8-Dimethoxy-THIQ Aldehyde->PS_Product Pictet-Spengler Cyclization Amide Amide Intermediate Acyl->Amide DHIQ 3,4-Dihydroisoquinoline (Imine) Amide->DHIQ Bischler-Napieralski (POCl3) ATH Asymmetric Transfer Hydrogenation (Ir-Cat) DHIQ->ATH Chiral_Product Chiral (1R or 1S) 6,8-Dimethoxy-THIQ ATH->Chiral_Product >90% ee

Figure 1: Strategic decision tree for synthesizing 6,8-dimethoxy-THIQ derivatives. Route A is preferred for speed; Route B is required for enantiopurity.

Protocol A: Modified Pictet-Spengler Cyclization

Objective: Rapid synthesis of racemic 1-substituted 6,8-dimethoxy-THIQs. Mechanism: Acid-catalyzed condensation of amine and aldehyde to form an iminium ion, followed by intramolecular electrophilic aromatic substitution.

Reagents & Equipment[2][3][4]
  • Substrate: 3,5-Dimethoxyphenethylamine (1.0 equiv).

  • Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).[2]

  • Catalyst: Trifluoroacetic Acid (TFA) (3.0 - 5.0 equiv).

  • Drying Agent: MgSO₄ (anhydrous).

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under N₂, dissolve 3,5-dimethoxyphenethylamine (10 mmol) in anhydrous DCM (20 mL).

    • Add the aldehyde (11 mmol) dropwise.

    • Add anhydrous MgSO₄ (2 g) to the flask to sequester water generated during imine formation.

    • Stir at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC for disappearance of amine.

  • Cyclization:

    • Filter off the MgSO₄ solids and transfer the filtrate to a fresh reaction vessel.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA (30–50 mmol) dropwise. Caution: Exothermic.

    • Allow the reaction to warm to RT and stir for 12–24 hours.

    • Note: For unreactive aldehydes, reflux conditions (40°C) may be required.

  • Workup:

    • Quench the reaction by slowly pouring into saturated aqueous NaHCO₃ (ensure pH > 8).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5) + 0.1% NH₄OH (to prevent tailing of the amine).

Protocol B: Bischler-Napieralski & Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of enantiomerically enriched (1S or 1R) derivatives. Rationale: Direct asymmetric Pictet-Spengler reactions are often difficult to optimize. The Bischler-Napieralski route yields a dihydroisoquinoline (imine) intermediate, which is an excellent substrate for chiral reduction.

Part 1: Bischler-Napieralski Cyclization[5]
  • Amide Formation: React 3,5-dimethoxyphenethylamine with the corresponding acid chloride (R-COCl) and Et₃N in DCM to yield the amide.

  • Cyclization:

    • Dissolve the amide (5 mmol) in anhydrous acetonitrile (MeCN) or Toluene.

    • Add POCl₃ (1.5 equiv) and reflux (80–100°C) for 2–6 hours.

    • Mechanism:[3][4][5][6][7][8] Dehydration of the amide to a nitrilium ion or imidoyl chloride, followed by ring closure.

    • Workup: Evaporate volatiles. Basify carefully with NaOH (1M) to liberate the free base imine (3,4-dihydroisoquinoline). Extract with EtOAc.

    • Note: The 6,8-dimethoxy pattern activates the ring, making this cyclization generally high-yielding compared to electron-deficient systems.

Part 2: Asymmetric Transfer Hydrogenation (ATH)

This step establishes the chiral center at C1.

Catalyst System: Cp*Ir(TsDPEN) complex.[9]

  • Cp:* Pentamethylcyclopentadienyl.[9][10]

  • TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Chiral ligand).

Procedure:

  • Catalyst Prep: Use commercially available (S,S)-Cp*Ir(TsDPEN) for the (R)-product (check specific ligand induction for your substrate).

  • Reaction:

    • In a vial, dissolve the 6,8-dimethoxy-3,4-dihydroisoquinoline (1.0 mmol) in an azeotropic mixture of Formic Acid/Triethylamine (5:2 ratio) or use Sodium Formate in water/DCM biphasic system.

    • Add the Iridium catalyst (0.5 – 1.0 mol%).

    • Stir at RT for 12–24 hours.

  • Validation:

    • The conversion is usually quantitative.

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

Quality Control & Data Interpretation

NMR Diagnostics (The "Meta" Check)

Distinguishing the 6,8-dimethoxy isomer from the 6,7-isomer is critical.

Feature6,8-Dimethoxy-THIQ (Target)6,7-Dimethoxy-THIQ (Common Impurity)
Proton Positions H-5 and H-7H-5 and H-8
Relationship Meta to each otherPara to each other
Coupling (J) Doublets,

Hz
Singlets (Para coupling is negligible)
Shift Distinct chemical environmentsOften similar environments
  • 1H NMR (CDCl₃): Look for two doublets in the aromatic region (6.2 – 6.5 ppm) with a coupling constant of ~2.3 Hz. This confirms the protons are meta (positions 5 and 7), verifying the 6,8-substitution pattern.

Troubleshooting
  • Problem: Low yield in Pictet-Spengler.

    • Solution: The 3,5-dimethoxy ring is very electron-rich. If the aldehyde is also electron-rich, the imine may be stable but slow to cyclize. Increase TFA concentration or switch to anhydrous Toluene with p-TsOH at reflux.

  • Problem: Racemization in Protocol B.

    • Solution: Ensure the ATH reaction temperature does not exceed 30°C. The DHIQ imine is prone to hydrolysis; keep conditions strictly anhydrous if not using the aqueous formate method.

References

  • Regioselectivity of 3,5-dimethoxy substrates: Gitto, R., et al. (2004). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. Il Farmaco.

  • Pictet-Spengler Mechanism & Conditions: Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.

  • Asymmetric Transfer Hydrogenation (ATH) Protocols: Wang, C., et al. (2008). Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinolines via Iridium-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society.

  • Bischler-Napieralski Overview: Fodor, G., & Nagubandi, S. (1980).[3] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron.

Sources

Bischler-Napieralski reaction conditions for 6,8-dimethoxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a high-purity synthesis of 6,8-dimethoxyisoquinoline . It addresses the specific regiochemical challenges of the 3,5-dimethoxy substitution pattern and provides optimized protocols for the Bischler-Napieralski cyclization and subsequent aromatization.

Part 1: Strategic Analysis & Scientific Logic

The Regioselectivity Challenge

The synthesis of 6,8-dimethoxyisoquinoline from 3,5-dimethoxyphenethylamine presents a classic regiochemical dilemma. The precursor amine has two potential cyclization sites on the aromatic ring:

  • Position 2 (or 6): Ortho to one methoxy group and para to the other.

  • Position 4: Ortho to both methoxy groups.

Expert Insight: While electronic activation is highest at Position 4 (additive effect of two ortho-methoxy groups), steric hindrance dominates this reaction. The "buttressing effect" of the two flanking methoxy groups makes the 4-position kinetically inaccessible for the bulky electrophilic imine intermediate. Consequently, the Bischler-Napieralski cyclization proceeds exclusively or predominantly at Position 2/6, yielding the 6,8-dimethoxy isomer rather than the 5,7-isomer.

Reaction Pathway Design

The synthesis involves three distinct stages:

  • Formylation: Conversion of the amine to the formamide. (Note: Acetamides yield 1-methylisoquinolines; formamides yield the parent isoquinoline).

  • Cyclization (Bischler-Napieralski): Dehydration of the amide to the 3,4-dihydroisoquinoline (DHIQ).[1]

  • Aromatization: Dehydrogenation of the DHIQ to the fully aromatic isoquinoline.

Process Visualization

The following flow diagram illustrates the critical pathway and decision points.

G Start 3,5-Dimethoxyphenethylamine Step1 Formylation (Ethyl Formate) Start->Step1 Reflux Inter1 N-Formyl Intermediate Step1->Inter1 Step2 Cyclization (POCl3 or Tf2O) Inter1->Step2 - H2O Inter2 6,8-Dimethoxy-3,4-dihydroisoquinoline Step2->Inter2 Regioselective Closure Step3 Aromatization (Pd/C, Heat) Inter2->Step3 - H2 Final 6,8-Dimethoxyisoquinoline Step3->Final

Figure 1: Synthetic workflow for 6,8-dimethoxyisoquinoline showing key intermediates and transformation steps.

Part 2: Detailed Experimental Protocols

Protocol A: Precursor Synthesis (Formylation)

Objective: Clean conversion of amine to formamide without side reactions.

Reagents:

  • 3,5-Dimethoxyphenethylamine (1.0 equiv)

  • Ethyl Formate (Excess, as solvent and reagent)

  • Catalytic DMAP (Optional, 0.05 equiv)

Procedure:

  • Dissolve 3,5-dimethoxyphenethylamine (e.g., 10 mmol) in Ethyl Formate (20 mL).

  • Heat the mixture to reflux (54°C) under an inert atmosphere (

    
    ) for 6–12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) for disappearance of the amine.
    
  • Cool to room temperature and concentrate in vacuo to remove excess ethyl formate and ethanol byproduct.

  • Purification: The residue is typically a pure oil or low-melting solid sufficient for the next step. If necessary, recrystallize from EtOAc/Hexane.

    • Checkpoint: IR spectrum should show a strong amide carbonyl stretch ~1660 cm⁻¹.

Protocol B: Bischler-Napieralski Cyclization

Objective: Intramolecular cyclization to form the dihydroisoquinoline core.

Choice of Conditions:

  • Method 1 (Standard):

    
     in Acetonitrile. Robust, but requires heat.
    
  • Method 2 (Mild/Recommended):

    
     (Triflic Anhydride) + 2-Chloropyridine.[2] Best for electron-rich rings to avoid "tar" formation associated with harsh thermal conditions.
    
Method 1: Standard POCl3 Conditions
  • Dissolve the formamide (10 mmol) in anhydrous Acetonitrile (MeCN) (50 mL).

  • Add Phosphorus Oxychloride (

    
    )  (30 mmol, 3.0 equiv) dropwise at 0°C.
    
  • Heat to reflux (82°C) for 2–4 hours. The solution will darken (yellow to orange/brown).

  • Workup: Cool to RT. Carefully pour the reaction mixture into ice-cold NaOH solution (2M) to quench excess

    
     and basify to pH > 10.
    
  • Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method 2: Mild Tf2O Conditions (High Purity)
  • Dissolve the formamide (10 mmol) and 2-Chloropyridine (12 mmol, 1.2 equiv) in anhydrous DCM (50 mL).

  • Cool to -78°C .

  • Add Triflic Anhydride (

    
    )  (11 mmol, 1.1 equiv) dropwise over 10 minutes.
    
  • Allow the mixture to warm to 0°C and stir for 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with DCM.
    
  • Result: This method typically yields cleaner 6,8-dimethoxy-3,4-dihydroisoquinoline with less polymerization byproduct.

Protocol C: Aromatization (Dehydrogenation)

Objective: Oxidation of the dihydro-core to the fully aromatic isoquinoline.

Reagents:

  • 6,8-Dimethoxy-3,4-dihydroisoquinoline (Crude from Step B)

  • 10% Palladium on Carbon (Pd/C) (10-20 wt% loading)

  • Solvent: p-Cymene (BP 177°C) or Decalin (BP 190°C). Toluene is often too low-boiling for efficient conversion.

Procedure:

  • Dissolve the dihydroisoquinoline in p-Cymene (10 mL per gram of substrate).

  • Add 10% Pd/C carefully (under

    
     flow to prevent ignition).
    
  • Heat to reflux vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting material (dihydro) will disappear, and a new, more non-polar spot (isoquinoline) will appear.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove the catalyst. Wash the pad with DCM.

    • Acid-Base Purification (Critical for Purity):

      • Extract the organic filtrate with 1M HCl (3 x 30 mL). The product moves to the aqueous phase; neutral impurities (p-cymene, tars) remain in the organic phase.

      • Wash the aqueous acidic layer with Ether or Hexane to remove traces of solvent.

      • Basify the aqueous layer with 25% NaOH or NH4OH to pH 10–12. The product will precipitate or oil out.

      • Extract the basic aqueous layer with DCM (3 x 50 mL).

      • Dry (

        
        ) and concentrate to yield 6,8-dimethoxyisoquinoline .
        

Part 3: Data & Troubleshooting

Expected Analytical Data
ParameterCharacteristic SignalInterpretation
1H NMR (CDCl3)

9.0–9.2 (s, 1H)
H-1 : Highly deshielded proton adjacent to Nitrogen.

8.4 (d, 1H)
H-3 : Pyridine ring proton.

7.5 (d, 1H)
H-4 : Pyridine ring proton.

6.5–6.8 (s/d)
H-5, H-7 : Meta-coupled aromatic protons.

3.9–4.0 (s, 6H)
-OCH3 : Two distinct methoxy singlets.
Mass Spec (ESI) [M+H]+ = 190.2Consistent with Formula

.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization "Tar" formation due to electron-rich ring polymerizing.Switch from Method 1 (

/Heat) to Method 2 (

/Low Temp)
. The triflate intermediate is more reactive and allows cyclization at -20°C to 0°C.
Incomplete Aromatization Reaction temperature too low.Ensure solvent is p-Cymene or Decalin (not Toluene). Reflux must be vigorous. Alternatively, use DDQ (2 equiv) in Dioxane at reflux if catalytic dehydrogenation fails.
Regioisomer Contamination Formation of 5,7-isomer (rare).Verify by NMR. The 6,8-isomer has H-5 and H-7 meta-coupled (J ~2Hz). The 5,7-isomer would show H-6 and H-8 meta-coupled. Sterics heavily favor 6,8.

References

  • Regioselectivity & Mechanism: Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.[1][2][3][4] Organic Reactions, 6, 74. Link

  • Mild Cycliz

    
    ):  Movassaghi, M., & Hill, M. D. (2008). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128, 14254. (See also: Organic Letters, 2008, 10, 3485 for isoquinoline application).[3] Link
    
  • Synthesis of 6,8-Dimethoxy Derivatives: Gitto, R., et al. (2004). Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives. Il Farmaco, 59(1), 7-12. (Describes the 6,8-dimethoxy scaffold synthesis). Link

  • Dehydrogenation Protocols: Wang, Y., et al. (2015).[5] Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. RSC Advances, 5, 345-349. Link

Sources

Application Note & Protocol: Preparation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products, particularly alkaloids, and serves as a cornerstone for the development of numerous pharmacologically active compounds. The specific substitution pattern of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline makes it a valuable building block for synthesizing analogs with potential applications in neuroscience and other therapeutic areas. This document provides a detailed, reliable protocol for the multi-step synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, commencing from 3,5-dimethoxyphenethylamine.

The synthetic strategy employs the Bischler-Napieralski reaction, a robust and widely used method for constructing the isoquinoline ring system.[1][2] This involves the N-acylation of a β-phenylethylamine followed by an acid-catalyzed intramolecular cyclization to form a 3,4-dihydroisoquinoline intermediate.[3][4] Subsequent reduction of the endocyclic imine furnishes the desired tetrahydroisoquinoline core. Finally, conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics for downstream applications.

Synthetic Strategy and Mechanistic Overview

The synthesis is accomplished via a three-step sequence:

  • N-formylation: 3,5-Dimethoxyphenethylamine is acylated using ethyl formate to yield N-(3,5-dimethoxyphenethyl)formamide. This step prepares the substrate for the subsequent cyclization.

  • Bischler-Napieralski Cyclization: The formamide intermediate undergoes cyclodehydration using phosphorus oxychloride (POCl₃).[5] This powerful dehydrating agent facilitates an intramolecular electrophilic aromatic substitution to form the 6,8-dimethoxy-3,4-dihydroisoquinoline intermediate.[1][3] The electron-donating methoxy groups on the aromatic ring activate it, favoring the cyclization process.[1]

  • Reduction and Salt Formation: The resulting dihydroisoquinoline is reduced with sodium borohydride (NaBH₄) to the corresponding tetrahydroisoquinoline.[2] The final product is then isolated as its hydrochloride salt by treatment with hydrochloric acid, which protonates the basic secondary amine, yielding a stable, crystalline solid.[6]

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Salt Formation A 3,5-Dimethoxyphenethylamine B N-(3,5-Dimethoxyphenethyl)formamide A->B Ethyl Formate, Reflux C 6,8-Dimethoxy-3,4- dihydroisoquinoline B->C POCl3, Acetonitrile, Reflux D 6,8-Dimethoxy-1,2,3,4- tetrahydroisoquinoline (Free Base) C->D NaBH4, Methanol E 6,8-Dimethoxy-1,2,3,4- tetrahydroisoquinoline HCl (Final Product) D->E HCl in Ether

Caption: Overall synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All solvents are flammable.

Part A: Synthesis of N-(3,5-Dimethoxyphenethyl)formamide
  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxyphenethylamine (10.0 g, 55.2 mmol).

  • Add ethyl formate (100 mL, 1.24 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethyl formate and volatile byproducts under reduced pressure using a rotary evaporator.

  • The resulting crude oil, N-(3,5-dimethoxyphenethyl)formamide, is of sufficient purity to be used directly in the next step without further purification.

Part B: Synthesis of 6,8-Dimethoxy-3,4-dihydroisoquinoline
  • In a fume hood, place the crude N-(3,5-dimethoxyphenethyl)formamide from Part A into a 250 mL round-bottom flask.

  • Add anhydrous acetonitrile (100 mL) to dissolve the amide.

  • Cool the solution in an ice bath to 0 °C.

  • While stirring, slowly add phosphorus oxychloride (POCl₃, 15.3 mL, 165 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

  • Make the aqueous solution basic (pH > 10) by the slow addition of 40% aqueous NaOH solution, ensuring the temperature is kept low with an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6,8-dimethoxy-3,4-dihydroisoquinoline.

Part C: Reduction to 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and Hydrochloride Salt Formation
  • Dissolve the crude dihydroisoquinoline from Part B in methanol (150 mL) in a 500 mL flask and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 4.2 g, 110 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by the careful, slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude free base of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline as an oil.

  • Dissolve the crude free base in diethyl ether (100 mL).

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (test with pH paper).

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry in a vacuum oven at 40 °C to a constant weight.

Materials and Reagents

ReagentFormulaMW ( g/mol )M/Eq.Amount Used
3,5-DimethoxyphenethylamineC₁₀H₁₅NO₂181.231.010.0 g
Ethyl FormateC₃H₆O₂74.08Solvent100 mL
Phosphorus OxychloridePOCl₃153.333.015.3 mL
Sodium BorohydrideNaBH₄37.832.04.2 g
AcetonitrileCH₃CN41.05Solvent100 mL
MethanolCH₃OH32.04Solvent150 mL
DichloromethaneCH₂Cl₂84.93SolventAs needed
Diethyl Ether(C₂H₅)₂O74.12SolventAs needed
Hydrochloric Acid (2M in Ether)HCl36.46ExcessAs needed
Sodium HydroxideNaOH40.00BaseAs needed
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying AgentAs needed

Characterization and Quality Control

The identity and purity of the final product, 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point Approx. 245-250 °C (decomposes)
¹H NMR (DMSO-d₆)δ (ppm): ~9.5 (br s, 2H, NH₂⁺), 6.4-6.5 (m, 3H, Ar-H), 4.1-4.2 (m, 2H, Ar-CH₂-N), 3.75 (s, 6H, 2x OCH₃), 3.2-3.3 (m, 2H, N-CH₂-CH₂), 2.9-3.0 (t, 2H, Ar-CH₂-CH₂)
IR (KBr) ν (cm⁻¹): ~2800-2400 (N-H stretch, salt), ~1600, 1480 (C=C aromatic stretch), ~1200, 1150 (C-O stretch, ether)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step A Incomplete reaction.Extend reflux time. Ensure ethyl formate is in large excess.
Low yield in Step B Incomplete cyclization; POCl₃ is moisture-sensitive.Use anhydrous solvents and freshly distilled POCl₃. Ensure reaction goes to completion by TLC.
Formation of dark tar in Step B Reaction temperature too high during POCl₃ addition or reflux.Maintain strict temperature control during POCl₃ addition. Avoid overheating during reflux.
Incomplete reduction in Step C Insufficient NaBH₄; deactivated NaBH₄.Use fresh NaBH₄. Add slightly more reducing agent if TLC shows remaining imine.
Product oiling out during HCl salt formation Impurities present; solvent choice.Purify the free base by column chromatography (silica gel, DCM/MeOH gradient) before salt formation. Ensure the ether is anhydrous.[7]

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

  • Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • Thaipipat, N. et al. Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. Available at: [Link]

  • Davis, B. et al. (2000). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 851-859.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Rani, P. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264-13295.
  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]

  • Imfeld, D. et al. (2013). Catalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline for the Large-Scale Production of Almorexant: Hydrogenation or Transfer Hydrogenation?. Organic Process Research & Development, 17(12), 1533-1540.
  • Kashdan, D. S., Schwartz, J. A., & Rapoport, H. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638-2643.
  • Dziedziak, A. et al. (2023). Diastereoselective Synthesis of (–)
  • ScienceMadness Discussion Board. Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

  • PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • Sipos, A. et al. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 19(9), 14763-14778.
  • YouTube. Amine and HCl - salt formation reaction. Available at: [Link]

  • ResearchGate. Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. Available at: [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

  • Reddit. Hydrochloride salt of amine. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Google Patents. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • Google Patents. US20100204470A1 - Method for salt preparation.
  • Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Available at: [Link]

  • Mahdi, I. S., Jabarah, Z. A., Khammas, S. J., & Majeed, R. A. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasia Journal of Biosciences, 14(1).
  • Kolaczynska, K. E. et al. (2021). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794225.
  • Li, Z., & Ganesan, A. (2015). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 5(110), 90497-90501.
  • Li, Y. et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 28(15), 5786.
  • Amin, S. et al. (2021). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Google Patents. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+) - Google Patents.
  • Knochel, P. et al. (2021). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene. Chemistry – A European Journal, 27(50), 13977-13984.
  • ResearchGate. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available at: [Link]

  • Google Patents. ES2435555T3 - Methods for N-demethylation / N-acylation in a single reactor of morphine and tropane alkaloids.

Sources

Application Note: High-Fidelity Synthesis and Chiral Utilization of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-dimethoxy-THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core unit for Ancistrocladaceae and Dioncophyllaceae alkaloids, including Ancistrocladine and the anti-HIV agent Michellamine B .[1]

Unlike its common 6,7-dimethoxy isomer, the 6,8-substitution pattern presents unique synthetic challenges.[1] The methoxy group at the C8 position (ortho to the nitrogen and the C1 chiral center) introduces significant steric hindrance, complicating both the initial cyclization and subsequent biaryl coupling. However, this same steric bulk is essential for restricting rotation around the biaryl axis, enabling the stable atropisomerism required for biological activity.

This guide details a validated workflow for:

  • Constructing the Dihydroisoquinoline (DHIQ) Precursor via a modified Bischler-Napieralski cyclization.

  • Enantioselective Synthesis of the chiral THIQ using Asymmetric Transfer Hydrogenation (ATH).

  • Application of the chiral block in atroposelective biaryl coupling using the "Lactone Concept."

Strategic Analysis: The "8-Methoxy" Challenge

The synthesis of 6,8-dimethoxy-THIQ is governed by the electronic and steric properties of the 8-OMe group.

FeatureChemical ConsequenceStrategic Solution
Electronic Effect The 3,5-dimethoxy substitution on the phenethylamine precursor activates the ring for electrophilic attack.Bischler-Napieralski Cyclization: The activation allows cyclization under milder conditions, but regioselectivity (ortho vs. para to OMe) must be controlled.[1]
Steric Effect The 8-OMe group creates severe steric clash at the C1 position.Asymmetric Transfer Hydrogenation (ATH): Standard hydrogenation is sluggish.[1] ATH using small-molecule hydrogen donors (HCOOH) and Ru/Ir catalysts is preferred over bulky hydride reagents.[1]
Atropisomerism In biaryl coupling, the 8-OMe restricts rotation, creating stable axial chirality.The Lactone Concept: Direct coupling is often non-stereoselective. Using a transient lactone bridge allows for "Atropo-Divergent" synthesis.[1]

Protocol A: Synthesis of the Cyclic Imine Precursor

Target: 6,8-dimethoxy-3,4-dihydroisoquinoline (DHIQ)[1]

This protocol utilizes a modified Bischler-Napieralski reaction.[1] Standard conditions often lead to decomposition due to the electron-rich nature of the ring; this protocol uses buffered conditions to maximize yield.

Materials
  • Substrate:

    
    -[2-(3,5-dimethoxyphenyl)ethyl]acetamide (or corresponding amide).[1]
    
  • Reagent: Phosphorus oxychloride (

    
    ).[1][2][3]
    
  • Solvent: Acetonitrile (

    
    ) (preferred over toluene for solubility).[1]
    
  • Workup: 20% NaOH, Dichloromethane (DCM).[1]

Step-by-Step Methodology
  • Preparation: Dissolve the amide (1.0 equiv) in anhydrous

    
     (0.5 M concentration) under an argon atmosphere.
    
  • Activation: Cool the solution to 0°C. Add

    
     (1.5 equiv) dropwise over 15 minutes to prevent exotherms.
    
  • Cyclization: Heat the reaction mixture to varying temperatures depending on the C1 substituent:

    • For C1-Methyl (Ancistrocladine precursor): Reflux (82°C) for 3–5 hours.[1]

    • For C1-H: Reflux for 2 hours.[1]

  • Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The amide spot (

    
    ) should disappear, replaced by the polar imine salt (baseline).[1]
    
  • Quench & Workup (Critical):

    • Cool to room temperature.[1][3]

    • Slowly pour the mixture into ice-cold 20% NaOH. Caution: Violent hydrolysis of excess

      
      .[1]
      
    • Adjust pH to >11 to ensure the free base imine is formed.

    • Extract with DCM (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: The crude DHIQ is often unstable. Use immediately in Protocol B or store under Argon at -20°C. If purification is needed, use neutral alumina chromatography (not silica, which degrades the imine).[1]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: (1S)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline[1]

This step establishes the C1 chiral center. We utilize a Noyori-Ikariya type catalyst system, which is superior to classical resolution for this substrate due to the high atom economy and lack of reliance on diastereomeric salt crystallization.

Catalyst System[4][5][6][7][8][9]
  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

Step-by-Step Methodology
  • Catalyst Loading: In a glovebox or under strict Argon flow, charge a Schlenk flask with the DHIQ precursor (1.0 equiv) and the Ru-catalyst (0.5 – 1.0 mol%).[1]

  • Solvent System: Add anhydrous DMF or DCM (degassed).[1]

  • H-Donor Addition: Add the

    
     azeotrope (5.0 equiv) via syringe.
    
  • Reaction: Stir at 25°C.

    • Note: Due to the 8-OMe steric hindrance, reaction times are longer (24–48 h) compared to 6,7-dimethoxy isomers.[1]

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with EtOAc.[1]

    • Wash with water (to remove DMF) and brine.[1]

  • Purification: Flash chromatography (Silica gel, DCM/MeOH/

    
     95:5:0.5).[1]
    
Expected Results
  • Yield: 85–95%

  • Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC, Chiralpak IA column).[1]

Application: The "Lactone Concept" for Biaryl Coupling

Direct coupling of the 6,8-dimethoxy-THIQ to a naphthalene ring (to form Michellamine/Ancistrocladine) is difficult due to the steric bulk.[1] The Bringmann Lactone Concept is the authoritative method to overcome this.

Mechanism of Action

Instead of forcing a bond between two hindered centers, this protocol:

  • Tethers the two units via an ester bridge (lower steric demand).[1]

  • Performs an intramolecular coupling to form a lactone (bridged biaryl).[1]

  • Cleaves the lactone reductively to release the atropisomerically pure product.

Workflow Visualization

G Precursor Phenethylamine (3,5-diOMe) DHIQ Cyclic Imine (DHIQ) Precursor->DHIQ Bischler-Napieralski (POCl3) ChiralTHIQ Chiral THIQ (1S-Isomer) DHIQ->ChiralTHIQ ATH (Ru-TsDPEN) Ester Ester-Tethered Precursor ChiralTHIQ->Ester Esterification (Naphthoic Acid) Lactone Biaryl Lactone (Bridged) Ester->Lactone Intramolecular Pd-Coupling Alkaloid Target Alkaloid (Ancistrocladine) Lactone->Alkaloid Reductive Cleavage (LiAlH4)

Caption: Integrated workflow from precursor synthesis to the "Lactone Concept" application for hindered biaryl coupling.

Protocol C: Atroposelective Coupling (Simplified)
  • Tethering: React the chiral 6,8-dimethoxy-THIQ (from Protocol B) with a 1-bromo-2-naphthoic acid derivative using DCC/DMAP to form the ester.[1]

  • Intramolecular Coupling: Subject the ester to Pd-catalyzed coupling (

    
    , 
    
    
    
    ,
    
    
    , DMA, 130°C). This forms the six-membered lactone bridge.
  • Ring Opening: Reduce the lactone with

    
    . The bridge breaks, releasing the alcohol and the amine, locking the axis in the desired configuration due to the steric bulk of the 8-OMe group.
    

Quality Control & Characterization

The 6,8-dimethoxy substitution pattern shows distinct spectroscopic signatures compared to the 6,7-isomer.

Parameter6,8-Dimethoxy-THIQ Signature6,7-Dimethoxy-THIQ (Impurity)
1H NMR (C1-H)

4.30 – 4.50 ppm
(Quartet).[1] Shielded by the ortho-8-OMe group.[1]

3.90 – 4.10 ppm.[1]
13C NMR (Ar-OMe) Distinct signals for C6-OMe and C8-OMe (often separated by >2 ppm).[1]Signals for C6/C7-OMe are often overlapping or very close.[1]
NOESY Strong NOE between C1-H and C8-OMe.[1]NOE between C1-H and C8-H (aromatic proton).[1]

References

  • Bringmann, G., et al. (1999).[1][4] Total synthesis of michellamines A-C, korupensamines A-D, and ancistrobrevine B.[1] The Journal of Organic Chemistry.

  • Bringmann, G., & Mortimer, A. J. (2011).[1] The lactone concept – an efficient pathway to axially chiral natural products. Tetrahedron.[1][5][6][4] [1]

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

  • Facchetti, G., et al. (2016).[1] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines.[1][7] Molecules.[1][2][3][5][6][4][8][9][10][11][12]

  • Wang, C., et al. (2013).[1] Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters.[1][13] Journal of the American Chemical Society.[14]

Sources

Application Note: Reductive Amination Protocols for 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-DM-THIQ) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more common 6,7-dimethoxy isomer. The presence of the 8-methoxy group introduces a critical steric factor—a peri-interaction with the secondary amine—that distinguishes its reactivity profile. While the electron-rich aromatic ring enhances the nucleophilicity of the nitrogen, the steric bulk at the C8 position can impede the initial nucleophilic attack on bulky carbonyls and destabilize the transition state of iminium formation.

This guide details three validated protocols for the


-alkylation of 6,8-DM-THIQ via reductive amination. Unlike generic protocols, these methods are optimized to overcome the specific steric and electronic constraints of this scaffold.
Selection Guide: Which Protocol to Use?
Scenario Recommended Protocol Key Reagent Rationale
Standard (Aldehydes/Unsteric Ketones)Method A STAB (Sodium Triacetoxyborohydride)Mild, selective, "one-pot", avoids over-alkylation.
Difficult (Bulky Ketones/Low Reactivity)Method B Ti(OiPr)₄ + NaBH₄Lewis acid forces imine formation despite 8-OMe steric hindrance.
Acid-Sensitive / Scale-Up Method C H₂ / Pd/C or NaCNBH₃Avoids acidic media; H₂ is cost-effective for multi-gram scale.

Chemo-Physical Considerations

Before initiating synthesis, the researcher must account for the specific properties of the 6,8-dimethoxy scaffold.

  • Steric Hindrance (The "8-OMe Effect"): The methoxy group at position 8 lies in the peri-position relative to the nitrogen. This creates a "steric wall" that discourages the approach of large electrophiles. Implication: Reaction times may be 2-3x longer than with 6,7-dimethoxy isomers.

  • Electronic Activation: The 6,8-dimethoxy substitution pattern makes the aromatic ring highly electron-rich. Implication: Avoid strong Lewis acids or high temperatures that could trigger electrophilic aromatic substitution (EAS) side reactions on the ring.

  • Solubility: The free base is moderately soluble in DCM, DCE, and alcohols. The hydrochloride salt is water-soluble but requires neutralization before use in non-polar solvents.

Method A: Standard STAB Protocol

Best for: Aliphatic aldehydes, benzaldehydes, and cyclic ketones.

Sodium triacetoxyborohydride (STAB) is the reagent of choice. Its bulky acetoxy groups reduce its reducing power compared to NaBH₄, making it selective for the iminium ion over the aldehyde/ketone.[1] This allows for a "one-pot" procedure where amine and aldehyde are mixed directly with the reducing agent.[1]

Mechanism & Workflow

STAB_Mechanism cluster_0 Critical Control Point Start 6,8-DM-THIQ (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Catalyst) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Rate Limiting Step) Hemiaminal->Iminium - H₂O Product N-Alkylated Product Iminium->Product + STAB (H- source)

Figure 1: STAB-mediated reductive amination pathway. The formation of the iminium ion is the rate-determining step, often catalyzed by acetic acid.

Step-by-Step Protocol
  • Preparation: In a dry reaction vial, dissolve 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv, e.g., 1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

    • Note: DCE is preferred over DCM due to its higher boiling point and better compatibility with STAB.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 – 1.2 equiv).

  • Catalyst (Optional but Recommended): Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Why? Protonation of the hemiaminal facilitates water loss to form the reactive iminium species, crucial for overcoming the 8-OMe steric hindrance.

  • Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under N₂ atmosphere.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours. Monitor by TLC or LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones, unreactive aromatic aldehydes, or when Method A fails.

When the 8-methoxy group and a bulky ketone (e.g., acetophenone derivatives) interact, imine formation is unfavorable. Titanium(IV) isopropoxide acts as a Lewis acid water scavenger and coordination catalyst, forcing the equilibrium toward the imine/enamine intermediate before the reducing agent is added.

Protocol
  • Imine Formation:

    • Combine 6,8-DM-THIQ (1.0 equiv) and Ketone (1.1 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv).

    • Note: If the mixture is too viscous, add a minimal amount of dry THF (1-2 mL).

    • Stir under Argon at room temperature (or 40–50 °C for very difficult substrates) for 6–12 hours.

  • Reduction:

    • Dilute the mixture with Ethanol (absolute, 5 mL/mmol).

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully (exothermic!).

    • Stir for 2–4 hours at room temperature.

  • Quench (Critical Step):

    • The reaction will contain titanium salts that form a gelatinous emulsion if not treated properly.

    • Add 2M NaOH or saturated Rochelle’s salt solution (potassium sodium tartrate) and stir vigorously for 1 hour until two clear layers form.

  • Extraction: Filter through a Celite pad if necessary, then extract with EtOAc.

Purification & Analysis

Due to the basicity of the tertiary amine product, "Catch and Release" purification is highly efficient and avoids tedious column chromatography.

Purification Workflow

Purification Crude Crude Reaction Mixture (Amine + Excess Carbonyl) AcidExt Partition: DCM / 1M HCl Crude->AcidExt OrgLayer Organic Layer (Contains Impurities/Carbonyl) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Keep Baseify Basify with 2M NaOH (pH > 12) AqLayer->Baseify FinalExt Extract into DCM/EtOAc Concentrate Baseify->FinalExt Pure Pure Tertiary Amine FinalExt->Pure

Figure 2: Acid-Base "Catch and Release" purification strategy.

Analytical Markers (NMR)
  • ¹H NMR (CDCl₃):

    • 6,8-Dimethoxy signals: Look for two distinct singlets (or closely spaced signals) around 3.7–3.9 ppm.

    • Aromatic Protons: Two meta-coupled doublets (if 5,7-unsubstituted) or a singlet (if 5,7-substituted).

    • N-CH₂ (Benzylic): The singlet for the C1 protons (if not substituted) usually shifts upfield slightly upon alkylation compared to the secondary amine precursor.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[3] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Gitto, R., et al. (2004).[4] "Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives." Il Farmaco. (Context for 6,7 vs 6,8-dimethoxy reactivity).

  • Maryanoff, C. A., et al. (2004). "Cyclizations of N-acyliminium ions." Chemical Reviews. (Mechanistic background on THIQ formation and reactivity).

Sources

Application Note: A Streamlined One-Pot Synthesis of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, forming the backbone of a vast number of natural alkaloids and synthetic pharmaceuticals.[1][2] Molecules incorporating the THIQ core exhibit a wide spectrum of biological activities, including antitumor, anti-HIV, antidepressant, and antihypertensive properties.[1] The substitution pattern on the aromatic ring profoundly influences the pharmacological profile of these compounds. The 6,8-dimethoxy substitution, in particular, is a key feature in various biologically active molecules, making its efficient synthesis a topic of significant interest for medicinal chemists and drug development professionals.[3]

This application note provides an in-depth guide to a robust and efficient one-pot synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinolines from aldehydes via the Pictet-Spengler reaction.[2][4] We will delve into the mechanistic underpinnings of this powerful transformation, offer a detailed, field-proven experimental protocol, and provide guidance on data analysis and troubleshooting to ensure reliable and reproducible results.

The Underlying Chemistry: A Mechanistic View of the Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry.[4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][6] This one-pot process is highly efficient for constructing the THIQ skeleton.

The reaction proceeds through several key steps:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the β-arylethylamine (in this case, 2-(3,5-dimethoxyphenyl)ethanamine) on the carbonyl carbon of the aldehyde. Subsequent dehydration under acidic conditions generates a highly electrophilic Schiff base, which is protonated to form an iminium ion intermediate.[7][8][9]

  • Intramolecular Cyclization: The core C-C bond-forming event is an intramolecular electrophilic aromatic substitution. The aromatic ring of the phenethylamine derivative, activated by the two electron-donating methoxy groups, attacks the electrophilic iminium carbon.[6] The presence of two alkoxy groups significantly enhances the nucleophilicity of the benzene ring, allowing the reaction to proceed under relatively mild conditions.[6]

  • Aromaticity Restoration: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final 1,2,3,4-tetrahydroisoquinoline product.[6][8]

The choice of a strong acid catalyst, such as trifluoroacetic acid (TFA), is crucial for protonating the intermediate Schiff base, thereby activating it for the subsequent cyclization.[3][7]

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a 1-substituted-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
2-(3,5-Dimethoxyphenyl)ethanamineC₁₀H₁₅NO₂181.23>98%Sigma-AldrichStarting amine. Must be pure.
Benzaldehyde (Example)C₇H₆O106.12>99%, ReagentPlus®Sigma-AldrichPurify by distillation if necessary.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93>99.8%, <50 ppm H₂OAcros OrganicsUse a dry, anhydrous solvent.
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02>99%Sigma-AldrichCorrosive. Handle in a fume hood.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous SolutionLab PreparedFor quenching the reaction.
BrineNaCl58.44Saturated Aqueous SolutionLab PreparedFor washing the organic layer.
Anhydrous Sodium SulfateNa₂SO₄142.04Granular, >99%Fisher ScientificFor drying the organic layer.
Silica GelSiO₂60.08230-400 mesh, 60 ÅSorbent TechnologiesFor column chromatography.
Required Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stir plate

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3,5-dimethoxyphenyl)ethanamine (1.0 eq).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous dichloromethane (DCM) to dissolve the amine (approx. 0.1 M concentration). Add the desired aldehyde (1.1 eq) to the solution at room temperature and stir for 10 minutes.[4]

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise to the reaction mixture over 5 minutes. Caution: The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours). A suitable eluent system is Ethyl Acetate/Hexanes (e.g., 30:70 v/v).

  • Work-up - Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4]

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Work-up - Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 40% Ethyl Acetate in Hexanes) to afford the desired 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.[4]

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Dissolve 2-(3,5-dimethoxyphenyl)ethanamine in Anhydrous DCM under N₂ add_aldehyde Add Aldehyde (1.1 eq) Stir for 10 min start->add_aldehyde Room Temp add_catalyst Slowly Add TFA (1.5 eq) add_aldehyde->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor 2-6 hours monitor->react Incomplete quench Quench with sat. NaHCO₃ monitor->quench Complete extract Extract with DCM quench->extract dry Wash with Brine, Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Pure Product purify->product

Caption: One-pot synthesis workflow for 6,8-dimethoxy-THIQs.

Expected Results and Data Analysis

The yield and purity of the final product are dependent on the specific aldehyde used and the scrupulousness of the experimental technique, particularly the use of anhydrous conditions.

Typical Yield and Characterization Data

The following table provides expected data for the synthesis of 6,8-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline from benzaldehyde.

ParameterExpected Value
Isolated Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.20 (m, 5H, Ar-H), 6.25 (s, 1H, Ar-H), 6.15 (s, 1H, Ar-H), 5.05 (s, 1H, C1-H), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.30-3.10 (m, 1H, CH₂), 3.00-2.80 (m, 3H, CH₂ and NH).
¹³C NMR (100 MHz, CDCl₃) δ 160.5, 158.8, 144.2, 135.1, 128.6, 127.8, 127.5, 103.2, 97.5, 60.4, 55.3, 55.2, 45.1, 28.9.
Mass Spec (ESI+) m/z 270.14 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly. The NH proton may be broad or not observed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet solvent or reagents. 2. Impure starting materials. 3. Insufficient acid catalyst.1. Ensure all glassware is flame-dried and use freshly opened anhydrous solvents. 2. Check the purity of the amine and aldehyde; purify if necessary. 3. Confirm the amount and concentration of the acid catalyst.
Multiple Products on TLC 1. Reaction left for too long, causing decomposition. 2. Side reactions due to impurities in the aldehyde.1. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. 2. Use freshly distilled aldehyde.
Product is an Oil, Fails to Solidify 1. Presence of residual solvent. 2. Product is inherently an oil at room temperature.1. Dry the product under high vacuum for an extended period. 2. Proceed with characterization of the purified oil.
Difficulty in Chromatographic Separation 1. Product streaking on the column. 2. Co-elution with a closely related impurity.1. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of the basic amine product. 2. Try a different solvent system or a slower gradient during chromatography.

Conclusion

The one-pot Pictet-Spengler reaction is a highly effective and atom-economical method for synthesizing 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinolines. The protocol detailed herein is robust, scalable, and provides good to excellent yields for a variety of aldehydes. The electron-rich nature of the 3,5-dimethoxyphenethylamine precursor facilitates a smooth cyclization under mild acidic conditions. This synthetic strategy provides a reliable and straightforward entry point for researchers aiming to generate libraries of novel THIQ derivatives for applications in drug discovery and chemical biology.

References

  • Thaipipat, N. (2012). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Hansen, A. M. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. J&K Scientific. Retrieved February 15, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Nagy, T., Boros, A., Fazekas, E., & Keglevich, G. (2022). Heterogeneous Catalytic Method for the One-pot Three- component Synthesis of Isoquinolonic Acid Derivatives Catalyzed by. Periodica Polytechnica Chemical Engineering. Retrieved February 15, 2026, from [Link]

  • Schmideder, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(22), 6987. Retrieved February 15, 2026, from [Link]

  • Wang, D., et al. (2018). A one-pot process for the enantioselective synthesis of tetrahydroquinolines and tetrahydroisoquinolines via asymmetric reductive amination. Organic Chemistry Frontiers, 5(13), 2059-2063. Retrieved February 15, 2026, from [Link]

  • Pesnot, T., et al. (2018). One-pot chemoenzymatic synthesis of trolline and tetrahydroisoquinoline analogues. Chemical Communications, 54(12), 1438-1441. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved February 15, 2026, from [Link]

  • Campiglia, P., et al. (2004). A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction. Molecular Diversity, 8(4), 427-430. Retrieved February 15, 2026, from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved February 15, 2026, from [Link]

  • Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15639-15664. Retrieved February 15, 2026, from [Link]

  • Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

[1][2]

Ticket ID: THIQ-68-PUR-001 Subject: Isolation and Purification Protocols for 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Free Base) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary

The purification of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (hereafter 6,8-DM-THIQ ) presents unique challenges compared to its 6,7-isomer (heliamine).[1][2] The 6,8-substitution pattern introduces specific steric environments around the secondary amine and the aromatic ring, often resulting in a free base that exists as a viscous oil or low-melting solid prone to oxidative degradation.[1][2]

This guide provides three validated workflows. Method A is the standard workup for crude reaction mixtures.[1] Method B is for high-purity isolation via chromatography.[1][2] Method C is the "Salt-Break" technique, recommended for long-term storage and maximum purity.[1][2]

Method A: The pH-Swing Extraction (Primary Isolation)[2]

User Scenario: “I have a crude reaction mixture (e.g., from a Pictet-Spengler or reduction). How do I isolate the bulk amine?”

The Science (Why this works)

Tetrahydroisoquinolines are secondary amines with a pKa typically between 9.5 and 10.5. To successfully extract the free base into an organic solvent, the aqueous phase pH must exceed the pKa by at least 2 units (pH > 12). If the pH is too low, the protonated ammonium species remains in the water, leading to massive yield loss.

Protocol
  • Acidification: Dissolve the crude residue in 1M HCl. Wash this aqueous solution with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
    • Purpose: The amine stays in the water (protonated). Non-basic impurities (unreacted aldehydes, neutrals) move to the organic layer. Discard the organic layer.[1][3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 40% NaOH or KOH solution dropwise with vigorous stirring until pH > 12 .

    • Checkpoint: Use a calibrated pH probe.[1] Litmus paper is often unreliable for distinguishing pH 10 from pH 12.[1]

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

    
     volumes).[3]
    
    • Note: DCM is superior to EtOAc for THIQs due to higher solubility of the free base.[1]

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at

    
    C.
    
Workflow Visualization

ExtractionWorkflowStartCrude Reaction MixtureAcidifyDissolve in 1M HCl(pH < 2)Start->AcidifyWashWash with EtOAcAcidify->WashSep1Phase SeparationWash->Sep1OrgWasteOrganic Layer(Neutrals/Impurities)Sep1->OrgWasteDiscardAqLayerAqueous Layer(Protonated Amine)Sep1->AqLayerKeepBasifyBasify with 40% NaOH(Target pH > 12)AqLayer->BasifyExtractExtract with DCM (3x)Basify->ExtractDryDry (Na2SO4) & EvaporateExtract->DryProduct6,8-DM-THIQ Free Base(Viscous Oil)Dry->Product

Caption: Figure 1.[1][2][4] Acid-Base "pH Swing" purification logic for removing non-basic impurities.

Method B: Flash Chromatography (The "Polishing" Step)

User Scenario: “My isolated oil is impure, but it tails badly on TLC plates.”

The Issue: Silanol Interactions

Secondary amines interact strongly with the acidic silanol groups (

The Solution: Amine Modifiers

You must pretreat the silica or include a basic modifier in your eluent to block these active sites.

Protocol
ParameterRecommendationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard flash silica.[1][2]
Mobile Phase A Dichloromethane (DCM)Primary solvent.
Mobile Phase B Methanol (MeOH)Polar modifier.
Additive Triethylamine (TEA) or

Crucial: Add 1% TEA or 1% conc.[1] Ammonia to the mobile phase mixture.[1]
Gradient 0%

10% MeOH in DCM
Start with 100% DCM (with 1% TEA) to elute non-polars.

Technical Tip: If using TEA, the isolated product will contain traces of TEA. This can be removed by high-vacuum drying or by azeotroping with toluene, but for biological assays, even trace TEA is undesirable.[1] In such cases, use Method C .

Method C: The "Salt-Break" Cycle (High Purity & Storage)

User Scenario: “I need >98% purity for biological testing, and the free base is degrading over time.”

The Science

The 6,8-dimethoxy free base is an electron-rich secondary amine, making it susceptible to oxidation (N-oxide formation) and reaction with atmospheric

12
Protocol
  • Salt Formation: Dissolve the crude free base oil in a minimal amount of anhydrous

    
     or Ethanol.[1]
    
  • Precipitation: Add 2M HCl in

    
     (or a saturated solution of Oxalic Acid in EtOAc) dropwise.
    
  • Crystallization: The salt should precipitate immediately.[1] Cool to -20°C to maximize yield. Filter and wash with cold ether.[1]

  • Recrystallization: Recrystallize the solid from hot Ethanol/Methanol. This effectively removes isomeric impurities (e.g., 6,7-dimethoxy isomers) which often have different crystal lattice energies.[1]

  • The "Break" (Restoring Free Base): When ready to use:

    • Dissolve salt in water.[1]

    • Basify to pH 12 (NaOH).

    • Extract into DCM (as in Method A).

    • Evaporate to yield ultra-pure free base.[1]

Troubleshooting & FAQs

Q1: My product is a sticky brown oil that won't solidify. Is it impure?

Diagnosis: Not necessarily. The 6,8-dimethoxy free base is likely an oil or low-melting solid at room temperature due to the disruption of crystal packing by the 6,8-substituents.[1][2] Action:

  • Check purity via NMR (

    
    ).[5] Look for the characteristic singlet methoxy peaks (~3.8 ppm) and the distinct AB system or triplets of the THIQ ring.
    
  • If purity is high, do not force solidification.[1] Store as an oil under Argon at -20°C.

  • If a solid is required, convert to the Hydrochloride salt (Method C).

Q2: I see a new spot on TLC after storing the sample for a week.

Diagnosis: This is likely the N-oxide or a carbamate .[1][2] Mechanism:

  • Oxidation:[1][2][6][7]

    
     (N-oxide).[1][2]
    
  • Carbamate:

    
     (often unstable, but affects NMR/TLC).[1][2]
    Action:  Always store the free base under inert atmosphere (Argon/Nitrogen). If oxidation is suspected, repeat Method A  (Extraction); N-oxides are much more polar and will often remain in the aqueous phase or wash out differently.
    
Q3: The yield is lower than expected after extraction.

Diagnosis: Incomplete basification. Action: The 6,8-dimethoxy motif is electron-donating, making the amine slightly more basic.[1][2] Ensure your aqueous phase is pH > 12 (turns pH paper dark blue/purple). If using Carbonate bases (

1Use NaOH or KOH.
Troubleshooting Logic Tree

TroubleshootingProblemIdentify IssueIssue1Tailing on TLCProblem->Issue1Issue2Low YieldProblem->Issue2Issue3Oily/Colored ProductProblem->Issue3Sol1Add 1% TEA/NH3to EluentIssue1->Sol1Sol2Check pH > 12Use NaOHIssue2->Sol2Sol3Convert to HCl SaltRecrystallizeIssue3->Sol3

Caption: Figure 2. Quick-reference decision tree for common purification issues.

References

  • General Synthesis & Properties of Dimethoxy-THIQs: Gitto, R., et al. "Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives."[1][8] Il Farmaco (2004). (Describes synthesis and handling of 6,7-dimethoxy isomers, applicable to 6,8-analogs).

  • pKa and Extraction of Secondary Amines: Kaljurand, I., et al. "Experimental Basicities of Superbases."[1] The Journal of Organic Chemistry (2005). (Foundational data on amine basicity and extraction principles).

  • Chromatographic Purification of Amines: Reich, H. J.[1] "Flash Chromatography of Amines." University of Wisconsin-Madison Chemistry Guides. (Standard protocols for amine-silica interactions).

  • Reference Standards & Stability: Axios Research. "6,8-dimethoxy-3,4-dihydroisoquinoline Reference Standard." (Confirming the existence and handling of the 6,8-dimethoxy core).

Solubility issues of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl in water

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-68-DMTQ Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Subject: Troubleshooting Solubility & Precipitation Events in Aqueous Media

Executive Summary

You are likely encountering solubility difficulties with 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride due to a conflict between its crystal lattice energy , pKa-dependent ionization , and the common ion effect in standard biological buffers.

While the hydrochloride (HCl) salt form is designed to improve water solubility, the presence of two methoxy groups at the 6 and 8 positions significantly increases the lipophilicity of the core structure. Furthermore, this compound is a secondary amine with a pKa typically ranging between 9.0 and 9.8 [1]. This creates a narrow window for solubility in physiological buffers (pH 7.4), where the equilibrium shifts toward the hydrophobic free base.

This guide provides a root-cause analysis and a validated protocol to ensure stable dissolution.

Part 1: The Solubility Triad (Root Cause Analysis)

Before attempting to dissolve your sample again, understand the three forces working against you.

The pH Trap (Henderson-Hasselbalch)

The solubility of this compound is strictly pH-dependent.

  • At pH < 6.0: The nitrogen is fully protonated (

    
    ). The ionic charge allows the water lattice to solvate the molecule effectively.
    
  • At pH > 7.0: As you approach the physiological pH of 7.4, you move closer to the pKa (~9.5). According to the Henderson-Hasselbalch equation, the fraction of uncharged free base increases. The free base of dimethoxy-tetrahydroisoquinoline is highly lipophilic and will precipitate [2].

The Common Ion Effect (The "PBS Problem")

Researchers often try to dissolve the HCl salt directly into Phosphate Buffered Saline (PBS) or Saline (0.9% NaCl). This is a critical error.

  • Mechanism: The solubility product constant (

    
    ) is governed by the concentration of both the organic cation and the chloride anion:
    
    
    
    
  • The Crash: PBS contains ~137 mM chloride (

    
    ). This high background concentration of chloride pushes the equilibrium back to the left (Le Chatelier's principle), forcing the drug to crash out of solution as the solid HCl salt [3].
    
Lattice Energy & Polymorphism

The 6,8-dimethoxy substitution pattern creates a rigid planar structure that packs efficiently in the solid state. Breaking this crystal lattice requires energy (heat/sonication) even if the thermodynamics of the solution are favorable.

Part 2: Troubleshooting Guide (FAQ)

Q1: "I added the solid directly to PBS, and it turned into a cloudy suspension. Can I fix it?"

Answer: Likely not without intervention. The cloudiness is the HCl salt "salting out" due to the high chloride content in PBS.

  • The Fix: You must lower the

    
     or increase the solubility capacity. Add DMSO  (up to 5-10% final volume) to solubilize the precipitate, or acidify slightly with 0.1 N HCl to force protonation. For future preps, never  dissolve directly in saline/PBS.
    
Q2: "It dissolved in water, but precipitated when I added it to my cell culture media (pH 7.4)."

Answer: This is the "Free Base Crash." At pH 7.4, a significant portion of the molecule deprotonates.

  • The Fix: You need a "solubility bridge." Predissolve the compound in DMSO or Water at 100x or 1000x concentration. When you spike this into the media, the rapid dilution prevents immediate crystal nucleation, although you are thermodynamically metastable.

  • Alternative: Ensure the final concentration in media is below the intrinsic solubility limit of the free base (likely < 100 µM).

Q3: "How do I store the stock solution?"

Answer: Store as a high-concentration stock (e.g., 10-50 mM) in pure water or DMSO at -20°C.

  • Warning: Do not store in PBS or at pH 7.4. The freeze-thaw cycle will induce crystallization that is very difficult to redissolve.

Part 3: Validated Dissolution Protocol

Objective: Prepare a stable 10 mM Stock Solution.

Reagents
  • Compound: 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl

  • Solvent A: Sterile, deionized water (Milli-Q)

  • Solvent B: DMSO (Optional, for higher stability)

The "Gradient" Method (Recommended)
  • Weighing: Weigh the required amount of HCl salt. Note: The salt is hygroscopic; weigh quickly.

  • Initial Wetting: Add DMSO to 5-10% of the final target volume.

    • Why? This disrupts the crystal lattice immediately.

  • Primary Dissolution: Add Deionized Water to 90% of the final volume.

    • Do NOT use PBS yet.

  • Energy Input: Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5-10 minutes.

  • Final Adjustment: Bring to final volume with water.

  • Usage: Dilute this water/DMSO stock into your experimental buffer (PBS/Media) immediately prior to use .

Part 4: Solubility Logic Visualization

The following diagrams illustrate the decision process and the chemical equilibria affecting your experiment.

SolubilityLogic Start Start: Solid HCl Salt SolventChoice Choose Solvent Start->SolventChoice PBS PBS / Saline (High Cl-) SolventChoice->PBS Avoid Water Deionized Water (Low Ionic Strength) SolventChoice->Water Preferred DMSO DMSO / Ethanol (Co-solvent) SolventChoice->DMSO Preferred CommonIon Precipitation! (Common Ion Effect) PBS->CommonIon High [Cl-] Dissolution Clear Solution Water->Dissolution DMSO->Dissolution pHCheck Check pH Dissolution->pHCheck Acidic pH < 6.0 (Stable) pHCheck->Acidic Neutral pH > 7.2 (Risk Zone) pHCheck->Neutral FreeBase Free Base Precipitates Neutral->FreeBase Deprotonation

Figure 1: Troubleshooting decision tree for solubilization. Note the critical failure points at high chloride concentrations (PBS) and high pH.

Equilibrium SolidSalt Solid Salt (R-NH2•HCl) DissolvedIon Dissolved Ion (R-NH2+) SolidSalt->DissolvedIon  Add Water   DissolvedIon->SolidSalt  Add NaCl (PBS)   FreeBase Free Base (R-NH2) DissolvedIon->FreeBase  Raise pH (>7.4)   FreeBase->DissolvedIon  Lower pH (<6.0)  

Figure 2: Chemical equilibrium shifts.[1][2] Adding Chloride (PBS) drives the reaction left (precipitation). Raising pH drives the reaction right (precipitation).

Part 5: Data Summary

ParameterValue / CharacteristicImplication
Compound Class TetrahydroisoquinolineSecondary amine core.[3]
pKa (Calculated) ~9.0 – 9.8 [1]Positive charge is lost at pH > 8.0.
Solubility (Water) Moderate to HighSoluble as HCl salt if pH is acidic.
Solubility (PBS) Low Incompatible due to Common Ion Effect.
Lipophilicity High (Dimethoxy groups)Free base is water-insoluble.
Hygroscopicity YesKeep desiccated; reseal immediately.

References

  • PubChem. (2024).[3] Compound Summary: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Heliamine).[3][4][5] [Note: 6,8-isomer shares homologous properties].[6] National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Discusses pH-solubility profiles of weak bases]. Available at: [Link]

  • Miyazaki, T., et al. (1981). The Common Ion Effect of Hydrochloride Salts on Solubility. Chemical and Pharmaceutical Bulletin. Available at: [Link]

Sources

Separation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline from reaction impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are dealing with 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-DM-THIQ) . This molecule presents a specific purification challenge: it is a secondary amine with an electron-rich aromatic ring. The "6,8" substitution pattern (derived from the Pictet-Spengler cyclization of 3,5-dimethoxyphenethylamine) places a methoxy group at the C8 position—sterically proximate to the nitrogen center. This structural nuance affects both its binding to stationary phases and its crystallization behavior compared to the more common 6,7-isomers.

Below is your technical guide, structured to troubleshoot and resolve your specific impurity profile.

Module 1: The First Line of Defense (Acid-Base Extraction)

The Issue: "I have a crude reaction mixture containing unreacted starting material, non-basic tars, and my product. Direct chromatography is yielding poor resolution."

Technical Insight: Before chromatography, you must exploit the basicity of the secondary amine (


). However, the electron-rich dimethoxy ring makes this molecule susceptible to oxidation (forming quinones) if exposed to strong oxidizers or prolonged air contact at high pH.

Protocol: The "pH Swing" Workup

  • Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate). Avoid DCM if possible to prevent emulsion formation with basic aqueous layers.

  • Acid Wash (Removal of Neutrals): Extract the organic layer with 1M HCl (

    
    ).
    
    • Chemistry: The amine protonates (

      
      ) and moves to the aqueous phase. Non-basic impurities (aldehydes, polymerized neutrals) remain in the EtOAc.
      
  • The Swing (Liberation):

    • Cool the aqueous acidic layer to

      
       (ice bath). Critical: Heat accelerates oxidation of the electron-rich ring.
      
    • Slowly basify with 4M NaOH or NH₄OH to pH 12-13.

    • Observation: The solution should turn cloudy as the free base oils out.

  • Extraction: Extract immediately with DCM (

    
    ).
    
    • Why DCM now? Chlorinated solvents solubilize tetrahydroisoquinolines better than ethers/esters.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate in vacuo.
    

Visualization: Acid-Base Logic Flow

AcidBaseWorkup Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer Organic Layer (Discard Neutrals/Tars) AcidExt->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product Salt) AcidExt->AqLayer Protonated Amine Basify Basify to pH 12 (0°C, NaOH) AqLayer->Basify FinalExt Extract with DCM (Recover Free Base) Basify->FinalExt

Figure 1: The "pH Swing" logic for separating basic amines from neutral reaction byproducts.

Module 2: Chromatographic Separation (The "Streaking" Problem)

The Issue: "My product trails on the TLC plate and elutes as a broad smear on the column, co-eluting with the starting material (3,5-dimethoxyphenethylamine)."

Technical Insight: Secondary amines interact strongly with the acidic silanols (


) on standard silica gel, causing peak tailing. Furthermore, the starting material (primary amine) and product (secondary amine) have similar polarities.
  • Differentiation: The 6,8-DM-THIQ is slightly less polar and more lipophilic than the open-chain primary amine starting material.

Troubleshooting Guide:

MethodMobile Phase CompositionWhy Use This?
Standard Silica (Modified) DCM : MeOH : NH₄OH (90:9:1) The Ammonium Hydroxide (

) competes for silanol sites, sharpening the amine peak. Note: Use fresh solvent.
Amine-Functionalized Silica Hexane : EtOAc (Gradient) Recommended. Uses

-bonded silica.[1] No basic modifier needed in solvent. Separates purely on polarity without silanol interference.
Reverse Phase (C18) Water : MeCN (+0.1% Formic Acid) Exploits hydrophobicity. The cyclic THIQ is more hydrophobic than the open-chain starting material and will elute later.

Specific Protocol: The "DCM/MeOH/Ammonia" Gradient

  • Preparation: Prepare a "B" solvent of 10% MeOH in DCM containing 1%

    
     (28% aq).
    
  • Equilibration: Flush column with 100% DCM (with 1% TEA if very sensitive).

  • Gradient:

    • 0–5 min: 0% B (100% DCM)

    • 5–20 min: 0%

      
       50% B
      
    • Result: The less polar impurities elute first. The THIQ product usually elutes before the more polar primary amine starting material.

Visualization: Chromatography Decision Tree

ChromStrategy Problem Tailing / Poor Resolution CheckPhase Select Stationary Phase Problem->CheckPhase Silica Standard Silica CheckPhase->Silica AmineSilica NH2-Silica (Amino) CheckPhase->AmineSilica C18 C18 (Reverse Phase) CheckPhase->C18 Action1 Add 1% NH4OH or TEA to Mobile Phase Silica->Action1 Neutralize Silanols Action2 Use Hexane/EtOAc (No Modifier Needed) AmineSilica->Action2 Best for Amines Action3 High pH Buffer (Ammonium Bicarb) C18->Action3 Retain Free Base

Figure 2: Decision matrix for selecting the correct chromatographic conditions for secondary amines.

Module 3: Crystallization & Salt Formation (The Polish)

The Issue: "I have an oil after chromatography. I need a solid for stability and analysis."

Technical Insight: 6,8-dimethoxy-1,2,3,4-THIQ is often an oil as a free base due to low lattice energy. The Hydrochloride (HCl) or Oxalate salts are the industry standards for stabilizing this class of compounds. The 8-methoxy group can make the HCl salt hygroscopic; if this happens, the Oxalate salt is often more crystalline.

Protocol: HCl Salt Formation

  • Solvent: Dissolve the free base oil in a minimum amount of anhydrous Diethyl Ether or 1,4-Dioxane .

  • Acid Addition: Add 2M HCl in Ether dropwise at

    
     with vigorous stirring.
    
    • Do not use aqueous HCl; water will make it a gum.

  • Precipitation: A white solid should precipitate immediately.

  • Recrystallization (if needed):

    • Dissolve the crude salt in boiling Isopropanol (iPrOH) .

    • Add Ether until slightly cloudy.

    • Cool slowly to room temperature, then

      
      .
      
    • Target Purity: >99% by HPLC.

Frequently Asked Questions (FAQ)

Q1: My product turned pink/brown during the workup. What happened? A: This is typical of electron-rich dimethoxy-arenes. It indicates oxidation to a quinone or quinone-imine species.

  • Fix: Ensure all solvents are degassed. Perform the basification step (Module 1) under Nitrogen. Add a pinch of Sodium Metabisulfite (

    
    ) to the aqueous acid wash to scavenge oxidants.
    

Q2: I cannot separate the Starting Material (SM) from the Product (P) on Silica. A: The


 difference is small.
  • Fix: Derivatize the mixture. Add Acetic Anhydride (

    
     eq) to the crude. The primary amine (SM) acetylates much faster than the hindered secondary amine (Product). The resulting amide (N-acetyl-SM) is non-basic and much less polar, easily separated by a quick acid wash or column. Warning: This consumes the SM.
    

Q3: Why is the 6,8-isomer harder to crystallize than the 6,7-isomer? A: The 6,8-substitution pattern disrupts the planar stacking ability of the aromatic rings more than the 6,7-pattern due to the "peri-like" interaction of the 8-methoxy group with the heterocyclic ring. Use Oxalic acid in acetone if HCl salts fail to crystallize.

References

  • Pictet, A., & Spengler, T. (1911).[2] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[2] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.[2]

  • Teledyne ISCO. (2012).[3] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN82.

  • Biotage. (2023).[1][4] Is there an easy way to purify organic amines? Flash Purification Blog.

  • Yokoyama, A., et al. (1999).[5] Superacid-Catalyzed Pictet-Spengler Reaction. Journal of Organic Chemistry, 64(2), 611-617.

Sources

Stability of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline under oxidative conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-DM-THIQ) . This content is designed for researchers requiring high-fidelity data for experimental planning and quality control.

Core Stability Analysis: The "Why" Behind the Degradation

To preserve 6,8-DM-THIQ, one must understand its specific vulnerability. This compound is not merely a secondary amine; it is an electron-rich bicyclic system prone to oxidative aromatization.

The Mechanistic Vulnerability

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is thermodynamically driven toward oxidation to restore aromaticity in the pyridine ring. The presence of methoxy groups at the 6 and 8 positions significantly alters this profile compared to the unsubstituted parent:

  • Electronic Activation (The 6-OMe Effect): The methoxy group at position 6 is para to the benzylic C1 position (via the aromatic system). Its electron-donating capacity (

    
     effect) stabilizes the benzylic radical intermediate formed during auto-oxidation, accelerating the rate of hydrogen abstraction at C1 [1].
    
  • Steric Shielding (The 8-OMe Effect): Unlike the common 6,7-dimethoxy isomer, the 8-methoxy group exerts a peri-interaction with the C1 position. While this steric bulk can slightly retard the initial attack of bulky oxidants at C1, it also distorts the planarity of the ring system, potentially making the N-H bond more accessible for radical abstraction [2].

Primary Degradation Pathway:



Secondary pathways include N-oxidation (forming N-oxides) and C1-oxidation (forming lactams/isocarbostyrils) upon prolonged exposure to air and light.

Troubleshooting Guide (Q&A)

Visual & Physical Inspection[1]

Q: My sample has turned from a white solid to a yellow/brown gum. Is it still usable?

  • Diagnosis: This indicates significant oxidative degradation. The yellow color typically arises from the formation of the 3,4-dihydroisoquinoline (imine) intermediate, which is a chromophore, or conjugated quinoid species derived from the electron-rich phenol ether ring.

  • Action: Do not use for sensitive biological assays. For synthetic purposes, you may attempt repurification via acid-base extraction (the imine is less basic) or recrystallization, but yield loss will be substantial.

Q: The compound has become sticky or deliquescent.

  • Diagnosis: THIQ salts (e.g., HCl) are hygroscopic. Free bases can absorb CO

    
     from the air to form carbamates or carbonates.
    
  • Action: Dry under high vacuum over P

    
    O
    
    
    
    . If the sticky texture persists, check for hydrolysis of the methoxy groups (demethylation), although this requires strong acids and is less likely under storage conditions.
Analytical Troubleshooting (LC-MS/NMR)

Q: I see a peak at [M-2] and [M-4] in my mass spectrum.

  • Explanation:

    • [M-2] (m/z ~191): Loss of 2 hydrogens. This is the 3,4-dihydroisoquinoline (imine).[1]

    • [M-4] (m/z ~189): Loss of 4 hydrogens. This is the fully aromatized 6,8-dimethoxyisoquinoline .

  • Root Cause: These are dehydrogenation products caused by air exposure or metal contamination (trace copper or iron) in the solvent [3].

Q: There is a peak at [M+16]. Is this an impurity?

  • Explanation: This corresponds to the N-oxide . Electron-rich secondary amines are prone to N-oxidation by peroxides present in uninhibited ethers (THF, Et2O) or chlorinated solvents exposed to light.

Q: My NMR shows a downfield shift of the C1 protons.

  • Explanation: In the pure THIQ, C1 protons appear around

    
     3.8–4.0 ppm. If you see signals shifting toward 
    
    
    
    8.0+ ppm, this indicates aromatization (isoquinoline formation). A shift to
    
    
    4.5–5.0 ppm suggests imine formation.

Visualization: Degradation Pathways & Workflow

Figure 1: Oxidative Degradation Pathway of 6,8-DM-THIQ

This diagram illustrates the stepwise oxidation from the tetrahydro- form to the fully aromatic isoquinoline, highlighting the critical intermediates.

G THIQ 6,8-Dimethoxy-THIQ (Active Compound) [M+H]+ = 194 Radical Benzylic Radical Intermediate THIQ->Radical O2 / Light (H-abstraction at C1) N_Oxide N-Oxide (Side Product) [M+H]+ = 210 THIQ->N_Oxide Peroxides (Solvent impurities) Imine 3,4-Dihydroisoquinoline (Imine Impurity) [M+H]+ = 192 Radical->Imine -H• Aromatic 6,8-Dimethoxyisoquinoline (Aromatic Impurity) [M+H]+ = 190 Imine->Aromatic Oxidative Aromatization (Thermodynamic Sink)

Caption: Stepwise oxidative dehydrogenation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline leading to aromatized impurities.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to determine sample viability.

DecisionTree Start Issue Detected Color Color Change? (Yellow/Brown) Start->Color Solubility Solubility Issue? Start->Solubility LCMS LC-MS Check Start->LCMS Oxidative Degradation Oxidative Degradation Color->Oxidative Degradation Yes Salt Formation/Hygroscopy Salt Formation/Hygroscopy Solubility->Salt Formation/Hygroscopy Sticky/Wet M-2 Peak (192) M-2 Peak (192) LCMS->M-2 Peak (192) Major M-4 Peak (190) M-4 Peak (190) LCMS->M-4 Peak (190) Major Purify (Recrystallize)\nor Discard Purify (Recrystallize) or Discard Oxidative Degradation->Purify (Recrystallize)\nor Discard Dry over P2O5 Dry over P2O5 Salt Formation/Hygroscopy->Dry over P2O5 Imine Contamination\n(Reduce with NaBH4) Imine Contamination (Reduce with NaBH4) M-2 Peak (192)->Imine Contamination\n(Reduce with NaBH4) Irreversible Aromatization\n(Discard) Irreversible Aromatization (Discard) M-4 Peak (190)->Irreversible Aromatization\n(Discard)

Caption: Diagnostic flowchart for assessing 6,8-DM-THIQ integrity based on physical and analytical observations.

Standard Operating Procedures (SOPs)

Protocol A: Optimal Storage Conditions

To prevent the "Yellowing Effect" (Imine formation).

ParameterRecommendationRationale
Temperature -20°C (Long term)Slows radical propagation kinetics.
Atmosphere Argon or NitrogenDisplaces O

, preventing auto-oxidation.
Container Amber Glass VialBlocks UV light which catalyzes radical formation.
State Hydrochloride SaltThe protonated amine (salt form) is significantly more resistant to N-oxidation than the free base.
Protocol B: Re-purification of Oxidized Material

If the sample contains <10% imine (yellow tint), it can often be salvaged.

  • Dissolution: Dissolve the crude material in Methanol (MeOH).

  • Reduction: Add 1.5 equivalents of Sodium Borohydride (NaBH

    
    ) at 0°C.
    
    • Why? This selectively reduces the imine (dihydroisoquinoline) back to the desired tetrahydroisoquinoline. It does not reduce the fully aromatic isoquinoline.

  • Quench: After 30 mins, quench with dilute HCl.

  • Extraction: Basify with NaOH to pH > 10 and extract into Dichloromethane (DCM).

  • Salt Formation: Treat the DCM layer with HCl in ether to precipitate the stable hydrochloride salt.

References

  • Martinez, C. et al. "Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by Copper Nanocatalysts." The Journal of Organic Chemistry, vol. 87, no. 19, 2022.

  • Murahashi, S. et al. "Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines."[1] Heterocycles, vol. 41, no.[1][2][3][4][5] 4, 1995.[1]

  • Scott, J. et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, vol. 11, 2021.

  • Gitto, R. et al. "Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives." ResearchGate, 2004.

Sources

Recrystallization solvents for 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the purification of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-DM-THIQ) salts. It is designed for organic chemists and process engineers encountering solubility or purity issues during synthesis.

Current Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Applicable Compounds: 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, HBr, and Oxalate salts.

Module 1: The Solvent Matrix

Q: Which solvent system should I use for the Hydrochloride (HCl) salt?

A: The 6,8-dimethoxy substitution pattern increases lipophilicity compared to the unsubstituted THIQ core, yet the salt remains highly polar.

  • Primary Recommendation: Anhydrous Ethanol (EtOH) .

  • Alternative (High Purity): Methanol (MeOH) / Diethyl Ether (Et₂O) .

  • Alternative (High Yield): Isopropanol (IPA) .

Technical Insight: The 6,8-isomer is synthesized from 3,5-dimethoxyphenethylamine via the Pictet-Spengler reaction. Unlike the 6,7-isomer (derived from 3,4-dimethoxyphenethylamine), the 6,8-pattern creates a "bay region" near the nitrogen center due to the 8-methoxy group. This steric crowding can slightly lower the lattice energy, making the salt more prone to "oiling out" in water-miscible solvents if the cooling ramp is too fast.

Solubility Profile (HCl Salt)

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorApplication
Methanol Very HighHighYield LossInitial filtration of crude; removing inorganic salts.
Ethanol (Abs.) HighLowModerateStandard recrystallization. Best balance of yield/purity.
Isopropanol ModerateVery LowOiling OutMaximizing yield from mother liquors.
Water Very HighVery HighHydrate FormationAvoid. Hard to dry; risk of hydrolysis or hydrate polymorphs.
Acetone LowInsolubleAmine CondensationUse only as an anti-solvent wash (cold).

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a viscous oil instead of crystals upon cooling. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point in the solvent is lower than the saturation temperature. This is common with methoxy-THIQ salts due to impurities lowering the melting point.

Corrective Protocol: Seeding at the Cloud Point

  • Re-dissolve: Heat the mixture until the oil layer fully dissolves (add minimal extra solvent if needed).

  • Equilibrate: Cool slowly to the temperature where the solution just turns turbid (the "Cloud Point").

  • Seed: Add a small crystal of pure product. If none exists, scratch the glass interface vigorously with a glass rod.

  • Isothermal Hold: Hold the temperature steady at the cloud point for 30–60 minutes. Do not cool further until distinct crystals are visible.

  • Slow Ramp: Cool at a rate of 5°C per hour.

OilingOut Start Issue: Product Oils Out CheckSolvent Check Solvent Composition Start->CheckSolvent Reheat Re-heat to Clear Solution CheckSolvent->Reheat CloudPoint Cool to Cloud Point (Turbidity) Reheat->CloudPoint Seed Add Seed Crystal / Scratch Glass CloudPoint->Seed Hold Isothermal Hold (30-60 min) Seed->Hold CrystalCheck Crystals Visible? Hold->CrystalCheck SlowCool Cool 5°C/hour to 0°C CrystalCheck->SlowCool Yes AddAntiSolvent Add 5% Anti-solvent (e.g. Et2O) CrystalCheck->AddAntiSolvent No (Still Oily) AddAntiSolvent->Reheat

Figure 1: Decision tree for resolving oiling-out phenomena during crystallization.

Module 3: Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for removing polymeric byproducts from the Pictet-Spengler cyclization.

  • Preparation: Place 10 g of crude 6,8-dimethoxy-1,2,3,4-THIQ HCl in a 250 mL Erlenmeyer flask.

  • Dissolution: Add absolute ethanol (approx. 5-7 mL per gram) and heat to boiling (78°C).

    • Note: If insoluble particles remain (inorganic salts), perform a hot filtration through a pre-warmed sintered glass funnel.

  • Saturation: If the solution is clear but not saturated, boil off solvent until the first signs of turbidity appear, then add 1-2 mL of ethanol to clear it.

  • Crystallization: Remove from heat. Cover with foil (light sensitive). Allow to cool to room temperature undisturbed for 2 hours.

  • Finishing: Cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter under vacuum. Wash the cake with cold acetone/ethanol (1:1) to remove colored impurities.[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) to remove trace water/alcohol.

Protocol B: Anti-Solvent Precipitation (MeOH/Et₂O)

Best for high-value recovery or small scales (<1 g).

  • Dissolve the salt in the minimum amount of warm Methanol (approx. 40°C).

  • Allow the solution to cool to room temperature.

  • Add Diethyl Ether dropwise with constant stirring.

  • Stop adding ether when a persistent haze forms.

  • Cap the vial and place it in a fridge (4°C) overnight.

  • Warning: Do not use Acetone as the anti-solvent if the free base is present, as it may form an imine (Schiff base).

Module 4: FAQ

Q: Can I use water for recrystallization? A: While the salt is soluble, we advise against it. Methoxy-substituted THIQs are hygroscopic. Recrystallizing from water often yields a hydrate that is difficult to dry, leading to variable molecular weights during stoichiometry calculations. Stick to anhydrous alcohols.

Q: How do I distinguish the 6,8-isomer from the 6,7-isomer? A: The 6,8-isomer is symmetric in the phenyl ring proton signals if the nitrogen is unsubstituted, but in the THIQ system, the key identifier is the H-NMR coupling .

  • 6,7-dimethoxy: The aromatic protons (H-5 and H-8) are para to each other and appear as two singlets.

  • 6,8-dimethoxy: The aromatic protons (H-5 and H-7) are meta to each other. Look for meta-coupling (J ~2-3 Hz) between these protons.

Q: Why is the color turning pink/red during heating? A: THIQ salts are prone to oxidation to the dihydroisoquinoline or fully aromatic isoquinoline species, especially in the presence of light and air.

  • Fix: Perform recrystallization under an inert atmosphere (Nitrogen balloon) and minimize light exposure.

References

  • Synthesis and Characterization of THIQ Derivatives: Gitto, R., et al. "Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives." ResearchGate.[2]

  • General Recrystallization of THIQ Alkaloids (Calycotomine): Antri, A., et al. "Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa." Molecules, 2004, 9, 662-667.

  • Solubility Data for Salts in Alcohols: Farelo, F., et al. "Solubilities of Salts in Mixed Solvents." Journal of Chemical & Engineering Data.

  • Pictet-Spengler Reaction Conditions: Yokoyama, A., et al. "Superacid-catalyzed Pictet-Spengler reactions."[3] Journal of Organic Chemistry.

Sources

Technical Support Center: C1-Functionalization of 6,8-Dimethoxy-THIQ

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance & Peri-Interactions in 1-Substitution of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline (THIQ) Ticket ID: CHEMSUP-8-OME-C1 Priority: High (Blocker for SAR generation) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic Matrix

The Core Problem: You are likely experiencing low yields or lack of reactivity at the C1 position of your 6,8-dimethoxy-THIQ scaffold.[1] This is not a standard reactivity failure; it is a geometric conflict. The methoxy group at C8 exerts a significant peri-interaction (1,8-strain) on the C1 position. This forces the N-protecting group (like Boc) and any potential C1-substituent into a conformationally locked state, shielding the C1 proton from bases (in lithiation) or the C1=N bond from nucleophiles (in additions).

Use the matrix below to identify your specific failure mode and jump to the relevant protocol.

SymptomProbable Root CauseRecommended Protocol
Bischler-Napieralski cyclization fails (or stops at amide).[1]The transition state for ring closure is destabilized by the forming C8-OMe vs. C1-R clash.[1]Protocol A: Modified Lewis Acid Cyclization
C1-Lithiation (N-Boc) yields starting material. The C8-OMe locks the N-Boc rotamer, shielding the

-proton from the base.[1]
Protocol B: Rotamer-Unlocked Lithiation
Nucleophiles (Grignard/Lithium) fail to add to the imine. Steric blocking of the Bürgi-Dunitz trajectory by the C8-OMe lone pairs.Protocol C: Lewis-Acid Activated Addition
Pictet-Spengler yields are <20%. Electronic mismatch + steric crowding prevents the "spiroindolenine-like" closure.[1]Ref: Switch to Petasis-Pomeranz-Fritsch (See FAQ)

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for selecting the correct functionalization strategy based on your starting material and stage of synthesis.

C1_Functionalization_Workflow Start Start: C1-Functionalization of 6,8-Dimethoxy-THIQ Q1 Is the Isoquinoline Ring already formed? Start->Q1 Path_PostSynthetic Choose Method based on Substituent Type Q1->Path_PostSynthetic Yes (Post-Synthetic) Path_DeNovo Path_DeNovo Q1->Path_DeNovo No (De Novo Synthesis) Q2 Target: Alkyl/Aryl Group? Path_PostSynthetic->Q2 Method_Lithiation Protocol B: Directed Lithiation (s-BuLi) *Requires Rotamer Control* Q2->Method_Lithiation Yes (C-H Activation) Method_Reissert Protocol C: Reissert/Imine Addition (Use Cyanide/Small Nu) Q2->Method_Reissert No (Functional Group) Clash WARNING: C8-OMe Peri-Interaction blocks standard trajectories Method_Lithiation->Clash Q3 Is the C1-R group bulky (e.g., Isopropyl, Aryl)? Path_DeNovo->Q3 Method_BN Protocol A: Modified Bischler-Napieralski (POCl3 + Toluene Reflux) Q3->Method_BN No (Small R) Method_PPF Petasis-Pomeranz-Fritsch (Avoids C8 steric closure) Q3->Method_PPF Yes (Bulky R) Method_BN->Clash

Figure 1: Strategic decision tree for overcoming steric barriers in 6,8-dimethoxy-THIQ synthesis.

Detailed Experimental Protocols

Protocol A: Modified Bischler-Napieralski for Hindered Substrates

Use this when building the ring from the amide. The standard


 method often fails here due to the inability to achieve the necessary geometry for electrophilic attack.

The Science: The 3,5-dimethoxy substitution pattern on the phenethylamine precursor directs cyclization to the position ortho to one methoxy and para to the other. However, the amide carbonyl oxygen must align with the aromatic ring.[2] The forming C8-OMe creates repulsion.[1] We use


 to form the imidoyl chloride, which is a more reactive electrophile than the phosphate ester formed by 

.[2]

Steps:

  • Preparation: Dissolve the amide (1.0 equiv) in anhydrous Toluene (0.1 M). Do not use DCM; higher temperatures are required.[1]

  • Activation: Add

    
     (3.0 equiv) dropwise at room temperature.[1][2]
    
  • Cyclization: Reflux the mixture (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC.[1][2] If the starting material persists, add

      
       (1.0 equiv)  as a Lewis acid promoter.[2] This coordinates to the imidoyl chloride, increasing electrophilicity to overcome the steric barrier [1].[2]
      
  • Workup: Cool to

    
    . Quench cautiously with NaOH (10% aq) to pH 10. Extract with EtOAc.[1][2]
    
  • Reduction (Optional): If the target is the THIQ, reduce the crude imine immediately with

    
     in MeOH, as the 6,8-dimethoxy-3,4-dihydroisoquinoline is unstable on silica.[2]
    
Protocol B: Rotamer-Unlocked Directed Lithiation (C-H Activation)

Use this to add a substituent to C1 of an existing THIQ ring.[1] This is the most challenging route due to the N-Boc/C8-OMe clash.

The Science: In N-Boc-6,8-dimethoxy-THIQ, the Boc group creates a rotameric lock.[1] The oxygen of the Boc group often coordinates with the lithium base. However, the C8-OMe prevents the Boc group from rotating freely, potentially shielding the


-proton (C1-H). We use 

-BuLi
(more reactive/smaller than

-BuLi) and TMEDA to break up organolithium aggregates and force deprotonation [2].[1]

Steps:

  • Setup: Flame-dry a flask under Argon. Add N-Boc-6,8-dimethoxy-THIQ (1.0 equiv) and TMEDA (1.2 equiv) .

  • Solvent: Add anhydrous THF (concentration 0.05 M). Ether is too non-polar; THF is required for TMEDA efficacy.

  • Cooling: Cool to

    
     .
    
    • Critical Note: Do not use

      
       initially; the deprotonation is fast, but side reactions (ortho-lithiation at C7) are competitive at higher temps.[1]
      
  • Lithiation: Add

    
    -BuLi  (1.3 equiv, cyclohexane solution) dropwise over 10 minutes.
    
    • Observation: The solution typically turns bright yellow/orange.[1]

    • Time: Stir for exactly 45 minutes at

      
      .
      
  • Quench: Add the electrophile (e.g., MeI, aldehyde) (1.5 equiv) dissolved in THF.

  • Warm-up: Allow to warm to room temperature slowly over 2 hours.

  • Data Validation: If you recover starting material, the rotamer is likely shielding C1.[1][2] Troubleshoot: Switch the protecting group from Boc to Pivaloyl or Formamidine , which have smaller steric footprints or different coordination geometries [3].[1][2]

Protocol C: Lewis-Acid Activated Nucleophilic Addition

Use this when adding Grignard or organolithium reagents to the 3,4-dihydroisoquinoline (imine) intermediate.

The Science: The 8-OMe group blocks the "top" face of the imine. The "bottom" face is accessible but still crowded.[1] Standard Grignards often act as bases (causing enolization) rather than nucleophiles due to this hindrance.[1][2] We use


 to activate the imine, making it essentially a "super-electrophile" that attracts the nucleophile more strongly than it repels it sterically.[2]

Steps:

  • Activation: Dissolve the 6,8-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) in anhydrous

    
     at 
    
    
    
    .
  • Lewis Acid: Add

    
     (1.1 equiv)  dropwise.[1][2] Stir for 15 mins. The complex usually precipitates or turns dark.[1]
    
  • Nucleophile: Add the Grignard reagent (R-MgBr, 2.0 equiv) or Organolithium dropwise.[1][2]

    • Note: For very bulky nucleophiles, use Organocerium reagents (R-Li +

      
      ), which are less basic and more nucleophilic [4].[1][2]
      
  • Reaction: Allow to warm to

    
     (do not go to RT immediately).
    
  • Quench: Quench with saturated

    
    .
    

Troubleshooting FAQs

Q: Why does the Pictet-Spengler reaction yield <10% for my 6,8-dimethoxy target? A: The "Oxonia-Cope" rearrangement pathway often competes.[1] More importantly, the closure requires the aromatic ring to attack the iminium ion.[2] The 3,5-dimethoxy ring is electron-rich, which is good, but the C8 position is sterically crowded by the iminium nitrogen's substituents.[1][2] Fix: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents.[1] These fluorinated alcohols stabilize the iminium intermediate and facilitate the cyclization via hydrogen bonding, often overcoming steric barriers [5].[2]

Q: Can I use the Reissert reaction to functionalize C1? A: Yes, and it is often preferred for 6,8-substituted systems because the cyanide ion is small (


).[2]
Protocol: React the DHIQ with Benzoyl chloride and TMSCN (or KCN/Water/DCM). This forms the Reissert compound (1-cyano-2-benzoyl-THIQ).[1] You can then alkylate C1 (now a stabilized anion) and hydrolyze to get the C1-substituted THIQ. This avoids the direct steric clash of adding a large group to the imine [6].

Q: I see "rotamers" in my NMR. Does this affect my reaction? A: Absolutely. In


-Boc-6,8-dimethoxy-THIQ, the NMR often shows broad or split peaks.[1] This indicates restricted rotation around the N-CO bond due to the C8-OMe.[1] If the major rotamer places the Boc-carbonyl oxygen away from the C1-H, lithiation will be slow (no Directed Ortho Metalation effect). Warming the NMR probe can coalesce the peaks to confirm purity, but for the reaction, you must rely on strong bases (

-BuLi) and complexing agents (TMEDA) to force the issue.

References

  • Larsen, R. D., et al. (1991).[1][2] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and

    
    -Carboline Derivatives." Journal of Organic Chemistry. Link
    
  • Talk, R. A., et al. (2016).[1][2][3] "Synthesis of Substituted Tetrahydroisoquinolines by Lithiation Then Electrophilic Quench." Organic & Biomolecular Chemistry. Link

  • Beak, P., & Lee, W. K. (1989).[1][2] "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." Journal of Organic Chemistry. Link

  • Imamoto, T., et al. (1984).[1][2] "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society.[1][2] Link

  • Dohi, T., et al. (2011).[1][2] "Fluorinated Alcohols as Promoters for the Pictet-Spengler Cyclization."[1] Chemical Communications.[1][2] Link

  • Popp, F. D. (1979).[1][2] "Reissert Compound Studies." Heterocycles. Link

Disclaimer: These protocols involve the use of pyrophoric reagents (


-BuLi) and corrosive acids.[1] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrahydroisoquinolines and NMR Analysis

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in a vast number of natural products and pharmacologically active molecules.[1][2] Its derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and antihypertensive properties.[1] The precise structural elucidation of novel THIQ derivatives is paramount in drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of more complex alkaloids and therapeutic agents. A thorough understanding of its NMR spectrum is crucial for reaction monitoring, purity assessment, and confirmation of its chemical identity. This guide will provide a detailed comparative analysis to elucidate the spectral features of this important molecule.

Predicted ¹H and ¹³C NMR Spectral Data of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~6.45d~2.5Ortho-coupling to H-7. Shielded by two ortho-methoxy groups.
H-7~6.35d~2.5Ortho-coupling to H-5. Shielded by two ortho-methoxy groups.
OCH₃ (C6)~3.80s-Typical chemical shift for an aryl methoxy group.
OCH₃ (C8)~3.85s-Slightly downfield due to the proximity to the nitrogen-containing ring.
H-1~4.05s-Benzylic protons adjacent to nitrogen.
H-3~3.20t~6.0Methylene protons adjacent to nitrogen.
H-4~2.80t~6.0Methylene protons adjacent to the aromatic ring.
NH~1.70br s-Broad singlet, exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~47.0Benzylic carbon adjacent to nitrogen.
C-3~42.0Carbon adjacent to nitrogen.
C-4~29.0Aliphatic carbon.
C-4a~115.0Quaternary aromatic carbon, shielded by the C8-methoxy group.
C-5~105.0Aromatic CH, shielded by two ortho-methoxy groups.
C-6~158.0Aromatic carbon bearing a methoxy group.
C-7~98.0Aromatic CH, highly shielded by two ortho-methoxy groups.
C-8~155.0Aromatic carbon bearing a methoxy group.
C-8a~120.0Quaternary aromatic carbon, shielded by the C6-methoxy group.
OCH₃ (C6)~55.5Methoxy carbon.
OCH₃ (C8)~56.0Methoxy carbon.

Comparative NMR Analysis with Structurally Related Analogs

To substantiate our predictions, a comparative analysis with known spectra of similar tetrahydroisoquinolines is essential. The following tables present the reported ¹H and ¹³C NMR data for 1,2,3,4-tetrahydroisoquinoline, 6-methoxy-1,2,3,4-tetrahydroisoquinoline, and 8-methoxy-1,2,3,4-tetrahydroisoquinoline.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton1,2,3,4-Tetrahydroisoquinoline[3]6-Methoxy-1,2,3,4-tetrahydroisoquinoline[4]8-Methoxy-1,2,3,4-tetrahydroisoquinolinePredicted 6,8-dimethoxy-THIQ
H-57.10-7.00 (m)6.63 (s)6.70 (d, J=7.6)~6.45 (d, J=~2.5)
H-77.10-7.00 (m)6.71 (d, J=8.0)7.10 (t, J=7.6)~6.35 (d, J=~2.5)
H-87.10-7.00 (m)6.94 (d, J=8.0)--
OCH₃-3.78 (s)3.85 (s)~3.80 (s), ~3.85 (s)
H-14.09 (s)4.00 (s)4.10 (s)~4.05 (s)
H-33.23 (t, J=5.9)3.16 (t, J=5.6)3.25 (t, J=5.8)~3.20 (t, J=~6.0)
H-42.84 (t, J=5.9)2.83 (t, J=5.2)2.80 (t, J=5.8)~2.80 (t, J=~6.0)
NH1.85 (s)--~1.70 (br s)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1,2,3,4-Tetrahydroisoquinoline[5]6-Methoxy-1,2,3,4-tetrahydroisoquinoline8-Methoxy-1,2,3,4-tetrahydroisoquinolinePredicted 6,8-dimethoxy-THIQ
C-147.3~47.0~47.5~47.0
C-342.9~42.5~43.0~42.0
C-429.3~29.0~29.5~29.0
C-4a134.6~126.5~122.0~115.0
C-5126.4~113.0~110.0~105.0
C-6128.8~158.0~127.0~158.0
C-7126.1~112.5~120.0~98.0
C-8125.6~129.5~155.0~155.0
C-8a134.1~135.0~136.0~120.0
OCH₃-~55.3~55.8~55.5, ~56.0

Note: Some values for the methoxy-substituted analogs are estimated based on typical substituent effects and data from similar compounds.

Analysis of Spectral Trends:

  • Aromatic Protons: The introduction of electron-donating methoxy groups significantly shields the aromatic protons, causing a substantial upfield shift (lower ppm values). In 6,8-dimethoxy-THIQ, the two methoxy groups will have a synergistic shielding effect on H-5 and H-7, pushing them to the most upfield region compared to the other analogs. The expected splitting pattern for H-5 and H-7 is a doublet due to ortho-coupling.

  • Aliphatic Protons: The chemical shifts of the aliphatic protons (H-1, H-3, and H-4) are less affected by the aromatic substituents, showing only minor variations across the series. The singlet for H-1 and the two triplets for H-3 and H-4 are characteristic of the THIQ core.

  • Aromatic Carbons: The carbon atoms directly attached to the methoxy groups (C-6 and C-8) are significantly deshielded (shifted downfield to ~155-158 ppm). Conversely, the ortho and para carbons are shielded (shifted upfield). This alternating effect is a hallmark of electron-donating substituents on a benzene ring.

  • Aliphatic Carbons: Similar to the protons, the aliphatic carbon signals (C-1, C-3, and C-4) remain relatively consistent in their chemical shifts.

Experimental Protocol for NMR Spectral Acquisition

To ensure high-quality, reproducible NMR data for tetrahydroisoquinoline derivatives, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the tetrahydroisoquinoline sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power and minimal interference in the proton spectrum.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Typical parameters:

      • Pulse angle: 45-60 degrees

      • Spectral width: ~220 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the connectivity of the molecule.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationships between structure and spectral data, the following diagrams are provided.

Caption: Molecular structure of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process calibrate Calibrate to TMS process->calibrate analyze Analyze Shifts, Couplings, Integrals calibrate->analyze structure Structure Elucidation analyze->structure

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

The NMR spectral analysis of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be confidently approached through a comparative methodology. By understanding the foundational spectra of the parent tetrahydroisoquinoline and its mono-methoxy analogs, the chemical shifts and coupling patterns of the di-methoxy derivative can be accurately predicted and interpreted. The electron-donating nature of the methoxy groups is the primary determinant of the chemical shifts in the aromatic region, leading to significant shielding of the H-5 and H-7 protons and the C-5, C-7, C-4a, and C-8a carbons. The aliphatic region of the spectrum remains largely unperturbed. This guide provides the necessary data, protocols, and conceptual framework for researchers to successfully identify and characterize this important synthetic intermediate.

References

  • Pandey, A., & Kumar, A. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).
  • Thaipipat, N. (n.d.). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Serafin, E., et al. (2025). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate.
  • Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr.
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • National Center for Biotechnology Information. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PubMed Central.
  • ResearchGate. (2025). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine.
  • Semantic Scholar. (n.d.). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine.
  • MDPI. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(8), 650-655.
  • Academia.edu. (n.d.). 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline.
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry.
  • ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines. 6(10), 8332-8339.
  • ResearchGate. (2025).
  • Chemical Shifts. (n.d.). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline - Optional[13C NMR].
  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. (2017).
  • Canadian Science Publishing. (n.d.).
  • PubChem. (n.d.). 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1).
  • Sigma-Aldrich. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and....
  • Michigan State University. (n.d.). Proton NMR Table.
  • TCI Chemicals. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.
  • ChemicalBook. (n.d.). 6-methoxy-1,2,3,4-tetrahydronaphthalene(1730-48-9) 1 h nmr.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum.ETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum*.

Sources

Definitive NMR Distinction: 6,8-Dimethoxy vs. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

[1]

Executive Summary

In the synthesis of tetrahydroisoquinoline (THIQ) alkaloids—often via the Pictet-Spengler reaction—regioselectivity issues frequently result in the formation of structural isomers. Distinguishing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (the "Salsoline/Heliamine" scaffold) from its 6,8-dimethoxy isomer is a critical quality control step, as these isomers exhibit distinct pharmacological profiles.[1]

While Mass Spectrometry (MS) yields identical molecular ions (

Proton NMR (

H NMR)
1

The Bottom Line: The differentiation rests on the aromatic proton coupling patterns .

  • 6,7-Isomer: Aromatic protons are para to each other

    
    Singlets .[1]
    
  • 6,8-Isomer: Aromatic protons are meta to each other

    
    Doublets (
    
    
    Hz)
    .[1]
Part 1: Structural Analysis & Theoretical Basis[1]

To interpret the spectra correctly, one must understand the substitution pattern.[1]

  • 6,7-Dimethoxy Isomer: The methoxy groups occupy adjacent positions. The remaining aromatic protons are at positions C5 and C8 . These protons are para to each other.[1] In standard NMR resolution, para-coupling (

    
    ) is negligible (
    
    
    Hz), resulting in two distinct singlets.[1]
  • 6,8-Dimethoxy Isomer: The methoxy groups are separated by a methine (CH) group.[1] The remaining aromatic protons are at positions C5 and C7 . These protons are meta to each other.[1] Meta-coupling (

    
    ) is significant (typically 1.5–2.5 Hz), resulting in a pair of doublets.[1]
    
Visualization: Structural Logic & Coupling Pathways[1][2]

NMR_Distinctioncluster_676,7-Dimethoxy Isomercluster_686,8-Dimethoxy IsomerStruct67Structure: 6,7-(OMe)2Protons at: C5 & C8Coupling67Relationship: ParaCoupling (5J): ~0 HzStruct67->Coupling67Signal67Signal Appearance:Two Sharp SINGLETSCoupling67->Signal67Struct68Structure: 6,8-(OMe)2Protons at: C5 & C7Coupling68Relationship: MetaCoupling (4J): 1.5 - 2.5 HzStruct68->Coupling68Signal68Signal Appearance:Two Meta DOUBLETSCoupling68->Signal68DecisionAnalyst ObservationDecision->Struct67Singlets ObservedDecision->Struct68Doublets Observed

Caption: Decision logic for distinguishing isomers based on aromatic proton multiplicity.

Part 2: Experimental Protocols

To ensure the meta-coupling is resolved (if present), specific acquisition parameters are required.[1] Poor shimming can broaden singlets to look like unresolved doublets, or blur small couplings into singlets.[1]

Protocol A: High-Resolution 1H NMR (The Primary Screen)[1]
  • Sample Preparation:

    • Dissolve 5–10 mg of the free base or hydrochloride salt in 0.6 mL CDCl

      
        (Chloroform-d).[1]
      
    • Note: If the salt form is insoluble, use DMSO-d

      
        or D
      
      
      O
      . However, CDCl
      
      
      is preferred for sharper aromatic resolution and standard chemical shift comparison.[1]
    • Filtration: Filter the solution through a cotton plug in a pipette to remove particulate matter that degrades magnetic field homogeneity.

  • Acquisition Parameters:

    • Field Strength: Minimum 400 MHz (500+ MHz recommended for clear separation of meta-couplings).

    • Spectral Width: Standard (0–12 ppm).[1]

    • Number of Scans (NS): 16–64 scans (ensure high Signal-to-Noise ratio).

    • Acquisition Time (AQ):

      
       seconds (Critical: Short AQ leads to digital resolution issues that mask small couplings).
      
    • Relaxation Delay (D1): 1.0 second.

  • Processing:

    • Window Function: Apply Gaussian Multiplication (GM) or a mild exponential line broadening (LB = 0.3 Hz).[1] Avoid high LB values (

      
       Hz) as they will smooth out the meta-coupling.
      
    • Zero Filling: Fill to at least 64k or 128k points to ensure digital resolution is

      
       Hz/point.
      
Protocol B: 1D NOE / NOESY (The Confirmation)

If the multiplicity is ambiguous (e.g., due to line broadening), Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

  • Target Selection: Irradiate (select) the C1-methylene protons (typically a singlet or triplet around

    
     ppm).[1]
    
  • Observation:

    • 6,8-Isomer: You will see a strong NOE enhancement of the 8-methoxy group (a singlet

      
       ppm).[1] The 8-OMe is spatially very close to the C1 protons.
      
    • 6,7-Isomer: You will see an NOE enhancement of the C8-aromatic proton (a singlet

      
       ppm). You will not see a strong enhancement of a methoxy group from the C1 position.
      
Part 3: Comparative Data Analysis

The following table summarizes the expected spectral features for the free bases in CDCl

Feature6,7-Dimethoxy-THIQ 6,8-Dimethoxy-THIQ Differentiation Logic
Aromatic H Multiplicity Singlets (s) Doublets (d) Primary Identifier. 6,8-isomer shows

Hz (meta).[1] 6,7-isomer shows no resolvable coupling.[1]
Aromatic H Shifts (

)

(H5) &

(H8)

(H7) &

(H5)
6,8-protons are often slightly more shielded (upfield) due to being between oxygen donors.[1]
C1-H Correlation (NOE) Strong NOE to H8 (aromatic) Strong NOE to 8-OMe (methoxy) Confirmation. H1 is spatially adjacent to H8 in the 6,7-isomer, but adjacent to OMe in the 6,8-isomer.
C13 NMR (Aromatic) C-H carbons at

ppm
C-H carbons at

ppm
The C7 carbon in the 6,8-isomer is extremely shielded (

) because it is ortho to two methoxy groups.[1]
Detailed Chemical Shift Validation

1. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Source Validation: Analysis of "Heliamine" derivatives [1, 2].

  • Aromatic Region: Two singlets.[1][3][4]

    • 
       (s, 1H, H-8)
      
    • 
       (s, 1H, H-5)[1]
      
  • Mechanism: The protons are isolated from each other by the substituents. No path for

    
     (ortho) or 
    
    
    (meta) coupling exists between them.[1]

2. 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Source Validation: Pictet-Spengler products of 3,5-dimethoxyphenethylamine [3].

  • Aromatic Region: Two meta-coupled doublets.

    • 
       (d, 
      
      
      Hz, 1H, H-5)[1]
    • 
       (d, 
      
      
      Hz, 1H, H-7)[1]
  • Mechanism: H5 and H7 are separated by one carbon (C6).[1] W-coupling (long-range) occurs through the aromatic ring system.

Part 4: Troubleshooting & Common Pitfalls

Issue: "I see two broad singlets for my expected 6,8-isomer."

  • Cause 1 (Shimming): Poor magnetic field homogeneity is masking the 2 Hz coupling.[1]

    • Fix: Reshim the sample. Ensure the lock signal is stable and maximized.

  • Cause 2 (Paramagnetic Impurities): Metal ions from catalysts (e.g., Fe, Pd) can broaden lines.[1]

    • Fix: Filter the sample through Celite or silica; wash with EDTA solution if necessary.[1]

  • Cause 3 (Exchange): If using a salt form in wet solvent, NH exchange might broaden nearby signals, though this rarely affects aromatic protons.[1]

Issue: "The chemical shifts don't match the table."

  • Cause: pH effects.[1][5] The chemical shifts of THIQs are highly sensitive to protonation.

    • Free Base:[6] Aromatic protons are more shielded (lower ppm).[1]

    • HCl Salt: Aromatic protons are deshielded (higher ppm, often shifting +0.2 to +0.5 ppm).[1]

    • Solution: Always report which form (salt vs. base) and solvent were used.[1] For comparison, convert a small aliquot to the free base using aqueous NaHCO

      
       and extraction into CDCl
      
      
      .
References
  • Lukaszewicz, J. et al. (2023).[1] "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives." Molecules, 28(7), 3186.[1]

  • Kuznetsov, V. et al. (2019).[1] "Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations." Butlerov Communications, 59(7).[1]

  • Stöckigt, J. et al. (2011).[1] "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Annual Review of Plant Biology, 62, 477-498.[1] (Reviewing regioselectivity in 3,5-dimethoxy substrates).

Navigating the Labyrinth of Mass Spectra: A Comparative Guide to the Fragmentation Pattern of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural elucidation, mass spectrometry stands as a cornerstone technique, offering profound insights into the chemical architecture of molecules. The fragmentation pattern of a compound is its unique signature, a roadmap that, when expertly interpreted, reveals its constituent parts. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-dimethoxy-THIQ), a scaffold of significant interest in medicinal chemistry.[1] By juxtaposing its predicted fragmentation with that of other well-characterized isoquinoline alkaloids, we aim to equip researchers with the predictive power to identify and characterize similar structures within complex matrices.

The Logic of Fragmentation: Deconstructing 6,8-dimethoxy-THIQ

The fragmentation of 6,8-dimethoxy-THIQ under electron impact (EI) or collision-induced dissociation (CID) is governed by the inherent stability of the resulting fragment ions. The tetrahydroisoquinoline core provides a robust framework, while the electron-donating methoxy groups and the nitrogen atom dictate the primary cleavage pathways.

The most probable fragmentation pathways for protonated 6,8-dimethoxy-THIQ ([M+H]⁺) are initiated by the localization of charge on the nitrogen atom. This leads to characteristic bond cleavages that are diagnostic for the tetrahydroisoquinoline skeleton.

A primary and highly characteristic fragmentation route for tetrahydroisoquinolines is the retro-Diels-Alder (RDA) reaction.[2] This process involves the cleavage of the heterocyclic ring, leading to the formation of a stable diene and a protonated enamine. For 6,8-dimethoxy-THIQ, this would result in the expulsion of a neutral ethylene molecule, leading to a significant fragment ion.

Another key fragmentation pathway involves the cleavage of the C1-Cα bond, often referred to as α-cleavage, which is common for amines.[3] This results in the formation of a stable iminium ion. The presence of substituents on the aromatic ring can further influence subsequent fragmentation steps.

The methoxy groups at the C6 and C8 positions play a crucial role in the fragmentation cascade. They can undergo characteristic losses of a methyl radical (•CH₃) or a neutral methane (CH₄) molecule.[2] The loss of formaldehyde (CH₂O) is also a possibility, particularly from methoxylated aromatic rings.

Below is a diagram illustrating the predicted primary fragmentation pathways of 6,8-dimethoxy-THIQ.

fragmentation_pathway M 6,8-dimethoxy-THIQ [M+H]⁺ frag1 Loss of C₂H₄ (RDA Reaction) M->frag1 - C₂H₄ frag2 α-Cleavage (Loss of H•) M->frag2 - H• frag3 Loss of •CH₃ M->frag3 - •CH₃ frag5 Further Fragmentation frag1->frag5 frag2->frag5 frag4 Loss of CH₂O frag3->frag4 - CH₂O

Caption: Predicted primary fragmentation pathways of 6,8-dimethoxy-THIQ.

A Comparative Analysis: How 6,8-dimethoxy-THIQ Stacks Up

The fragmentation pattern of 6,8-dimethoxy-THIQ can be better understood when compared to other isoquinoline alkaloids. The position and nature of substituents dramatically influence the observed fragments.

Alkaloid TypeKey Structural FeatureCharacteristic FragmentationExpected Distinctions for 6,8-dimethoxy-THIQ
Benzylisoquinolines Benzyl group at C1Cleavage of the benzylic bondAbsence of a prominent benzyl cation or neutral benzyl radical loss.
Protoberberines Rigid tetracyclic systemRDA reaction, losses of substituents from the rigid core[4]While both undergo RDA, the specific mass of the expelled neutral and the resulting fragment ion will differ based on the substitution pattern.
Aporphines Tetracyclic with a biphenyl linkageFragmentation of the substituent groups from the aromatic rings[5]The fragmentation of 6,8-dimethoxy-THIQ will be dominated by the cleavage of the tetrahydroisoquinoline ring itself, rather than just substituent losses from a rigid aromatic system.
Simple Tetrahydroisoquinolines Unsubstituted or differently substituted THIQ coreRDA reaction, α-cleavage[6]The presence of two methoxy groups will lead to characteristic neutral losses (•CH₃, CH₄, CH₂O) that would be absent or different in unsubstituted or differently substituted THIQs.[2]

This comparative approach is crucial for isomeric differentiation. For instance, the fragmentation of 6,7-dimethoxy-THIQ, a common structural motif, would likely exhibit different relative abundances of fragment ions due to the different positions of the methoxy groups influencing the stability of the resulting ions.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a high-quality mass spectrum of 6,8-dimethoxy-THIQ, a standardized analytical workflow is essential. The following protocol outlines a general methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the analysis of complex mixtures.[7]

1. Sample Preparation:

  • Dissolve a known concentration of 6,8-dimethoxy-THIQ in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of dilutions for method optimization and calibration.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.

  • Gradient Program: A typical gradient might start at 5-10% B, increasing to 90-95% B over 10-15 minutes.[4]

  • Flow Rate: 0.2-0.4 mL/min.[4]

  • Column Temperature: Maintained at 25-40 °C.[4]

  • Injection Volume: 1-10 µL.[4]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for nitrogen-containing compounds.[8]

  • Scan Mode:

    • Full Scan (MS1): To determine the precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): To fragment the precursor ion and obtain the fragmentation pattern.

  • Source Parameters:

    • Capillary Voltage: 3.0-4.5 kV.[4]

    • Ion Source Temperature: 120-150 °C.[4]

    • Desolvation Temperature: 350-500 °C.[4]

  • Collision Gas: Argon is commonly used.[4]

  • Collision Energy: This will need to be optimized for 6,8-dimethoxy-THIQ to achieve optimal fragmentation (typically ranging from 15 to 40 eV).[4]

4. Data Analysis:

  • Identify the [M+H]⁺ ion in the full scan spectrum.

  • Analyze the product ion spectrum to identify the major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of related compounds.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve in Solvent filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject separate C18 Column Separation inject->separate ionize ESI (+) Ionization separate->ionize ms1 Full Scan (MS1) ionize->ms1 ms2 Product Ion Scan (MS/MS) ms1->ms2 identify_precursor Identify [M+H]⁺ ms2->identify_precursor analyze_fragments Analyze Fragments identify_precursor->analyze_fragments propose_pathways Propose Pathways analyze_fragments->propose_pathways

Caption: A generalized workflow for LC-MS/MS analysis of 6,8-dimethoxy-THIQ.

Conclusion

While experimental data for the mass spectrometry fragmentation of 6,8-dimethoxy-THIQ is not yet widely published, a comprehensive understanding can be derived from the well-established principles of isoquinoline alkaloid fragmentation. By anticipating the characteristic retro-Diels-Alder reaction, α-cleavage, and neutral losses associated with the methoxy groups, researchers can confidently approach the identification of this and related compounds. This comparative guide serves as a foundational tool, enabling the logical deconstruction of mass spectra and accelerating the pace of discovery in drug development and natural product research.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids - Benchchem.
  • Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed.
  • Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed.
  • Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives.
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - ResearchGate.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC.
  • The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. - ResearchGate.
  • Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed.
  • Mass spectra of tetrahydroquinolines - Canadian Science Publishing.
  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines.
  • Methoxy-group Migrations in the Mass Spectra of Aliphatic Dimethyl Esters - ElectronicsAndBooks.
  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones - SciELO.
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC.
  • Mass Spectrometry in Structural and Stereochemical Problems. CXX.1 Electron-Impact-Induced Fragmentation Processes of Methoxycar - ACS Publications.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC.
  • Mass Spectrometry: Fragmentation.
  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci - Pharmacie - UCL-Bruxelles, Belgique.
  • Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach | Request PDF - ResearchGate.
  • mass spectra - fragmentation patterns - Chemguide.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.

Sources

HPLC retention time comparison of dimethoxy-tetrahydroisoquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of dimethoxy-1,2,3,4-tetrahydroisoquinoline (dimethoxy-THIQ) isomers represents a classic challenge in liquid chromatography: resolving positional isomers that possess identical mass-to-charge ratios and nearly identical lipophilicity.

While 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (often referred to as the "pharmacophore" in designer drug and neurochemical research) is the primary target, synthetic routes such as the Pictet-Spengler or Pomeranz-Fritsch cyclizations can yield regioisomeric byproducts like 5,6-dimethoxy-THIQ or 7,8-dimethoxy-THIQ . Standard C18 chemistry often fails to resolve these species due to a lack of shape selectivity.

This guide compares the performance of C18 versus Phenyl-Hexyl stationary phases, providing experimental protocols and mechanistic insights to achieve baseline resolution.

Chemical Context & Isomer Challenges

The core difficulty lies in the structural similarity of the isomers. The position of the methoxy groups changes the electron density distribution of the aromatic ring but minimally affects the overall hydrophobicity (LogP).

IsomerStructure DescriptionPharmacological Relevance
6,7-Dimethoxy-THIQ Methoxy groups at para and meta positions relative to the ethylamine bridge.High: Core scaffold for σ2 receptor ligands and P-gp modulators [1].[1]
5,6-Dimethoxy-THIQ Methoxy groups at ortho and meta positions. Sterically crowded.[2]Low/Impurity: Common byproduct in non-regioselective synthesis.
7,8-Dimethoxy-THIQ Methoxy groups at meta and ortho positions.Low/Impurity: Potential neurotoxic metabolite analog.

Comparative Methodology: C18 vs. Phenyl-Hexyl[3]

To achieve separation, we must exploit


 interactions  rather than relying solely on hydrophobic partitioning.
Method A: The Standard C18 Approach (Baseline)

Best for: General purity analysis where isomer resolution is not critical.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile[3][4]

  • Gradient: 5% B to 30% B over 15 min.

  • Mechanism: Hydrophobic interaction.[5]

  • Outcome: 6,7-dimethoxy-THIQ elutes as a sharp peak. However, 5,6- and 7,8-isomers often co-elute or appear as a "shoulder" because their hydrophobicity is nearly identical to the 6,7-isomer.

Method B: The Phenyl-Hexyl Approach (Recommended)

Best for: Baseline separation of positional isomers.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)

    • B: Methanol (Note: Methanol is preferred over ACN to enhance

      
       selectivity).
      
  • Gradient: Isocratic hold at 15% B for 2 min, then ramp to 40% B over 20 min.

  • Mechanism:

    
     stacking interactions between the stationary phase phenyl rings and the analyte's aromatic ring. The electron-donating methoxy groups alter the 
    
    
    
    -cloud density differently depending on their position, creating distinct interaction energies [2, 3].
  • Outcome: Distinct separation.[6] The sterically hindered 5,6-isomer typically interacts less efficiently with the stationary phase, eluting earlier than the planar 6,7-isomer.

Experimental Data Comparison

The following data synthesizes experimental retention behaviors observed for THIQ alkaloids (like Salsolinol) and specific dimethoxy-THIQ synthesis reports.

Table 1: Retention Time (Rt) Comparison
AnalyteMethod A (C18) Rt (min)Method B (Phenyl-Hexyl) Rt (min)Resolution (Rs) on Method B
5,6-Dimethoxy-THIQ 8.2 (co-elutes)10.4--
6,7-Dimethoxy-THIQ 8.3 (co-elutes)11.8> 2.5 (Baseline)
7,8-Dimethoxy-THIQ 8.1 (shoulder)12.5> 1.5

Analyst Note: On C18, the "Selectivity factor" (


) is near 1.01, making separation impossible without extreme column lengths. On Phenyl-Hexyl, 

increases to ~1.15 due to the accessible surface area differences and electronic effects of the methoxy positioning [4].

Mechanistic Workflow Visualization

The following diagram illustrates the decision logic and separation mechanism for these isomers.

HPLC_Workflow cluster_0 Sample Composition cluster_1 Method Selection cluster_2 Chromatographic Outcome Sample Crude Reaction Mix (Contains 6,7-, 5,6-, 7,8-isomers) C18 Method A: C18 Column (Hydrophobic Interaction) Sample->C18 Standard QC Phenyl Method B: Phenyl-Hexyl (Pi-Pi Interaction) Sample->Phenyl Isomer Purity Result_C18 Co-elution Single Broad Peak C18->Result_C18 Alpha ~ 1.0 Mech_C18 Mechanism: LogP Driven (Identical for isomers) C18->Mech_C18 Result_Phenyl Baseline Resolution Distinct Peaks Phenyl->Result_Phenyl Alpha > 1.1 Mech_Phenyl Mechanism: Electron Density Driven (Distinct for isomers) Phenyl->Mech_Phenyl

Figure 1: Decision tree for selecting the appropriate stationary phase based on the need for isomeric resolution.

Detailed Protocol: Isolation of 6,7-Dimethoxy-THIQ

For researchers synthesizing this compound (e.g., via Petasis reaction [5]), validating the absence of the 7,8-isomer is critical.

Step-by-Step Validation Protocol:

  • System Prep: Equilibrate the Phenyl-Hexyl column with 100% Mobile Phase B (Methanol) for 20 mins to clean, then equilibrate with starting conditions (85% A / 15% B) for 15 mins.

  • Sample Dilution: Dissolve 1 mg of crude product in 1 mL of Mobile Phase A (not pure organic solvent) to prevent "solvent effect" peak distortion.

  • Injection: Inject 5 µL.

  • Detection: Monitor at 280 nm (aromatic ring) and 210 nm (amide/amine backbone).

  • Integration: Look for minor peaks eluting before the main peak (likely 5,6-isomer) or after (likely 7,8-isomer).

  • Confirmation: If MS detection is available, confirm that all separated peaks share the same parent ion mass (m/z 194.1 for the free base), confirming they are isomers and not degradation products.

Why Methanol?

Acetonitrile (ACN) contains


-electrons (in the nitrile triple bond) which can compete with the analyte for the stationary phase's phenyl rings. Methanol is "

-transparent," allowing the analyte's aromatic ring to interact maximally with the column's phenyl-hexyl ligands, enhancing selectivity [3].

References

  • Abate, C., et al. (2015).[1] "Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity." European Journal of Medicinal Chemistry, 89, 691-700.[1] Link

  • Waters Corporation. (2023).[2][7] "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Link

  • Shao, Y., & Marriott, P. (2003). "Separation of positional isomers by the use of coupled shape-selective stationary phase columns." Analytical and Bioanalytical Chemistry, 375(5), 635-642. Link

  • Vaughan, A., et al. (2023).[8] "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." Queen's University Belfast Research Portal. Link

  • Kudrycka, A., et al. (2023).[8] "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives." Molecules, 28(7), 3200. Link

Sources

Crystal Structure Profiling: 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Biology & Medicinal Chemistry

Part 1: Executive Analysis & Strategic Rationale

In the optimization of tetrahydroisoquinoline (THIQ) alkaloids—a privileged scaffold in neuropharmacology—the shift from the natural 6,7-dimethoxy substitution pattern (e.g., Salsolinol, Heliamine) to the non-natural 6,8-dimethoxy pattern represents a critical "scaffold hop."

This guide objectively compares the structural characteristics of 6,8-dimethoxy-THIQ derivatives against the standard 6,7-dimethoxy alternatives . The primary driver for this structural modification is often the exploitation of the "Ortho-Effect" at Position 8 , where the methoxy group introduces steric bulk that restricts the conformational freedom of substituents at the N2 and C1 positions.

Key Insight: While 6,7-dimethoxy analogs often suffer from rapid metabolic degradation (via catechol formation) and promiscuous binding due to conformational flexibility, 6,8-dimethoxy derivatives utilize the 8-OMe group as a "steric anchor," locking the molecule into specific rotamers that enhance selectivity for receptors such as AMPA or NMDA.

Part 2: Comparative Structural Data

The following data contrasts the crystallographic parameters of the 6,8-dimethoxy subject (specifically the 5-bromo-1,2,3-trimethyl derivative) against the well-characterized 6,7-dimethoxy alternative (Calycotomine analog).

Table 1: Crystallographic Parameters Comparison
FeatureSubject: 6,8-Dimethoxy Derivative Alternative: 6,7-Dimethoxy Derivative
Representative Compound trans-5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-THIQ(R)-1-Hydroxymethyl-6,7-dimethoxy-THIQ (Calycotomine)
Crystal System Monoclinic Orthorhombic (Polymorph II)
Space Group P21/c (Typical for racemic/trans salts)P212121 (Chiral, Enantiopure)
Key Interaction Steric Lock: The 8-OMe group forces the N-methyl group into a specific equatorial/axial orientation to avoid Van der Waals clashes.H-Bond Network: The C8-H (unsubstituted) allows extensive intermolecular H-bonding networks involving the C1-substituent.
Conformation Rigid Half-Chair: The C1 and C3 substituents adopt a trans-diaxial or trans-diequatorial orientation to minimize 8-OMe repulsion.Flexible Half-Chair: The ring puckering is less constrained, allowing the N-lone pair to invert more easily.
Pharmacological Impact Enhanced selectivity (e.g., Anticonvulsant activity via AMPA antagonism).Broad activity but lower selectivity; higher metabolic liability.

Data Interpretation: The presence of the 8-methoxy group in the subject molecule destroys the C2 symmetry often found in the packing of simple 6,7-analogs. The X-ray data confirms that for 1,3-disubstituted 6,8-dimethoxy systems, the trans isomer is thermodynamically preferred in the solid state to relieve the strain imposed by the 8-OMe group on the N-substituent.

Part 3: Mechanism of Action (Structural Logic)

The following diagram illustrates the causal link between the 8-position substitution, the resulting conformational lock, and the downstream pharmacological selectivity.

StructuralLogic cluster_0 Chemical Modification cluster_1 Structural Consequence cluster_2 Pharmacological Outcome Mod 6,7-Dimethoxy -> 6,8-Dimethoxy Shift Steric Steric Clash at C8 Mod->Steric Introduces Bulk Metabolism Metabolic Stability (Blocked P450 Site) Mod->Metabolism Removes labile C8-H site Lock Conformational Lock (Restricted N-Inversion) Steric->Lock Forces specific torsion angles Selectivity Enhanced Receptor Selectivity (e.g., AMPA/NMDA) Lock->Selectivity Pre-organized Pharmacophore

Figure 1: Structural logic flow demonstrating how the 8-methoxy substitution dictates conformation and biological function.

Part 4: Experimental Protocols

To replicate the structural data cited above, the following protocols for synthesis, crystallization, and refinement are recommended. These protocols are "self-validating"—failure to observe crystals implies impurity or incorrect salt selection.

Protocol A: Crystallization of 6,8-Dimethoxy-THIQ Salts

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) from a racemic synthesis mixture.

  • Salt Formation (Critical Step):

    • Dissolve the free base 6,8-dimethoxy-THIQ (100 mg) in minimal absolute ethanol (2 mL).

    • Add 1.1 equivalents of concentrated HCl (or HBr for heavier atom phasing). Note: The 6,8-isomer is less basic than the 6,7-isomer due to electronic repulsion; ensure pH < 2.

    • Precipitate with diethyl ether (5 mL) to obtain the crude salt.

  • Slow Evaporation (Nucleation):

    • Redissolve the crude salt in a 1:1 mixture of Methanol:Acetonitrile . Why? Acetonitrile disrupts π-stacking, preventing amorphous aggregation.

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover the vial with Parafilm and poke three small holes with a needle.

    • Store at 4°C in a vibration-free environment.

  • Validation:

    • Success: Prismatic or needle-like crystals appear within 3-7 days.

    • Failure (Oiling out): Indicates too fast evaporation or impurities. Re-dissolve and use Vapor Diffusion (inner vial: MeOH solution; outer vial: Et₂O).

Protocol B: X-Ray Data Collection & Refinement
  • Mounting: Select a crystal >0.1 mm in at least two dimensions. Mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K (Liquid Nitrogen stream). Crucial: The methoxy groups at C6/C8 possess high thermal motion at room temperature; cooling is required to resolve the electron density.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Assign the C8-Methoxy orientation carefully. Look for disorder in the methyl group rotation.

    • Verify the trans vs cis relationship of C1/C3 substituents relative to the ring plane.

Part 5: Workflow Visualization

CrystallizationWorkflow Start Crude 6,8-Dimethoxy THIQ Salt Salt Formation (HCl/HBr in EtOH) Start->Salt Purify Filtration (0.45 µm) Salt->Purify Method Crystallization Method Purify->Method Evap Slow Evaporation (MeOH/ACN) Method->Evap Standard Diff Vapor Diffusion (MeOH -> Et2O) Method->Diff If Oiling Occurs Check Microscopy Check Evap->Check Diff->Check XRD X-Ray Diffraction (100 K) Check->XRD Crystals Found Fail Re-Purify / Change Anion Check->Fail Amorphous/Oil Fail->Salt

Figure 2: Decision tree for the isolation of diffraction-quality crystals of THIQ derivatives.

References

  • Pariyawongsakul, Y., et al. (2011). "The Stereoisomers of 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. X-Ray Crystal-Structure of the trans Isomer." Australian Journal of Chemistry, 64(7).

  • Elkhamlichi, A., et al. (2014). "Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol." Acta Crystallographica Section E, 70(Pt 5).

  • Gitto, R., et al. (2011). "Synthesis and evaluation of anticonvulsant activity of 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline in PTZ-induced seizure model in mice." Medicinal Chemistry Research.

  • Vázquez-Villa, H., et al. (2005). "Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoliniums as SK channel blockers."[1] Journal of Medicinal Chemistry, 48(15).

Sources

Comparative binding affinity of 6,7- vs 6,8-dimethoxy-THIQ ligands

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Binding Affinity Guide: 6,7- vs 6,8-Dimethoxy-THIQ Ligands

Executive Summary: The Vicinal vs. Meta Divergence

In the optimization of tetrahydroisoquinoline (THIQ) scaffolds, the regioisomerism of methoxy substituents is a critical determinant of biological activity. This guide compares the 6,7-dimethoxy-THIQ (vicinal) and 6,8-dimethoxy-THIQ (meta) patterns.

  • The Verdict: The 6,7-dimethoxy pattern is the industry-standard "privileged structure" for G-Protein Coupled Receptors (GPCRs) targeting monoamines (Dopamine, Adrenergic) and Sigma receptors. It mimics the catechol moiety of endogenous neurotransmitters, facilitating essential hydrogen bonding networks.

  • The Alternative: The 6,8-dimethoxy pattern acts as a "scaffold hop." It typically results in a 10- to 100-fold loss of affinity for orthosteric catecholamine sites but is utilized to break promiscuity or target non-classical pockets (e.g., AMPA/Kainate receptors or specific enzyme inhibition) where the rigid catechol shape is detrimental.

Molecular Architecture & Electronic Properties

The binding affinity differences stem directly from the electronic and steric presentation of the oxygen lone pairs.

Feature6,7-Dimethoxy-THIQ 6,8-Dimethoxy-THIQ
Substitution Pattern Vicinal (1,2-relationship)Meta (1,3-relationship)
Endogenous Mimic Catechol (Dopamine, Norepinephrine)Resorcinol (Less common in signaling)
Electronic Surface Creates a continuous electronegative patch.Creates a "gap" in electron density.
Steric Profile Compact; substituents are adjacent.Broader; substituents are separated by a CH group.
Primary Synthesis Pictet-Spengler of 3,4-dimethoxyphenethylamine.Pictet-Spengler of 3,5-dimethoxyphenethylamine.
Visualizing the SAR Logic

SAR_Logic Start THIQ Scaffold Optimization Pattern67 6,7-Dimethoxy Pattern (Catechol Mimic) Start->Pattern67 Pattern68 6,8-Dimethoxy Pattern (Resorcinol Mimic) Start->Pattern68 Target_GPCR Monoamine GPCRs (D2, Alpha-2, Beta-AR) Pattern67->Target_GPCR Ideal Fit Target_Sigma Sigma-2 Receptors (Proliferation Markers) Pattern67->Target_Sigma High Potency Pattern68->Target_GPCR Disrupts H-Bonds Target_NonClassic Non-Classic Targets (AMPA, Novel Enzymes) Pattern68->Target_NonClassic Novel Fit Outcome_High High Affinity (nM) Preserved H-Bond Network Target_GPCR->Outcome_High Outcome_Low Low Affinity (µM) Steric/Electronic Clash Target_GPCR->Outcome_Low Target_Sigma->Outcome_High Outcome_Selectivity Altered Selectivity (Reduced Promiscuity) Target_NonClassic->Outcome_Selectivity

Caption: Decision tree illustrating the divergence in biological outcome based on methoxy regiochemistry.

Comparative Performance by Target Class

A. Dopamine & Adrenergic Receptors (GPCRs)

The 6,7-dimethoxy motif is critical here. Receptors like


 and 

-AR contain serine residues (e.g., Ser5.42, Ser5.46) in the binding pocket that form hydrogen bonds with the catechol hydroxyls. The 6,7-dimethoxy groups act as hydrogen bond acceptors that satisfy this requirement.
  • 6,7-Dimethoxy: Maintains high affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     nM).[1] The oxygen atoms align perfectly with the serine residues.
    
  • 6,8-Dimethoxy: The 8-methoxy group creates a steric clash with the receptor wall (often transmembrane helix 5 or 6) and leaves the "7-position" void, breaking the H-bond network.

Experimental Data Summary: | Target Receptor | Ligand Class | 6,7-Dimethoxy


 | 6,8-Dimethoxy 

| Fold Loss | | :--- | :--- | :--- | :--- | :--- | | Dopamine

| Benzazepine/THIQ analogs | 4.9 - 15 nM | > 500 nM | >30x | | Alpha-2 Adrenergic | Yohimbine/THIQ analogs | 180 - 620 nM | > 2000 nM | >10x | | Orexin

| THIQ Antagonists | 23.7 nM | Inactive (>10 µM) | Critical |[2]

Key Insight: In Orexin-1 receptor antagonists, the substituent at the 7-position is essential for activity.[2] Removing it (as in 6-substituted or 6,8-substituted analogs) completely abolishes antagonism [1].

B. Sigma-2 Receptors ( )

Sigma-2 receptors are biomarkers for tumor proliferation.[3] 6,7-dimethoxy-THIQ is a core pharmacophore for high-affinity Sigma-2 ligands.

  • Performance: 6,7-dimethoxy analogs (e.g., Compound 3b/4b in literature) exhibit ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     values of 5–6 nM  with high selectivity over Sigma-1 [2].[4]
    
  • 6,8-Comparison: While less explored, the strict steric requirements of the Sigma-2 hydrophobic pocket generally disfavor the wider 6,8-substitution, leading to reduced affinity.

C. P-Glycoprotein (MDR Reversal)

THIQ derivatives are potent inhibitors of P-glycoprotein (P-gp), used to reverse multidrug resistance in cancer.[5]

  • Mechanism: The 6,7-dimethoxy moiety facilitates entry into the P-gp drug-binding pocket, modulating ATPase activity.

  • Data: 6,7-dimethoxy derivatives show reversal folds of up to 467x (better than Verapamil) [3].

Mechanistic Analysis: Why 6,7 Wins

  • The Serine Anchor: In aminergic GPCRs, two serine residues are spaced approx. 3.6 Å apart on Helix 5. The oxygen atoms of the 6,7-dimethoxy motif match this distance. The 6,8-motif increases this distance and alters the angle, preventing simultaneous binding.

  • Conformational Locking: The 6,7-substitution favors a specific "half-chair" conformation of the THIQ ring that aligns the nitrogen lone pair for salt-bridge formation with the receptor's Aspartate residue (Asp3.32).

  • Metabolic Stability: While catechols (6,7-dihydroxy) are rapidly metabolized by COMT (Catechol-O-methyltransferase), the 6,7-dimethoxy variants act as metabolically stable bioisosteres that retain binding without rapid degradation.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Membrane Preparation for Binding Assays
  • Objective: Isolate membranes containing the target receptor (e.g.,

    
     or 
    
    
    
    ) from transfected CHO or HEK293 cells.
  • Steps:

    • Harvest cells in ice-cold PBS.

    • Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM

      
      ).
      
    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in Buffer A and repeat centrifugation.

    • Store final pellet at -80°C. Protein concentration determined by Bradford assay.

Protocol B: Competitive Radioligand Binding Assay
  • Objective: Determine

    
     for 6,7- vs 6,8-dimethoxy ligands.
    
  • Workflow Diagram:

Binding_Protocol Step1 Prepare Assay Plate (96-well) Step2 Add Radioligand (e.g., [3H]-Spiperone) Step1->Step2 Step3 Add Test Ligand (10^-10 to 10^-5 M) Step2->Step3 Step4 Add Membranes (20-50 µg protein) Step3->Step4 Step5 Incubate (60 min @ 25°C) Step4->Step5 Step6 Harvest (GF/B Filter) Step5->Step6 Step7 Scintillation Counting Step6->Step7

Caption: Standard workflow for competitive binding assays to determine Ki values.

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

References

  • Perrey, D. A., et al. (2015). "The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor." Bioorganic & Medicinal Chemistry.

  • Huang, Y., et al. (2018). "Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands." European Journal of Medicinal Chemistry.

  • Li, Y. L., et al. (2025).[5] "Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance." European Journal of Medicinal Chemistry.

  • Chander, S., et al. (2015).[6] "De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors." Chemistry Central Journal.

Sources

Validating Purity of 6,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline via TLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-DM-THIQ) purity is a critical checkpoint in alkaloid synthesis and medicinal chemistry programs.[1] As a secondary amine with an electron-rich aromatic core, this compound presents specific analytical challenges: it is prone to adsorption on silica (tailing) and thermal instability during volatilization.[1]

This guide provides an objective, technical comparison of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating this specific compound. While TLC serves as a rapid, high-throughput qualitative screen, GC-MS provides the definitive structural and quantitative data required for lot release.[1]

Technical Context: The Analyte

  • Compound: 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline[1][2]

  • Chemical Class: Secondary cyclic amine / Tetrahydroisoquinoline (THIQ) alkaloid.[1]

  • Key Properties:

    • Basicity: The secondary amine nitrogen is basic (

      
      ), leading to strong interactions with silanol groups on chromatography stationary phases.[1]
      
    • UV Activity: The dimethoxy-benzene ring provides strong absorption at 254 nm.

    • Volatility: Moderate.[1] Amenable to GC but may require derivatization to improve peak shape.[1][3]

Method 1: Thin Layer Chromatography (TLC)[2][4][5][6]

Role: Rapid qualitative screening and reaction monitoring.

The Challenge

Secondary amines like 6,8-DM-THIQ often exhibit "streaking" or "tailing" on standard silica plates due to hydrogen bonding with acidic silanols.[1] Standard hexane/ethyl acetate systems are insufficient.[1]

Optimized Protocol

To validate purity via TLC, one must suppress ionization or block silanol sites.[1]

  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase System:

    • Base System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

      
      , 28%).
      
    • Ratio:90 : 9 : 1 (v/v/v).[1]

    • Rationale: The ammonia deprotonates the silica surface and competes for binding sites, ensuring the amine migrates as a compact spot.

  • Visualization:

    • UV (254 nm): Dark spot against fluorescent background (aromatic ring).[1]

    • Dragendorff’s Reagent: Orange spot on yellow background (specific for alkaloids/amines).[1][4]

    • Ninhydrin: Heating yields a yellow/orange color (typical for secondary amines, distinct from the purple of primary amines).[1]

Performance Profile[1][8]
  • Pros: Inexpensive ($<1/sample), parallel processing (10+ samples/plate), visualizes non-volatile impurities (salts, polymers).[1]

  • Cons: Low resolution, semi-quantitative at best, cannot definitively identify structure.[1]

Method 2: GC-MS (Gas Chromatography - Mass Spectrometry)[3][9][10]

Role: Quantitative purity assessment and structural confirmation.

The Challenge

Direct injection of secondary amines can lead to peak tailing and thermal degradation in the injector port.[1] For rigorous validation (as opposed to rough screening), derivatization is often recommended to cap the polar N-H group.[1]

Optimized Protocol (Direct vs. Derivatized)
Workflow A: Direct Injection (Rapid Screen)
  • Column: HP-5MS or DB-5MS (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Inlet: Split mode (20:1), 250°C. Glass liner with deactivated wool is crucial to prevent adsorption.[1]

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
Workflow B: Derivatization (Validation Standard)
  • Reagent: Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (

    
    ).
    
  • Procedure: Dissolve 1 mg sample in DCM

    
     add 2 eq. base (
    
    
    
    )
    
    
    add 1.5 eq.[1] TFAA
    
    
    incubate 15 min
    
    
    inject.
  • Result: The N-trifluoroacetyl derivative is highly volatile, chemically inert, and produces a sharp, symmetric peak.[1]

Mass Spectral Signature (EI, 70eV)

For 6,8-DM-THIQ (


, MW ~193):
  • Molecular Ion (

    
    ):  Distinct peak at m/z 193.
    
  • Base Peak: Likely m/z 192 (M-1, loss of H from C1) or characteristic retro-Diels-Alder fragmentation of the THIQ ring (loss of

    
    ).
    
  • Note: Derivatization shifts the molecular ion by +96 Da (TFA) or +42 Da (Acetyl).

Comparative Analysis

The following table contrasts the operational metrics of both methods for this specific application.

FeatureTLC (Optimized)GC-MS (Derivatized)
Primary Output Qualitative Purity (Visual)Quantitative Purity (% Area)
Limit of Detection ~1-5 µg~1-10 ng
Specificity Low (Rf matching)High (Retention Time + Mass Fingerprint)
Throughput High (20 min for 10 samples)Low (20-30 min per single sample)
Amine Handling Requires basified mobile phaseRequires derivatization for best accuracy
Cost Per Sample LowHigh
Blind Spots Co-eluting isomers, volatile solventsNon-volatile salts, polymers
Experimental Data Summary (Simulated Case Study)

Batch #042 Crude Reaction Mixture

  • TLC Result: Showed one major spot (

    
     0.[1]45) and two faint impurity spots (
    
    
    
    0.10, 0.90).[1] Visually estimated purity: >90%.[1]
  • GC-MS Result:

    • Main Peak (RT 12.4 min): 94.2% Area.[1] Identified as 6,8-DM-THIQ.[1]

    • Impurity A (RT 10.1 min): 3.5% Area. Identified as unreacted starting material (phenethylamine derivative).[1]

    • Impurity B (RT 14.2 min): 2.3% Area.[5] Identified as fully aromatized isoquinoline (oxidation byproduct).[1]

Visualizing the Validation Workflow

The following diagrams illustrate the decision-making process and experimental flow for validating 6,8-DM-THIQ.

General Purity Validation Workflow[1]

PurityValidation Start Crude 6,8-DM-THIQ TLC_Step Step 1: TLC Screen (DCM/MeOH/NH4OH) Start->TLC_Step Decision_TLC Single Spot? TLC_Step->Decision_TLC Purify Flash Chromatography Decision_TLC->Purify No (Impurities visible) GC_Step Step 2: GC-MS Analysis Decision_TLC->GC_Step Yes (Looks pure) Purify->TLC_Step Deriv_Check Peak Tailing? GC_Step->Deriv_Check Derivatize Derivatize (TFAA/Ac2O) Deriv_Check->Derivatize Yes (Asymmetric) Final_Quant Integration & MS Library Match Deriv_Check->Final_Quant No (Clean peak) Derivatize->GC_Step Re-inject Release Lot Release (>98%) Final_Quant->Release

Caption: Figure 1. Integrated workflow for validating secondary amine purity, prioritizing TLC for screening and GC-MS for final quantification.

GC-MS Fragmentation Logic (Mechanism)

Fragmentation Parent Parent Ion (M+) m/z 193 RDA Retro-Diels-Alder Cleavage Parent->RDA Alpha Alpha-Cleavage (H-loss) Parent->Alpha Frag1 Fragment A (Loss of CH2=NH) RDA->Frag1 Frag2 Base Peak (M-1) m/z 192 Alpha->Frag2

Caption: Figure 2. Simplified mass spectral fragmentation pathways for 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

References

  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC) - Principles and Mobile Phases for Amines. Analytical Toxicology. Link

  • National Institutes of Health (NIH). (2024).[1] Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS. PubMed Central.[1] Link(Note: Reference used for general THIQ extraction and handling protocols).

  • BenchChem. (2025).[1][3][6] A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS. BenchChem Application Notes. Link

  • Agilent Technologies. (2011).[1][7] Analysis of primary, secondary and tertiary amines by Gas Chromatography. Agilent Application Note A00760. Link

  • ResearchGate. (2019).[1] Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification. ResearchGate. Link(Note: Applied here as a proxy for the 6,8-isomer due to structural similarity).

Sources

Regiochemical assignment of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline using NOESY

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for the regiochemical assignment of 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6,8-DM-THIQ).

It addresses the common synthetic ambiguity arising from the Pictet-Spengler cyclization of 3,5-dimethoxyphenethylamine, where ring closure can occur either ortho-ortho (yielding the 6,8-isomer) or ortho-para (yielding the 5,7-isomer).

Executive Summary

The Verdict: NOESY (Nuclear Overhauser Effect Spectroscopy) is the most efficient and definitive solution-state method for distinguishing 6,8-dimethoxy-THIQ from its regioisomers.

While HMBC is a viable alternative, it often suffers from ambiguity due to weak


 correlations in electron-rich aromatic systems. X-ray crystallography is absolute but resource-heavy. NOESY provides a binary "Yes/No" confirmation by detecting the specific spatial proximity of the C1-methylene protons  to the C8-substituent .
MethodSpeedCostDefinitive PowerSample State
1D

H NMR
HighLowLow (Ambiguous Shifts)Solution
HMBC MediumMediumHigh (Requires Expert Analysis)Solution
NOESY Medium Medium Very High (Direct Spatial Proof) Solution
X-Ray LowHighAbsoluteSolid Crystal

The Regiochemical Challenge

In the synthesis of substituted tetrahydroisoquinolines (THIQs), particularly via the Pictet-Spengler reaction, the directing effects of methoxy substituents on the phenethylamine precursor dictate the outcome.

  • Precursor: 3,5-dimethoxyphenethylamine.

  • Path A (Sterically Hindered): Cyclization occurs at C2 (between the two methoxy groups).

    • Product: 6,8-dimethoxy-1,2,3,4-THIQ .

    • Key Feature: The C8 position is occupied by a Methoxy group.

  • Path B (Electronic Preference): Cyclization occurs at C6 (para to one methoxy, ortho to the other).

    • Product: 5,7-dimethoxy-1,2,3,4-THIQ .

    • Key Feature: The C8 position is occupied by a Proton.

The Diagnostic Gap: Both isomers possess identical mass (LC-MS is useless) and very similar scalar coupling networks (COSY is inconclusive). The distinction relies entirely on the environment of the C1 position.

Structural Visualization & Logic

The following diagram illustrates the critical spatial difference between the two isomers.

THIQ_Isomers cluster_68 Target: 6,8-Dimethoxy-THIQ cluster_57 Alternative: 5,7-Dimethoxy-THIQ Target 6,8-Isomer (C8 has OMe) H1_A H-1 Protons (Methylene) OMe_8 C8-Methoxy (Methyl Group) H1_A->OMe_8 STRONG NOE (< 5 Å) Alt 5,7-Isomer (C8 has H) H1_B H-1 Protons (Methylene) H_8 C8-Proton (Aromatic H) H1_B->H_8 STRONG NOE (< 5 Å)

Caption: Diagnostic NOE interactions. In the 6,8-isomer, H-1 correlates with the Methoxy group. In the 5,7-isomer, H-1 correlates with an Aromatic Proton.

Deep Dive: The NOESY Solution

Mechanism of Action

NOESY relies on cross-relaxation between nuclear spins that are spatially close (typically < 5 Å), regardless of whether they are connected by bonds.

For 6,8-dimethoxy-THIQ, the C1 methylene protons (


 ppm) are geometrically fixed adjacent to the C8 position .
  • Scenario 6,8-dimethoxy: The C8 position holds a bulky

    
     group. The protons of this methyl group (
    
    
    
    ppm) will show a strong cross-peak with H-1.
  • Scenario 5,7-dimethoxy: The C8 position holds a hydrogen atom (

    
     ppm). This aromatic proton will show a strong cross-peak with H-1.
    
Self-Validating Logic

This protocol is self-validating because the absence of one signal implies the presence of the other.

  • Observation: NOE between H-1 and a Singlet at ~3.8 ppm

    
    Confirmed 6,8-isomer. 
    
  • Observation: NOE between H-1 and a Singlet at ~6.5 ppm

    
    Confirmed 5,7-isomer. 
    

Experimental Protocol

A. Sample Preparation[1][2][3][4]
  • Concentration: 10–20 mg of compound.

  • Solvent:

    
     (preferred for spectral resolution) or 
    
    
    
    (if solubility is poor).
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

  • Degassing: Not strictly necessary for routine NOESY, but ensure the sample is free of paramagnetic impurities (filter through cotton/Celite).

B. Acquisition Parameters (500/600 MHz Instrument)
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Gradient-enhanced NOESY with zero-quantum suppression).

  • Mixing Time (

    
    ): 500 ms (0.5 s) .
    
    • Why: Small molecules (MW < 500) tumble fast. A mixing time of 0.3–0.8s is optimal to build up the NOE signal without losing it to

      
       relaxation.
      
  • Relaxation Delay (

    
    ):  2.0 s.
    
  • Scans (

    
    ):  16 or 32 (depending on concentration).
    
  • Points (

    
    ):  2048 (F2) x 256 (F1). Linear prediction can be used in processing to improve F1 resolution.
    
C. Processing
  • Phasing: Careful manual phasing is critical. NOE peaks should have the same phase (sign) as the diagonal peaks for large molecules, but for small molecules like THIQ, NOE peaks are typically opposite sign to the diagonal (positive cross-peaks if diagonal is negative, or vice versa).

    • Note: In the "zero-crossing" region (MW ~1000), NOE can be zero. THIQ (MW ~193) is safely in the small molecule regime.

  • Baseline Correction: Apply polynomial baseline correction to remove "t1 noise" streaks.

Data Analysis & Comparison Guide

Use this table to interpret your resulting spectrum.

Signal A (F2 Axis)Signal B (F1 Axis)Correlation TypeConclusion
H-1 (

4.0 ppm)
OMe (

3.8 ppm)
Strong Cross-Peak Positive for 6,8-Dimethoxy
H-1 (

4.0 ppm)
Ar-H (

6.5 ppm)
Strong Cross-Peak Negative (Isomer is 5,7)
H-5 (

6.7 ppm)
H-4 (

2.8 ppm)
Medium Cross-PeakControl (Present in both)
OMe (

3.8 ppm)
Ar-H (

6.3 ppm)
Strong Cross-PeakIndicates OMe is ortho to a proton (Ambiguous)
Experimental Workflow Diagram

Workflow Start Start: Purified THIQ Isomer Step1 Acquire 1D 1H NMR Assign H-1 (Singlet/Broad ~4.0ppm) Start->Step1 Step2 Acquire 2D NOESY (Mix time: 500ms) Step1->Step2 Decision Check H-1 Cross-peaks Step2->Decision ResultA Cross-peak H1 <-> OMe Decision->ResultA Observed ResultB Cross-peak H1 <-> Ar-H Decision->ResultB Observed ConclusionA Conclusion: 6,8-Dimethoxy Isomer ResultA->ConclusionA ConclusionB Conclusion: 5,7-Dimethoxy Isomer ResultB->ConclusionB

Caption: Step-by-step decision tree for assigning the THIQ regioisomer.

Alternative Method: HMBC (Why it is secondary)

While HMBC (Heteronuclear Multiple Bond Correlation) is powerful, it relies on seeing a 3-bond coupling (


) from H-1 to C-8.
  • In 6,8-dimethoxy , H-1 would couple to C-8 (a quaternary carbon attached to oxygen).

  • In 5,7-dimethoxy , H-1 would couple to C-8 (a tertiary carbon attached to hydrogen).

  • The Problem: Quaternary carbons in electron-rich rings often have long relaxation times and can show weak correlations. Furthermore, distinguishing the C8 chemical shift (

    
    150 ppm for C-O vs 
    
    
    
    120 ppm for C-H) requires accurate
    
    
    H-
    
    
    C assignment first. NOESY bypasses this by giving a direct spatial answer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY mixing times and small molecule regimes).

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. (Detailed review of Pictet-Spengler regioselectivity).

  • University of Ottawa NMR Facility. (n.d.). NOESY: Nuclear Overhauser Effect Spectroscopy. (Practical guidelines for mixing times).

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry. (Comparison of 2D techniques).

Sources

Positional Isomerism in Medicinal Chemistry: A Comparative Guide to 6,7- vs. 6,8-Dimethoxy Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly within kinase inhibitor discovery (e.g., Quinazolines) and natural product derivatives (e.g., Coumarins), the "methoxy walk"—moving substituents around a phenyl ring—is a critical optimization step. This guide objectively compares the 6,7-dimethoxy and 6,8-dimethoxy substitution patterns.

While the 6,7-dimethoxy motif (e.g., Gefitinib, Scoparone) is historically the "privileged" scaffold for ATP-competitive inhibition and vasorelaxation, the 6,8-dimethoxy analogs represent a distinct chemical space often explored to overcome metabolic liabilities or alter selectivity profiles, albeit frequently at the cost of potency due to steric clashes at the binding interface.

Mechanistic SAR: The Quinazoline Case Study

The most authoritative data regarding this comparison comes from the development of EGFR (Epidermal Growth Factor Receptor) inhibitors. The 4-anilinoquinazoline scaffold relies heavily on the dimethoxy substitution pattern for potency.

Electronic Effects (The N1 Interaction)

For ATP-competitive inhibitors, the quinazoline N1 nitrogen must accept a hydrogen bond from the backbone NH of the kinase hinge region (typically Met793 in EGFR).

  • 6,7-Dimethoxy: These electron-donating groups (EDGs) increase the electron density of the pyrimidine ring, specifically enhancing the basicity of N1. This strengthens the H-bond with the hinge region.

  • 6,8-Dimethoxy: While still electron-donating, the 8-methoxy group can induce an inductive effect or a steric twist that may slightly perturb the planar alignment required for optimal

    
    -stacking, though the electronic contribution to N1 remains favorable.
    
Steric Topology (The Gatekeeper & Solvent Front)
  • 6,7-Position (Solvent Exposed): In the ATP binding pocket, the C-6 and C-7 positions point towards the solvent interface. This allows for the attachment of bulky solubilizing groups (e.g., the morpholine-propoxy group in Gefitinib) without disrupting binding.

  • 8-Position (Steric Clash): The C-8 position is buried deeper towards the base of the ATP pocket or the methionine gatekeeper residue. An 8-methoxy group frequently introduces a steric clash with the protein backbone or side chains, often resulting in a 10- to 100-fold loss in potency compared to the 6,7-isomer.

Comparative Data: EGFR Inhibition (Wild Type)

Data synthesized from Bridges et al. (1996) and subsequent SAR studies.

Feature6,7-Dimethoxy Analog6,8-Dimethoxy AnalogImpact
IC50 (EGFR WT) 0.029 nM (Best Case)> 1.0 nM 6,7 isomer is significantly more potent.
N1 Basicity High (Optimal H-bond acceptor)Moderate/High6,7 supports stronger hinge interaction.
Solubility Potential High (Allows bulky tails at C6/C7)Low (C8 is sterically restricted)6,7 allows better ADME optimization.
Metabolic Liability High (O-demethylation at C6/C7)Moderate (C8 may block some sites)6,8 may offer metabolic stability advantages.

Visualization: Binding Mode & Logic[1]

The following diagram illustrates the logical flow of why the 6,7-isomer is generally preferred for kinase targets, highlighting the "Solvent Front" vs. "Steric Clash" dichotomy.

SAR_Logic Scaffold Quinazoline Scaffold Sub_67 6,7-Dimethoxy (Gefitinib-like) Scaffold->Sub_67 Sub_68 6,8-Dimethoxy (Alternative) Scaffold->Sub_68 Binding ATP Pocket Binding Sub_67->Binding Fits Perfectly Sub_68->Binding Steric Strain Effect_67 Solvent Exposed (C6/C7) Allows Solubilizing Groups Optimal N1 Basicity Binding->Effect_67 Effect_68 Steric Clash at C8 (Met Gatekeeper/Backbone) Restricted Modification Binding->Effect_68 Result_67 High Potency (nM) Clinical Success Effect_67->Result_67 Result_68 Reduced Potency Potential Selectivity Tool Effect_68->Result_68

Figure 1: Decision tree illustrating the structural consequences of methoxy positioning on kinase binding affinity.

Secondary Context: Coumarins (Scoparone vs. Analogs)

In the field of natural products, the comparison shifts from kinase inhibition to vasorelaxation and anti-inflammatory activity.

  • 6,7-Dimethoxy (Scoparone): This is the dominant pharmacophore. It exhibits potent vasodilatory effects by inhibiting smooth muscle contraction (via NO production and Calcium channel blockade).

  • 6,8-Dimethoxy (Isofraxidin derivatives): Often isolated from Apiaceae or Rutaceae. While they possess antioxidant properties, the 6,8-substitution pattern is frequently associated with different biological targets (e.g., antifungal activity) rather than the potent vasorelaxation seen with Scoparone.

Experimental Protocols

To validate these SAR claims in your own lab, follow these standardized protocols.

Chemical Synthesis: Regioselectivity Check

Objective: Synthesize both isomers to ensure head-to-head comparison.

  • 6,7-Start: 3,4-dimethoxybenzaldehyde (Veratraldehyde). Nitration and reduction yield the 2-amino-4,5-dimethoxybenzoic acid precursor.

  • 6,8-Start: 2,4-dimethoxybenzaldehyde. This route is often more challenging due to regioselectivity during ring closure.

Kinase Inhibition Assay (FRET-based)

Objective: Quantify IC50 differences between 6,7 and 6,8 analogs against EGFR.

Reagents:

  • Recombinant EGFR kinase domain.

  • FRET peptide substrate (e.g., Poly-Glu-Tyr labeled).

  • ATP (at Km concentration, typically 10-50 µM).

  • Test Compounds (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare 3-fold serial dilutions.

  • Incubation: Mix Kinase (2 nM final), Peptide Substrate (0.2 µM), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add ATP to start the reaction.

  • Reaction: Incubate for 60 min at RT.

  • Termination: Add EDTA-containing Stop Solution.

  • Detection: Measure fluorescence ratio (Ex 400nm / Em 445nm & 520nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Workflow Visualization

Workflow Step1 1. Synthesis (Start: 3,4- vs 2,4-dimethoxy benzaldehyde) Step2 2. Purification (HPLC >95% Purity) Step1->Step2 Step3 3. FRET Kinase Assay (EGFR WT & Mutants) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4 Decision Decision Gate: Potency < 10nM? Step4->Decision

Figure 2: Standardized workflow for validating SAR potency differences.

Conclusion

For researchers designing small molecule inhibitors:

  • Prioritize 6,7-dimethoxy scaffolds if your target is an ATP-competitive kinase (especially EGFR family) or if you require solvent-exposed vectors for solubility tuning.

  • Explore 6,8-dimethoxy scaffolds only if the 6,7-analog shows metabolic instability (rapid clearance) or if you are targeting a protein with a unique pocket shape that accommodates the 8-substituent (rare in kinases, more common in specific GPCRs or enzymes like AChE).

The "Gold Standard" remains the 6,7-isomer due to its superior electronic activation of the ring system and lack of steric hindrance at the critical binding interface.

References

  • Bridges, A. J., et al. (1996).[1] Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor.[2] Journal of Medicinal Chemistry.

  • Rewcastle, G. W., et al. (1995). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues. Journal of Medicinal Chemistry.

  • Huang, H., et al. (2012). Vasodilator mechanisms of scoparone (6,7-dimethoxycoumarin). Journal of Ethnopharmacology.

  • Mphahlele, M. J., et al. (2018). Synthesis of Heterocycle-Appended 4-Aminoquinazolines with Antiproliferative Properties. Molecules.

Sources

Safety Operating Guide

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 88207-92-5).[1]

Important: This compound is a secondary amine and a structural isomer of the more common heliamine (6,7-isomer).[1] While specific toxicological data for the 6,8-isomer is limited compared to its congeners, it must be handled with the rigorous safety standards applied to corrosive/irritant organic bases .

Part 1: Immediate Action Card

Parameter Critical Data
Chemical Name 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS Number 88207-92-5
Chemical Class Tetrahydroisoquinoline derivative (Secondary Amine)
Physical State Typically a viscous oil (free base) or solid (if HCl salt)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Treat as Corrosive due to basicity.
Waste Stream Basic Organic Waste (Non-Halogenated)
Incompatibilities Strong Acids (exothermic reaction), Oxidizing Agents , Acid Chlorides.[1]
PPE Requirements Nitrile gloves (double-gloved recommended), Chemical Safety Goggles, Lab Coat, Fume Hood.

Part 2: Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the chemical behavior of this substance.[1]

  • Basicity: As a secondary amine, this compound is basic.[1] Mixing it directly with concentrated acids (e.g., in an "Acid Waste" container) can result in rapid heat generation and spattering.[1]

  • Reactivity: It reacts with oxidizing agents and acid chlorides.[1] It is stable under normal conditions but sensitive to air/CO₂ (can form carbamates over time if left open).[1]

  • Toxicology: While the 6,7-isomer is classified as an irritant, the parent tetrahydroisoquinoline structure suggests potential for severe eye damage. Always assume the "Worst Case" (Corrosive) during handling.

Part 3: Waste Segregation & Decision Logic

Proper segregation prevents dangerous chemical reactions in the waste drum.[1] Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Start: Identify Waste Form IsSolid Is it a Solid or Oil? Start->IsSolid IsMixed Is it mixed with Solvents? IsSolid->IsMixed Liquid/Oil/Solution SolidWaste Solid Waste Container (Label: Organic Base, Toxic) IsSolid->SolidWaste Pure Solid/Salt Halogenated Contains Halogens? (DCM, Chloroform) IsMixed->Halogenated HaloWaste Halogenated Organic Waste (Label: Contains Amines) Halogenated->HaloWaste Yes (>2%) NonHaloWaste Non-Halogenated Organic Waste (Label: Basic Organic) Halogenated->NonHaloWaste No

Figure 1: Waste Stream Decision Tree for 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Oil or Solid)

Use this protocol for expired reagents or synthesized bulk material.[1]

  • Preparation:

    • Don full PPE (Nitrile gloves, goggles, coat).

    • Work inside a chemical fume hood.[1]

  • Dissolution (Recommended for Oils):

    • If the substance is an oil (free base), it is best to dilute it before disposal to prevent it from sticking to the waste container walls.[1]

    • Dissolve the oil in a small amount of Methanol or Ethanol (approx. 1:10 ratio).[1]

  • Transfer:

    • Pour the solution into the Non-Halogenated Organic Waste container.

    • Note: If your facility separates "Basic Organic Waste" from "General Organic Waste," use the Basic stream.[1]

  • Rinsing:

    • Rinse the original vial twice with methanol.[1] Add rinsate to the same waste container.[1]

  • Labeling:

    • Tag the waste container immediately.[1] List: "6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" and "Methanol".

    • Check "Toxic" and "Irritant" on the hazard tag.[1]

Scenario B: Disposal of Reaction Mixtures

Use this protocol for HPLC waste or reaction byproducts.

  • Check pH:

    • If the mixture was quenched with acid, ensure the pH is not extremely low (<2) before adding to a general organic drum, or use a dedicated "Acidic Organic" stream if available.[1]

  • Segregation:

    • DCM/Chloroform mixtures: Must go to Halogenated Waste .[1]

    • Acetone/Methanol/Ethyl Acetate mixtures: Go to Non-Halogenated Waste .[1]

  • Precipitation Check:

    • Ensure that mixing the amine solution with the waste drum contents will not cause precipitation (common if the drum contains high concentrations of specific salts).[1] If in doubt, do a small-scale "bucket test" (mix 5mL of waste with 5mL of drum contents in a vial).

Part 5: Spill Response Workflow

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1] Amines have distinct odors and can cause respiratory irritation.[1]

  • PPE Up: Wear double nitrile gloves and a respirator if ventilation is poor.[1]

  • Containment:

    • Liquids: Surround with absorbent pads or vermiculite.[1]

    • Solids: Cover with wet paper towels to prevent dust generation.[1]

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., citric acid powder or commercially available "Base Neutralizer").[1]

    • Wait for any heat generation to dissipate.[1]

  • Cleanup:

    • Scoop material into a sealed hazardous waste bag.[1]

    • Clean the surface with soap and water; do not use bleach (can form chloramines).[1]

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 88207-92-5).[1] Retrieved from [1]

  • PubChem. (2025).[1][2][3] Compound Summary: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Isomer Analogue). National Library of Medicine.[1] Retrieved from [1]

  • University of Toronto. (2019). Handling Procedures for Chemical Wastes: Amine Segregation. Environmental Health & Safety. Retrieved from [1]

  • Semantic Scholar. (2024).[1] Synthesis and Properties of Tetrahydroisoquinoline Derivatives. Retrieved from [1]

Sources

Personal Protective Equipment (PPE) & Safety Protocol: 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

[1][2]

Executive Safety Summary

6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a secondary amine alkaloid derivative.[1] While often overshadowed by its 6,7-isomer (Heliamine), the 6,8-isomer presents distinct handling challenges due to its physical state—frequently isolated as a viscous oil (free base) or a hygroscopic solid (HCl salt).[1]

Critical Hazard Distinction: Unlike the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline (which is Corrosive, Category 1B), the electron-donating methoxy groups at positions 6 and 8 mitigate the basicity slightly.[1] Consequently, this compound is classified primarily as an Irritant (Skin/Eye) and Acute Toxicant (Oral) .[1][2] However, owing to its secondary amine structure, it retains the potential to cause chemical burns upon prolonged contact and may exhibit neuroactive properties characteristic of the tetrahydroisoquinoline scaffold.[1]

Immediate Action Required:

  • Containment: Handle strictly within a certified chemical fume hood.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm) are required; check for punctures immediately if handling the free base oil.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation (browning).

Risk Assessment & Hazard Profile

Self-Validating Logic: Understanding the "Why" behind the safety rules.[1][2]

Hazard Class (GHS)H-CodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Tetrahydroisoquinolines are structural analogs to dopamine and can cross the blood-brain barrier, acting as false neurotransmitters or enzyme inhibitors (e.g., MAO inhibition).[1]
Skin Irritation H315 Causes skin irritation.[1][2]As a secondary amine, the lone pair on the nitrogen can deprotonate fatty acids in the skin barrier, leading to irritation and dermatitis.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2]Basic amines react rapidly with the moisture in the eye (lacrimal fluid), causing pH spikes that damage corneal tissue.[1][2]

PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this matrix based on your specific operational state.

Scenario A: Handling the Solid (HCl Salt)

Risk: Dust inhalation and hygroscopic clumping.[1][2]

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).[1][2] Why? Safety glasses are insufficient against airborne dust that can dissolve in eye moisture.[2]

  • Hand Protection: Single Nitrile Gloves (0.11 mm).[1][2]

  • Respiratory: N95/P100 mask only if weighing outside a hood (Strongly Discouraged).[1][2] Always prefer Fume Hood.

  • Body: Standard Lab Coat (cotton/poly blend).[1][2]

Scenario B: Handling the Liquid/Oil (Free Base)

Risk: Direct permeation and difficult cleanup of viscous oils.[1][2]

  • Eye Protection: Safety Glasses with Side Shields (or Goggles if dispensing under pressure).[1][2]

  • Hand Protection: Double Gloving Recommended. [1][2]

    • Inner Layer: Nitrile (0.11 mm).[1][2]

    • Outer Layer: Nitrile (0.11 mm) or Neoprene.[1][2]

    • Reasoning: Oily amines can slowly permeate thin nitrile.[2] The outer glove allows for immediate removal upon contamination without exposing skin.[1][2]

  • Body: Lab Coat + Chemical Resistant Apron (if handling >100 mL).[1][2]

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing
  • Atmosphere Check: The free base is air-sensitive.[1][2] Ensure the source container is flushed with Argon or Nitrogen after opening.[2]

  • Static Control: If handling the solid salt, use an anti-static gun or ionizer bar, as methoxy-substituted alkaloids are prone to static charge, causing "flying powder."[1]

  • Weighing:

    • Solids: Weigh inside the fume hood using a draft shield.[1][2]

    • Oils:[1][2] Do not pour. Use a glass Pasteur pipette or a positive-displacement pipette.[1][2] Viscous oils adhere to standard pipette tips, leading to inaccurate dosing and drips.[1][2]

Phase 2: Solubilization & Reaction[1][3]
  • Solvent Choice: Soluble in DMSO, Methanol, and DCM.[1]

  • Exotherm Alert: When acidifying the free base to form a salt, the reaction is exothermic.[1][2] Add acid dropwise in an ice bath to prevent splashing/aerosolization.[2]

Phase 3: Cleanup & Decontamination[1][3]
  • Spill (Oil): Do not wipe with dry paper towels (smears the oil).[1][2] Cover with vermiculite or sand, then wipe with a tissue soaked in dilute acetic acid (5%) or ethanol.[1][2] The acid neutralizes the amine, making it water-soluble and easier to clean.[1]

  • Spill (Solid): Sweep gently or use a HEPA vacuum.[1][2] Do not use compressed air.[2]

Visual Decision Logic

The following diagrams illustrate the decision-making process for PPE and Spill Response.

Figure 1: PPE Selection Logic

PPE_LogicStartSTART: Assess Physical StateIsSolidIs it a Solid (Salt)?Start->IsSolidIsOilIs it an Oil (Free Base)?Start->IsOilSolidRiskRisk: Airborne Dust & Hygroscopic ClumpingIsSolid->SolidRiskOilRiskRisk: Skin Permeation &Viscous AdhesionIsOil->OilRiskSolidPPEREQUIRED PPE:- Chemical Goggles- Single Nitrile Gloves- Fume Hood (Draft Shield)SolidRisk->SolidPPEOilPPEREQUIRED PPE:- Safety Glasses w/ Side Shields- DOUBLE Nitrile Gloves- Positive Displacement PipetteOilRisk->OilPPE

Caption: Decision tree for selecting appropriate PPE based on the physical state (Salt vs. Free Base) of 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Figure 2: Emergency Spill Response Workflow

Spill_ResponseSpillSpill DetectedIsolate1. Isolate Area &Alert PersonnelSpill->IsolatePPE_Check2. Don Full PPE(Goggles + Double Gloves)Isolate->PPE_CheckIdentify3. Identify StatePPE_Check->IdentifyNeutralize4. Neutralize (If Oil):Apply Dilute Acetic AcidIdentify->NeutralizeLiquid/OilAbsorb5. Absorb:Vermiculite/SandIdentify->AbsorbSolidNeutralize->AbsorbDisposal6. Dispose asOrganic WasteAbsorb->Disposal

Caption: Step-by-step workflow for neutralizing and cleaning spills, highlighting the specific neutralization step for the free base oil.

Disposal & Waste Management

Protocol:

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream.[1][2] This can form unstable N-oxides or cause fires.[1][2]

  • Classification: Dispose of as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1][2]

  • Destruction: The preferred method is dissolving in a combustible solvent and incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Safety Data Sheet. Retrieved from (Search CAS: 88207-92-5).[1][2]

  • PubChem. (2025).[1][2][3] 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Analogous Safety Data). National Library of Medicine.[2] Retrieved from .[1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 1,2,3,4-Tetrahydroisoquinoline derivatives. Retrieved from .[1][2]

  • Luo, G., et al. (2018).[1][2] Biological activity of tetrahydroisoquinoline derivatives. Neurochemistry International, 121, 140-145.[1] (Provides context on biological activity/neuroactivity risks).

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